molecular formula C10H13BFNO3 B1388031 (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid CAS No. 874289-16-4

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Cat. No.: B1388031
CAS No.: 874289-16-4
M. Wt: 225.03 g/mol
InChI Key: DZWRVLZSUCBLOK-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BFNO3 and its molecular weight is 225.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-fluoro-4-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)8-4-3-7(11(15)16)5-9(8)12/h3-6,15-16H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRVLZSUCBLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660204
Record name {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-16-4
Record name {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

In the landscape of modern drug discovery and development, the strategic incorporation of unique chemical moieties is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic building blocks, substituted phenylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] This guide focuses on (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid , a specialized reagent that combines the advantageous properties of a boronic acid with the unique electronic contributions of a fluorine atom and an isopropylcarbamoyl group.

The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3] The isopropylcarbamoyl moiety offers a hydrogen bond donor and acceptor, potentially influencing interactions with biological targets. This strategic combination makes (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid a valuable intermediate in the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents.[2] This technical guide provides an in-depth analysis of its chemical properties, a plausible synthesis pathway, and its application in the crucial Suzuki-Miyaura cross-coupling reaction, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in research and development. This section outlines the key properties of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid.

Structural Information

Below is a 2D representation of the chemical structure of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid.

G a (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid b G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Miyaura Borylation A 4-Bromo-2-fluorobenzoic acid D N-(4-Bromo-2-fluorophenyl)isobutyramide A->D B Isopropylamine B->D C Amide Coupling Reagent (e.g., HATU, HOBt/EDC) C->D E Bis(pinacolato)diboron H (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid pinacol ester D->H E->H F Palladium Catalyst (e.g., Pd(dppf)Cl₂) F->H G Base (e.g., KOAc) G->H I (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid H->I Hydrolysis G cluster_0 Suzuki-Miyaura Cross-Coupling A (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid E Biaryl Product A->E B Aryl/Heteroaryl Halide (Ar-X) B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃, Cs₂CO₃) D->E

Sources

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid CAS number 874289-16-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Topic: (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid CAS Number: 874289-16-4

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and an isopropylamide group, imparts distinct electronic properties that are highly valuable in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive technical overview of this reagent, covering its physicochemical properties, a proposed synthetic and purification workflow, detailed analytical characterization, and an in-depth analysis of its application in catalysis. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize and optimize this versatile compound in drug discovery and development programs.

The Strategic Role of Substituted Phenylboronic Acids in Drug Discovery

Boron-containing compounds, once viewed with caution in medicinal chemistry, have emerged as indispensable tools.[1] The boronic acid moiety is particularly significant, not only as a versatile handle for carbon-carbon bond formation but also as a potential bioisostere of carboxylic acids.[2] Arylboronic acids are cornerstone reagents for the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for constructing biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs).[3][4]

The specific functionalization of the phenyl ring dictates the reagent's utility. In the case of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, the substituents are strategically placed:

  • 3-Fluoro Group: This electron-withdrawing group modulates the electronic properties of the phenyl ring, influencing reactivity in cross-coupling reactions and often improving metabolic stability and binding affinity in the final drug candidate.[3][5]

  • 4-Isopropylcarbamoyl Group: This amide functionality provides a hydrogen bond donor and acceptor, offering a key interaction point for molecular recognition at a biological target. It also significantly impacts solubility and other physicochemical properties.

The combination of these groups makes this reagent a highly valuable intermediate for synthesizing targeted libraries of compounds in the pursuit of novel therapeutics.[1][2]

Physicochemical Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. Key data for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid are summarized below.

PropertyValueSource
CAS Number 874289-16-4[6][7][8]
Molecular Formula C₁₀H₁₃BFNO₃[6][7][8][9]
Molecular Weight 225.03 g/mol [6][7][9]
IUPAC Name {3-fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid[7]
Appearance White to off-white solid (typical for arylboronic acids)N/A
pKa ~7-8 (Estimated)N/A
Storage 2-8°C, sealed in a dry, inert atmosphere[6]

Note on pKa: The pKa of arylboronic acids typically ranges from 4-10.[2] The presence of the electron-withdrawing fluorine atom is expected to decrease the pKa (increase acidity) compared to unsubstituted phenylboronic acid.[2]

Synthesis and Purification Strategies

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: formation of the amide backbone followed by introduction of the boronic acid moiety.

Synthetic Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Borylation SM 4-Bromo-2-fluorobenzoic acid INT1 4-Bromo-2-fluoro-N-isopropylbenzamide SM->INT1  1. SOCl₂ or (COCl)₂  2. Isopropylamine, Base TARGET (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid INT1->TARGET  1. n-BuLi or i-PrMgCl  2. B(OMe)₃ or B(OiPr)₃  3. Acidic Workup (HCl)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

PART A: Synthesis of 4-Bromo-2-fluoro-N-isopropylbenzamide (Intermediate)

  • Acid Chloride Formation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-bromo-2-fluorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool the flask to 0°C in an ice bath. In a separate flask, dissolve isopropylamine (2.5 equiv) and a non-nucleophilic base such as triethylamine (3.0 equiv) in DCM.

  • Addition and Reaction: Add the amine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Causality Insight: The conversion of the carboxylic acid to an acid chloride is necessary to activate it for reaction with the amine, which is a relatively poor nucleophile. A non-nucleophilic base is used to scavenge the HCl generated during the amidation, driving the reaction to completion.

PART B: Synthesis of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (Target)

  • Lithium-Halogen Exchange: Dissolve the amide intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF) in an oven-dried Schlenk flask. Purge with an inert atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

  • Organometallic Formation: Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78°C. Stir for 1 hour. The reaction progress can be monitored by quenching an aliquot with D₂O and analyzing by LC-MS for deuterium incorporation.

  • Borylation: Add trimethyl borate (1.5 equiv) dropwise at -78°C. The solution may become thick.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture to 0°C and carefully quench by slow addition of 2M HCl. Stir vigorously for 1-2 hours until a precipitate (the boronic acid) forms.

  • Isolation: Isolate the solid product by filtration. Wash with cold water and then a minimal amount of a non-polar solvent like hexane to remove organic impurities.

Purification

Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the acidic silica surface.[10]

Recommended Protocol: Recrystallization from a Mixed Solvent System

  • Dissolution: Dissolve the crude boronic acid in a minimal amount of a hot polar solvent, such as ethyl acetate or acetone.

  • Precipitation: Slowly add a hot non-polar solvent, such as hexane or heptane, until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to maximize crystal formation.

  • Isolation: Collect the pure crystals by filtration, wash with cold hexane, and dry under vacuum.[10][11]

Self-Validation: The purity of the final product should be confirmed by LC-MS and ¹H NMR spectroscopy. The melting point should be sharp.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid requires a suite of analytical techniques. The expected data are outlined below.

TechniqueExpected Observations
¹H NMR - Aromatic Region (δ 7.0-8.0 ppm): Complex multiplets for the three aromatic protons, with coupling patterns influenced by the adjacent fluorine atom (³JHF, ⁴JHF).- Amide NH (δ ~8.5 ppm): A broad singlet or doublet, exchangeable with D₂O.- Isopropyl CH (δ ~4.2 ppm): A septet or multiplet coupled to the methyl protons.- Isopropyl CH₃ (δ ~1.2 ppm): A doublet.- Boronic Acid B(OH)₂ (δ 4.0-6.0 ppm): A very broad singlet, which will disappear upon D₂O exchange.
¹³C NMR - Aromatic carbons showing C-F couplings.- Carbonyl carbon (C=O) around δ 165-170 ppm.- Isopropyl carbons.- Carbon attached to boron (C-B) will appear as a broad signal around δ 130-140 ppm.
¹⁹F NMR A single resonance for the fluorine atom, likely showing coupling to adjacent aromatic protons.
¹¹B NMR A broad signal characteristic of a trigonal planar boronic acid, typically in the range of δ 25-35 ppm.
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 224.0. Formation of a boronate adduct with solvent (e.g., methanol) is also possible.
IR (Infrared) - Broad O-H stretch (~3200-3500 cm⁻¹).- N-H stretch (~3300 cm⁻¹).- Strong C=O (amide) stretch (~1640 cm⁻¹).- B-O stretch (~1350 cm⁻¹).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds.[3][7]

Mechanistic Considerations

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid critically impacts the transmetalation step.

Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-OR' PdII_1->PdII_2 Base (-X⁻, +OR'⁻) PdII_3 R¹-Pd(II)L₂-R² PdII_2->PdII_3 Transmetalation (R²B(OH)₂) PdII_3->Pd0 Reductive Elimination Product R¹-R² PdII_3->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (R²B(OH)₂), the two electron-withdrawing groups (EWG) decrease the electron density on the phenyl ring. This has two competing effects:

  • Slower Transmetalation: The organic group is less nucleophilic, which can slow the rate of its transfer to the palladium center.[5]

  • Enhanced Boronate Formation: The EWGs increase the Lewis acidity of the boron atom, which can facilitate the initial activation step where the base converts the boronic acid to a more reactive boronate species.[5]

A significant challenge with electron-deficient boronic acids is the potential for a competitive side reaction: homocoupling , which produces an undesired symmetrical biaryl dimer.[12]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to maximize the yield of the desired cross-coupled product while minimizing homocoupling.[12]

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon is preferred) three times. A rigorously oxygen-free environment is critical to prevent homocoupling.[12]

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a specialized phosphine ligand. Expert Insight: For electron-deficient partners, using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the reductive elimination step and improve overall efficiency.[4]

  • Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) is common.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

As with all boronic acids, proper safety protocols must be followed.

  • Hazard Statements: Phenylboronic acids are generally classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[13][14][15]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[13]

  • Handling: Avoid creating dust.[13] Ensure eyewash stations and safety showers are readily accessible.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended to prevent degradation.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[13][16]

Conclusion

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, CAS 874289-16-4, is a highly functionalized and valuable reagent for advanced organic synthesis. Its defined structure allows for the predictable introduction of key pharmacophoric elements into target molecules. A comprehensive understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, enables researchers to leverage its full potential. By employing optimized protocols that account for its electronic nature and potential side reactions, this building block can accelerate the discovery and development of novel chemical entities with therapeutic promise.

References

  • Theranostics. "Supporting Information." Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • PubChem. "(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid." Available at: [Link]

  • Organic Syntheses. "(3,4,5-trifluorophenyl)boronic acid." Available at: [Link]

  • PubChem. "4-Fluorophenylboronic acid." Available at: [Link]

  • PubChem. "3-Fluorophenylboronic acid." Available at: [Link]

  • Arctom Scientific. "[3-fluoro-4-(isopropylcarbamoyl)phenyl]boronic acid - 95%." Available at: [Link]

  • Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • GBSAN, R., et al. (2018). Boron Chemistry for Medical Applications. Applied Sciences, 8(12), 2565. Available at: [Link]

  • Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, 32967170. Available at: [Link]

  • Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2115–2139. Available at: [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(49), 29393–29397. Available at: [Link]

  • Reddit. "Purification of boronic acids?" Available at: [Link]

  • Fisher Scientific. "3-Fluoro-4-(isopropylamino)benzeneboronic acid pinacol ester, 96%, Thermo Scientific." Available at: [Link]

Sources

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore its molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven synthetic protocol and subsequent purification strategy are presented, emphasizing the causality behind experimental choices. The guide further delves into the compound's primary application as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds.[1][2][3] Experimental protocols for its use in synthesis, alongside critical safety and handling information, are provided to ensure reliable and safe implementation in a research and development setting. This document serves as an authoritative resource for scientists leveraging this valuable intermediate to construct complex molecular architectures for novel therapeutic agents.

The Ascendant Role of Boronic Acids in Drug Discovery

The journey of a drug from concept to clinic is built upon the strategic assembly of molecular fragments. In this context, organoboron compounds, particularly boronic acids, have transitioned from chemical curiosities to indispensable tools in the pharmaceutical industry.[4] This shift was catalyzed by two major developments: the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and the clinical success of boronic acid-containing drugs.[1]

The approval of Bortezomib, a dipeptidyl boronic acid, by the U.S. FDA in 2003 for treating multiple myeloma, marked a watershed moment.[5] It validated the boronic acid moiety not just as a synthetic intermediate but as a pharmacologically active warhead capable of forming a reversible, covalent bond with the N-terminal threonine of the proteasome active site.[6] Since then, several other boron-containing drugs have been approved, including Vaborbactam, a cyclic boronic acid β-lactamase inhibitor, and Ixazomib, another proteasome inhibitor.[6][7]

The utility of boronic acids is twofold:

  • Pharmacophoric Contribution : The boron atom can act as a bioisostere for other functional groups or serve as a key interacting element with biological targets, often enzymes.[8]

  • Synthetic Versatility : As stable, readily prepared, and generally low-toxicity reagents, arylboronic acids are premier coupling partners in palladium-catalyzed reactions to form biaryl and related structures, which are prevalent motifs in marketed drugs.[2][9]

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid embodies this dual potential. Its substituted phenyl ring is a scaffold ripe for elaboration via Suzuki-Miyaura coupling, while its specific functional groups—the fluorine atom and the isopropylamide moiety—are strategically positioned to influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. The fluorine can enhance metabolic stability and binding affinity, while the amide group provides a vector for hydrogen bonding.[9][10]

Molecular Profile of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

A thorough understanding of a reagent's fundamental properties is paramount for its effective use. This section details the structural and physicochemical characteristics of the title compound.

Chemical Structure and Properties

The molecule consists of a phenylboronic acid core functionalized with a fluorine atom and an N-isopropylcarboxamide group. The relative positioning of these groups (fluoro at position 3, carbamoyl at position 4, and boronic acid at position 1) dictates its reactivity and steric profile.

Diagram: Molecular Structure

Caption: 2D structure of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid.

PropertyValueSource
CAS Number 874289-16-4[11][12][13]
Molecular Formula C₁₀H₁₃BFNO₃[11][13][14]
Molecular Weight 225.03 g/mol [11][14]
IUPAC Name {3-fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid[12]
Appearance Typically an off-white to white solidGeneral knowledge
Storage Sealed in dry, 2-8°C[11]
Spectroscopic Characterization (Predicted)

While specific spectra are proprietary or unpublished, the structure allows for a confident prediction of its key spectroscopic features, which are crucial for quality control and reaction monitoring.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Aromatic Protons : The three protons on the phenyl ring will appear as complex multiplets between δ 7.5-8.2 ppm. The proton at C2 (ortho to the boronic acid and meta to the fluorine) and the proton at C6 (ortho to the boronic acid) will likely be distinct doublet of doublets or triplets, showing coupling to each other and to the fluorine atom. The proton at C5 (meta to the boronic acid and ortho to the amide) will also be a complex multiplet.

    • Amide Proton (N-H) : A broad singlet or doublet (if coupled to the isopropyl C-H) typically downfield, around δ 8.5-9.0 ppm.

    • Boronic Acid Protons (B(OH)₂) : A broad singlet, often around δ 8.0-8.5 ppm, which is exchangeable with D₂O.

    • Isopropyl Group : A septet (CH) around δ 4.0-4.2 ppm and a doublet (two CH₃ groups) around δ 1.1-1.3 ppm.

  • ¹³C NMR (101 MHz, DMSO-d₆) :

    • Expect 10 distinct carbon signals. The carbon bearing the boron atom (C1) will be broad and shifted, while the C-F carbon (C3) will show a large one-bond coupling constant (¹JCF). The carbonyl carbon (C=O) will appear around δ 165-170 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d₆) :

    • A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.

  • Mass Spectrometry (ESI-) :

    • The primary ion observed would be the [M-H]⁻ ion at m/z ≈ 224.0. Depending on the conditions, adducts with solvent or loss of water from the boronic acid might be visible.

Synthesis and Manufacturing

The reliable synthesis of this building block is critical for its application. A common and robust strategy involves the borylation of a pre-functionalized aryl halide.

Retrosynthetic Analysis

The most logical disconnection is at the Carbon-Boron bond. This points to a palladium-catalyzed Miyaura borylation reaction of a corresponding aryl bromide or iodide with a diboron reagent. The amide bond can be formed prior to the borylation, as it is generally stable to the reaction conditions.

Diagram: Retrosynthetic Pathway

G target (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid disconnect1 C-B Disconnection (Miyaura Borylation) target->disconnect1 intermediate1 2-Fluoro-N-isopropyl-4-bromobenzamide disconnect1->intermediate1 reagent1 Bis(pinacolato)diboron (B₂pin₂) disconnect1->reagent1 disconnect2 C-N Disconnection (Amidation) intermediate1->disconnect2 intermediate2 4-Bromo-2-fluorobenzoic acid disconnect2->intermediate2 reagent2 Isopropylamine disconnect2->reagent2

Caption: Retrosynthetic analysis for the target boronic acid.

Recommended Synthetic Protocol

This protocol describes the synthesis of the boronic acid pinacol ester, which is a common, stable precursor that can be readily hydrolyzed to the free boronic acid or used directly in couplings.

Step 1: Amide Formation

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The progress can be monitored by the disappearance of the starting carboxylic acid (TLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Re-dissolve the crude acid chloride in DCM and cool to 0 °C.

  • Slowly add a solution of isopropylamine (1.5 eq) and triethylamine (2.0 eq) in DCM.

  • Stir the reaction at room temperature for 4-6 hours.

  • Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield crude 2-fluoro-N-isopropyl-4-bromobenzamide, which can be purified by recrystallization or column chromatography.

Step 2: Miyaura Borylation

  • In an oven-dried flask, combine 2-fluoro-N-isopropyl-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (~0.1 M).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting bromide.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired boronic acid pinacol ester.

  • (Optional) The pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., HCl) in a solvent like acetone or THF.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary value of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid lies in its role as a substrate in the Suzuki-Miyaura reaction, one of the most powerful methods for C(sp²)-C(sp²) bond formation.[3][15]

The reaction involves the palladium-catalyzed coupling of an organoboron species (the boronic acid) with an organohalide or triflate. The catalytic cycle is a well-established sequence of three main steps.[3]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Our Compound) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Reaction:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation : The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[15] The choice of base is critical and can significantly impact yield and reaction time.

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of solvents, bases, catalysts, and temperature may be required for specific substrates.

Protocol for a Typical Suzuki-Miyaura Coupling
  • To a reaction vessel, add (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 eq), the aryl halide partner (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or N₂).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress using LC-MS or TLC. Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via silica gel chromatography or recrystallization to yield the desired biaryl product.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is essential.

  • Hazard Identification : Phenylboronic acids are generally classified as irritants. They may cause skin, eye, and respiratory tract irritation.[16][17] Harmful if swallowed.[18]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[16][19] Work in a well-ventilated area or a chemical fume hood.[18]

  • Handling : Avoid creating dust.[18] Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][18] Recommended storage is often refrigerated (2-8 °C) to ensure long-term stability.[11]

  • Incompatible Materials : Avoid strong oxidizing agents and strong bases.[16][18]

Conclusion

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure provides a reliable and versatile platform for constructing complex molecular entities through the robust and efficient Suzuki-Miyaura coupling reaction. The strategic placement of its fluoro and isopropylamide functionalities offers medicinal chemists valuable levers for optimizing the biological and pharmacokinetic profiles of new drug candidates. By understanding its properties, synthesis, and application, as detailed in this guide, researchers are well-equipped to leverage this building block to its full potential in the quest for next-generation therapeutics.

References

  • Sousa, F. J. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Royal Society of Chemistry. (2014). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]

  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Journal of the American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Royal Society of Chemistry. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet for 4-Fluorophenylboronic acid. [Link]

  • Theranostics. (n.d.). Supporting Information. [Link]

  • PubChem. (n.d.). (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. [Link]

  • Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. [Link]

  • Arctom Scientific. (n.d.). [3-fluoro-4-(isopropylcarbamoyl)phenyl]boronic acid. [Link]

  • National Institutes of Health. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. [Link]

Sources

A Technical Guide to the Synthesis of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures found in many pharmaceutical candidates.[1][2] This guide provides an in-depth, technically-grounded examination of a robust and scalable synthetic pathway for this valuable compound. Eschewing a rigid template, this document is structured to logically follow the synthetic journey from strategic planning to final purification. The core focus is a two-part synthesis commencing with the preparation of a key aryl bromide precursor, followed by a palladium-catalyzed Miyaura borylation. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address common challenges, particularly concerning the purification of the final boronic acid. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Strategic Planning: A Retrosynthetic Approach

The design of a successful synthesis begins with a logical disconnection of the target molecule. For (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, the most strategic C-B bond disconnection points towards an aryl halide precursor. This approach leverages the power of modern palladium-catalyzed cross-coupling chemistry, which offers mild conditions and broad functional group tolerance.[3]

Two primary pathways emerge from this retrosynthetic analysis:

  • Miyaura Borylation: A palladium-catalyzed coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This is often the preferred method due to its high functional group compatibility and operational simplicity.[4][5]

  • Lithiation/Grignard Borylation: Formation of an organometallic intermediate (organolithium or Grignard reagent) from an aryl halide, followed by quenching with a borate ester (e.g., triisopropyl borate). While a classic method, it can be sensitive to the electrophilic amide functionality present in our target's precursor.[6]

Given the presence of the N-isopropylcarbamoyl group, the Miyaura borylation pathway presents a more reliable and scalable strategy, minimizing potential side reactions associated with highly reactive organometallic intermediates. Our synthetic strategy is therefore built upon this foundation.

G cluster_0 Part II: Miyaura Borylation cluster_1 Part I: Amidation target (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid precursor1 4-Bromo-2-fluoro-N-isopropylbenzamide target->precursor1 C-B bond formation precursor2 Bis(pinacolato)diboron target->precursor2 C-B bond formation sm1 4-Bromo-2-fluorobenzoic acid precursor1->sm1 C-N bond formation sm2 Isopropylamine precursor1->sm2 C-N bond formation

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Aryl Halide Precursor

The first stage of our pathway is the synthesis of the key intermediate, 4-bromo-2-fluoro-N-isopropylbenzamide. This is achieved through a standard amidation reaction between 4-bromo-2-fluorobenzoic acid and isopropylamine. The use of an acid chloride intermediate is a common and effective method for this type of transformation.[7]

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 4-Bromo-2-fluorobenzoic Acid reagent1 + SOCl₂ (Thionyl Chloride) (Toluene, reflux) B 4-Bromo-2-fluorobenzoyl Chloride C 4-Bromo-2-fluorobenzoyl Chloride reagent1->B reagent2 + Isopropylamine (DCM, 0°C to RT) D 4-Bromo-2-fluoro-N-isopropylbenzamide reagent2->D

Caption: Workflow for the synthesis of the aryl bromide precursor.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-N-isopropylbenzamide

This protocol is divided into two steps: the formation of the acid chloride followed by the amidation.

Step 1: Synthesis of 4-bromo-2-fluorobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorobenzoic acid (1.0 eq) and anhydrous toluene (approx. 3 mL per gram of acid).

  • Slowly add thionyl chloride (SOCl₂) (2.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. Progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-2-fluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 4-bromo-2-fluoro-N-isopropylbenzamide [8]

  • Dissolve the crude 4-bromo-2-fluorobenzoyl chloride from Step 1 in dichloromethane (DCM) (approx. 4 mL per gram of starting acid).

  • In a separate flask, dissolve isopropylamine (1.2 eq) in DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, 1 M NaOH, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the final product as a solid.

Reagent/ParameterMolar Eq.PurposeTypical Yield
4-bromo-2-fluorobenzoic acid1.0Starting Material-
Thionyl Chloride2.0Acid to Acid Chloride>95% (crude)
Isopropylamine1.2Amine source for amidation-
Overall Yield --85-95%

Part II: Palladium-Catalyzed Miyaura Borylation

With the aryl bromide precursor in hand, the crucial C-B bond is formed via the Miyaura borylation reaction. This reaction involves the palladium-catalyzed cross-coupling of the aryl halide with bis(pinacolato)diboron (B₂pin₂), yielding an aryl boronate ester.[3] This ester serves as a stable, easily handled intermediate that can be hydrolyzed to the desired boronic acid in a subsequent step.[5]

Mechanism of the Miyaura Borylation

The catalytic cycle is a cornerstone of modern organometallic chemistry and understanding it is key to optimizing the reaction.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.

  • Metathesis/Ligand Exchange: The base, typically a mild one like potassium acetate (KOAc), is believed to form an acetato-palladium complex. This step is crucial as the Pd-O bond is more reactive in the subsequent transmetalation than the initial Pd-Br bond.[5]

  • Transmetalation: The diboron reagent transfers a boryl group to the palladium center, regenerating the bromide or acetate salt. The high oxophilicity of boron is a key driving force for this step.

  • Reductive Elimination: The aryl group and the boryl group are eliminated from the palladium center, forming the C-B bond of the desired aryl boronate ester and regenerating the active Pd(0) catalyst to complete the cycle.

G pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(Br)L₂ pd0->pd_oxidative Oxidative Addition pd_metathesis Ar-Pd(II)(OAc)L₂ pd_oxidative->pd_metathesis Metathesis pd_transmetalation Ar-Pd(II)(Bpin)L₂ pd_metathesis->pd_transmetalation Transmetalation kbr KBr pd_metathesis->kbr pd_transmetalation->pd0 Reductive Elimination arbpin Ar-B(pin)₂ pd_transmetalation->arbpin arbr Ar-Br arbr->pd_oxidative b2pin2 B₂(pin)₂ b2pin2->pd_transmetalation koac KOAc koac->pd_metathesis

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Borylation
  • To an oven-dried Schlenk flask, add the 4-bromo-2-fluoro-N-isopropylbenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), and potassium acetate (KOAc) (3.0 eq).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent, such as dioxane or DMSO (approx. 0.1 M concentration).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude pinacol ester is often carried forward to the hydrolysis step without extensive purification.

ComponentMolar Eq. / Mol%Purpose
Aryl Bromide Precursor1.0Substrate
Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5Boron source
Potassium Acetate (KOAc)3.0Mild base to facilitate catalysis
Pd(dppf)Cl₂2-3 mol%Palladium catalyst
Dioxane / DMSO-Solvent

Part III: Hydrolysis and Purification of the Final Product

The final step is the hydrolysis of the stable pinacol boronate ester to the target boronic acid. This is typically a straightforward acid-catalyzed hydrolysis. The primary challenge in this stage is the purification of the final product, as boronic acids can be problematic to handle.[9][10]

G start Crude Boronate Ester hydrolysis Acidic Hydrolysis (e.g., HCl in Acetone/H₂O) start->hydrolysis crude_acid Crude Boronic Acid hydrolysis->crude_acid extraction Liquid-Liquid Extraction crude_acid->extraction recrystallization Recrystallization (e.g., Toluene/Heptane) extraction->recrystallization final_product Pure Boronic Acid recrystallization->final_product

Sources

Spectroscopic Characterization of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (CAS 874289-16-4; Molecular Formula: C₁₀H₁₃BFNO₃; Molecular Weight: 225.03 g/mol )[1]. As a key building block in medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura coupling reactions, rigorous structural confirmation is paramount[2]. This document, intended for researchers and drug development professionals, synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the unambiguous identification and quality control of this reagent. While experimentally derived spectra for this specific compound are not publicly available, this guide leverages spectral data from close structural analogs and first principles to provide a robust, field-proven framework for its characterization.

Introduction and Molecular Structure

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a bifunctional molecule featuring a fluorinated phenylboronic acid moiety and a secondary amide side chain. This combination of functional groups makes it a valuable intermediate for introducing complex pharmacophores into target molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling, while the fluoro-substituent and the N-isopropylamide group can be used to modulate properties like metabolic stability, lipophilicity, and target engagement.

Accurate characterization is the bedrock of chemical synthesis. This guide explains the causal relationships between the molecular structure and its spectroscopic output, providing a self-validating system for researchers to confirm the identity and purity of their material.

Molecular Structure and Atom Numbering:

Caption: Numbering scheme for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the title compound. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecular framework.

General Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids to ensure solubility and allow for the exchange and observation of labile protons (B(OH)₂ and N-H).

  • Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR: Obtain a standard proton spectrum. Typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F & ¹¹B NMR: These nuclei are highly receptive. Standard acquisition parameters are typically sufficient, requiring fewer scans than a ¹³C experiment.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the isopropyl group, the aromatic protons, and the labile amide and boronic acid protons.

Assigned Proton (See Diagram)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H on C9, C10~ 1.15Doublet (d)J ≈ 6.8 Hz
H on C8~ 4.10Septet of doublets (sept d) or multipletJ ≈ 6.8 Hz (to CH₃), J ≈ 7.5 Hz (to NH)
H on C3~ 7.65Doublet of doublets (dd)³J(H,H) ≈ 8.0 Hz, ⁴J(H,F) ≈ 5.0 Hz
H on C5~ 7.80Doublet (d)³J(H,H) ≈ 8.0 Hz
H on C6~ 7.95Doublet of doublets (dd)⁴J(H,H) ≈ 1.5 Hz, ³J(H,F) ≈ 8.5 Hz
N-H ~ 8.40Doublet (d)³J(H,H) ≈ 7.5 Hz
B(OH )₂~ 8.50Broad singlet (br s)N/A

Expert Interpretation:

  • Isopropyl Group: The two methyl groups (C9, C10) are equivalent and appear as a characteristic doublet at ~1.15 ppm, integrating to 6 protons. The methine proton (C8) will be split into a septet by the six methyl protons and further split into a doublet by the amide N-H, resulting in a complex multiplet (or septet of doublets) around 4.10 ppm[3].

  • Aromatic Region: The three aromatic protons are inequivalent and will display complex splitting due to both proton-proton and proton-fluorine coupling. The proton at C6 is expected to be the most downfield due to its position ortho to the electron-withdrawing boronic acid group and will show coupling to both H5 and the fluorine atom. The proton at C3 will be split by its ortho proton (C5) and a weaker four-bond coupling to fluorine.

  • Labile Protons: The amide (N-H) proton appears as a doublet due to coupling with the isopropyl methine proton. The boronic acid protons (B(OH)₂) will appear as a broad, exchangeable singlet, typically far downfield in DMSO-d₆.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone and show the electronic effects of the substituents.

Assigned Carbon (See Diagram)Predicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C9, C10~ 22.5-
C8~ 41.5-
C5~ 127.0³J(C,F) ≈ 3-5 Hz
C6~ 130.0²J(C,F) ≈ 15-20 Hz
C1~ 133.0 (broad)-
C3~ 135.0⁴J(C,F) ≈ 2-4 Hz
C4~ 138.0²J(C,F) ≈ 15-20 Hz
C2~ 162.0¹J(C,F) ≈ 245-255 Hz
C7 (C=O)~ 165.0-

Expert Interpretation:

  • Aliphatic Carbons: The isopropyl methyl (C9, C10) and methine (C8) carbons will appear in the aliphatic region, consistent with data for N-isopropylbenzamide[4].

  • Aromatic Carbons: The carbon directly attached to fluorine (C2) will exhibit a very large one-bond coupling constant (¹J(C,F) > 240 Hz), which is a definitive diagnostic feature. Other aromatic carbons will show smaller 2-, 3-, or 4-bond C-F couplings. The carbon attached to the boron (C1) often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

  • Carbonyl Carbon: The amide carbonyl (C7) will be observed in the typical downfield region for amides (~165 ppm).

Predicted ¹⁹F and ¹¹B NMR
  • ¹⁹F NMR: A single resonance is expected in the range of -110 to -125 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the electronic environment[5][6]. The signal will likely be a complex multiplet due to coupling with the ortho and meta aromatic protons. This experiment is crucial for confirming the presence and position of the fluorine atom.

  • ¹¹B NMR: A single, broad resonance is expected between +20 and +30 ppm, characteristic of a trigonal planar arylboronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecule.

General Experimental Protocol: IR
  • Methodology: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹)Vibration TypeFunctional Group
~ 3400-3200 (very broad)O-H StretchB(OH)₂
~ 3350-3150N-H StretchSecondary Amide
~ 3100-3000C-H StretchAromatic
~ 2970-2850C-H StretchAliphatic (isopropyl)
~ 1645 (strong)C=O Stretch (Amide I)Secondary Amide
~ 1550N-H Bend (Amide II)Secondary Amide
~ 1370B-O StretchBoronic Acid
~ 1250C-F StretchAryl-Fluoride

Expert Interpretation:

  • The spectrum will be dominated by a very broad absorption from the hydrogen-bonded O-H stretches of the boronic acid group.

  • A distinct, moderately intense peak for the N-H stretch of the secondary amide is expected around 3300 cm⁻¹, which distinguishes it from a primary amide that would show two N-H bands[7][8].

  • The strong C=O stretch (Amide I band) around 1645 cm⁻¹ is a key diagnostic peak[9]. Its position is slightly lower than a typical ketone due to resonance with the nitrogen lone pair[10].

  • The N-H bend (Amide II band) provides secondary confirmation of the amide group.

  • Strong absorptions corresponding to the B-O and C-F stretching vibrations will be present in the fingerprint region.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of identifying information.

General Experimental Protocol: MS
  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique. Analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data
IonPredicted m/z (Exact Mass)Notes
[M+H]⁺226.1052C₁₀H₁₄BFNO₃⁺
[M+Na]⁺248.0871C₁₀H₁₃BFNNaO₃⁺
[M-H]⁻224.0909C₁₀H₁₂BFNO₃⁻
[M+HCOO]⁻270.1015C₁₁H₁₃BFNO₅⁻ (formate adduct)

Expert Interpretation:

  • Molecular Ion: The molecular weight is 225.03. In ESI-MS, the most likely observed ions would be the protonated molecule [M+H]⁺ at m/z 226.1 or the deprotonated molecule [M-H]⁻ at m/z 224.1. High-resolution MS would allow confirmation of the elemental formula to within a few parts per million.

  • Isotopic Pattern: Boron has two main isotopes, ¹¹B (~80%) and ¹⁰B (~20%). The molecular ion cluster will show a characteristic M+1 peak that is larger than what would be expected from ¹³C alone, which is a key indicator of the presence of a single boron atom.

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. In negative ion mode, fragmentation of phenylboronic acids can lead to characteristic ions like BO₂⁻ (m/z 43)[11]. This provides additional structural confirmation.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is not based on a single technique but on the convergence of evidence from multiple analyses.

Spectroscopic_Workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spec (ESI-TOF) Confirms MW = 225.03 Confirms C₁₀H₁₃BFNO₃ H_NMR ¹H NMR Proton Environment Connectivity (J-coupling) MS->H_NMR IR IR (ATR) Identifies Functional Groups -OH, N-H, C=O, B-O, C-F IR->H_NMR C_NMR ¹³C NMR Carbon Backbone Confirms C-F bond (¹JCF) H_NMR->C_NMR Correlates H to C F_NMR ¹⁹F NMR Confirms Fluorine Presence & Position C_NMR->F_NMR Correlates C to F B_NMR ¹¹B NMR Confirms Boronic Acid Environment F_NMR->B_NMR Builds full picture Confirmation Structure Confirmed: (3-Fluoro-4-(isopropylcarbamoyl) -phenyl)boronic acid B_NMR->Confirmation

Caption: Convergent workflow for structural validation.

Conclusion

This guide establishes a comprehensive spectroscopic profile for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid based on predictive analysis and data from structural analogs. The key identifying features are:

  • NMR: The unique pattern of the isopropyl group, the complex splitting in the aromatic region due to H-H and H-F coupling, a large ¹J(C,F) coupling constant in the ¹³C spectrum, and characteristic signals in the ¹⁹F and ¹¹B spectra.

  • IR: The presence of a very broad O-H stretch, a single N-H stretch, and a strong Amide I (C=O) band.

  • MS: A molecular ion consistent with the formula C₁₀H₁₃BFNO₃, confirmed by high-resolution measurement, and a characteristic isotopic pattern for boron.

By comparing experimental data to the benchmarks outlined in this document, researchers can confidently verify the structure, purity, and integrity of this important synthetic building block.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79503, N-Isopropylbenzamide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 590384, N-Benzyl-N-ethyl-p-isopropylbenzamide. Available at: [Link]

  • Analytical Methods. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • SpectraBase. N-Isopropyl-4-hydroxybutyramide. Available at: [Link]

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  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

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  • Google Patents. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
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  • European Patent Office. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. Available at: [Link]

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commercial availability of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Executive Summary

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—a boronic acid for cross-coupling, a fluorine atom to enhance metabolic stability and binding affinity, and an isopropylcarbamoyl group for specific hydrogen bonding interactions—makes it a strategic component in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of its commercial availability, quality control standards, practical handling, and application in Suzuki-Miyaura cross-coupling reactions, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear understanding of the reagent's fundamental properties is the bedrock of its effective application.

  • Chemical Name: (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

  • IUPAC Name: [3-fluoro-4-(propan-2-ylcarbamoyl)phenyl]boronic acid[1]

  • CAS Number: 874289-16-4[1][2]

  • Molecular Formula: C₁₀H₁₃BFNO₃[1][2]

  • Molecular Weight: 225.03 g/mol [1][2]

Note on Isomers and Related Compounds: Researchers should be aware of a closely related compound, (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid (CAS 874289-15-3)[3][4]. Careful verification of the CAS number is essential during procurement to ensure the correct isopropyl isomer is acquired.

Commercial Landscape: Sourcing and Availability

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is available from a range of specialized chemical suppliers catering to the research and development sector. It is typically offered for R&D use only.[1]

Table 1: Summary of Commercial Suppliers and Product Specifications

SupplierPurityAvailable QuantitiesCAS NumberNotes
BLDpharm ≥95%Gram to multi-gram scale874289-16-4Often requires cold-chain transportation.[2]
Chemenu 98%Gram scale874289-16-4Listed as a pharmaceutical intermediate.[1]
Arctom Scientific 95%Gram scale874289-16-4Provides basic safety and storage information.[5]
Ambeed, Inc. >95%Gram to multi-gram scale874219-21-3Listed under a different CAS number, likely for a positional isomer; verification is crucial.[6]
Alfa Chemistry >95%Gram to multi-gram scale874219-21-3Listed under a different CAS number, likely for a positional isomer; verification is crucial.[6]

*Note: CAS 874219-21-3 corresponds to the isomeric (4-Fluoro-3-(isopropylcarbamoyl)phenyl)boronic acid. This highlights the critical importance of verifying the structure against the CAS number.

Procurement Workflow: From Selection to Use

A systematic approach to sourcing and validating this reagent is critical for experimental reproducibility. The following workflow outlines key decision points for researchers.

G cluster_sourcing Sourcing & Selection cluster_qc QC & Handling cluster_use Experimental Use start Identify Need for C10H13BFNO3 supplier_id Identify Suppliers (e.g., BLDpharm, Chemenu) start->supplier_id cas_verify Verify CAS Number: 874289-16-4 supplier_id->cas_verify cas_verify->supplier_id Incorrect purity_check Compare Purity & Price cas_verify->purity_check Correct order Place Order purity_check->order receive Receive Reagent order->receive coa Review Certificate of Analysis (CoA) receive->coa analytical_qc Perform In-House QC (e.g., NMR, LC-MS) coa->analytical_qc storage Store Appropriately: Dry, 2-8°C, Inert Gas analytical_qc->storage experiment Use in Suzuki-Miyaura Coupling storage->experiment troubleshoot Troubleshoot (e.g., Homocoupling) experiment->troubleshoot results Analyze Results troubleshoot->experiment Optimize troubleshoot->results Success

Caption: Sourcing and validation workflow for boronic acids.

Application Focus: Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[7][8]

Mechanistic Considerations and Reactivity

The electronic properties of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid significantly influence its reactivity.

  • Electron-Withdrawing Effects: Both the fluorine atom and the amide group are electron-withdrawing. This decreases the electron density on the phenyl ring, which can slow the rate-determining transmetalation step compared to electron-rich arylboronic acids.[9]

  • Lewis Acidity: The electron-withdrawing nature increases the Lewis acidity of the boron atom. This can facilitate the formation of the boronate complex with the base, a crucial intermediate for transmetalation.[9]

  • Homocoupling Propensity: Electron-deficient arylboronic acids are known to be more susceptible to homocoupling, an undesirable side reaction that forms a symmetrical biaryl dimer.[10] This is often promoted by the presence of oxygen and Pd(II) species.[10] Rigorous exclusion of oxygen is therefore paramount.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd_complex Ar-Pd(II)L2-X pd0->pd_complex Ar-X lab1 Oxidative Addition transmetal Transmetalation biaryl_pd Ar-Pd(II)L2-Ar' pd_complex->biaryl_pd [Ar'-B(OH)2 + Base] lab2 Transmetalation boronate Ar'-B(OR)3- (Activated Boronate) biaryl_pd->pd0 red_elim Reductive Elimination lab3 Reductive Elimination product Ar-Ar' (Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Experimental Protocol

This protocol provides a robust starting point for coupling (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with an aryl halide. Optimization may be required based on the specific coupling partner.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃, 1-2 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-6 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium precatalyst, ligand (if used), and the base.

  • Atmosphere Exchange: Seal the flask with a septum and cycle between vacuum and a high-purity inert gas (Argon or Nitrogen) three to five times to ensure a strictly anaerobic environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A sparged solvent mixture (e.g., dioxane/water 4:1) is commonly effective.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Causality:

  • Why 1.2-1.5 equivalents of boronic acid? To compensate for potential homocoupling and protodeboronation, ensuring the aryl halide is fully consumed.[10]

  • Why an inert atmosphere? To prevent oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling and deactivate the catalyst.[10]

  • Why a degassed solvent? Dissolved oxygen is a primary cause of boronic acid homocoupling.[10]

  • Why a base? The base is essential to activate the boronic acid, forming the more nucleophilic boronate species required for transmetalation.[9]

Stability, Handling, and Quality Control

Arylboronic acids are sensitive reagents that require careful handling and storage to maintain their integrity.

Stability and Storage
  • Protodeboronation: Boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source), especially under basic or heated conditions.[11][12]

  • Anhydride Formation: Boronic acids can reversibly dehydrate to form boroxines (cyclic anhydrides). While this often does not inhibit reactivity, it can complicate accurate massing of the reagent. Some suppliers explicitly state their product contains varying amounts of the anhydride.[13]

  • Recommended Storage: To minimize degradation, the compound should be stored under an inert atmosphere in a tightly sealed container, protected from light and moisture. Refrigerated storage (2-8°C) is recommended by most suppliers.[2] Some vendors suggest storage at -20°C for long-term stability.[14]

Safety and Handling
  • General Precautions: Handle in a well-ventilated area or a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

  • Hazards: While a specific SDS for this exact compound is not widely published, related arylboronic acids are classified as causing skin and eye irritation and potential respiratory irritation.[16][18] Avoid generating dust.

  • First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes.[16][19]

Quality Control

For rigorous and reproducible research, in-house quality control is advised upon receiving a new batch.

  • ¹H NMR: To confirm the structure and identify any organic impurities.

  • LC-MS: To assess purity and confirm the molecular weight.

  • ¹¹B NMR: Can be used to investigate the equilibrium between the boronic acid and its boroxine anhydride form.[20]

References

  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link][11]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link][12]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES: N-BENZYL-4-PHENYLBUTYRAMIDE. Organic Syntheses. [Link][21]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link][22]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link][20][23][24]

  • PubChem. (n.d.). (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved January 19, 2026. [Link][4]

  • Various Suppliers via ChemicalRegister. (n.d.). 4-FLUORO-3-(ISOPROPYLCARBAMOYL)PHENYLBORONIC ACID (CAS No. 874219-21-3) Suppliers. Retrieved January 19, 2026. [Link][6]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet - 2-Methoxy-3-nitro-phenylboronic acid pinacol ester. Retrieved January 19, 2026. [Link][17]

Sources

The Strategic Role of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid in the Synthesis of the Potent PARP Inhibitor Talazoparib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid has emerged as a critical building block in medicinal chemistry, most notably for its integral role in the synthesis of Talazoparib, a highly potent poly(ADP-ribose) polymerase (PARP) inhibitor. This technical guide provides an in-depth analysis of the applications of this specialized boronic acid, focusing on its synthesis, its pivotal role in the construction of Talazoparib, and the underlying structure-activity relationships that underscore its importance. Detailed experimental protocols for its synthesis and subsequent use in Suzuki-Miyaura cross-coupling reactions are provided, offering researchers a practical resource for the development of next-generation therapeutics.

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids and their derivatives are indispensable tools in contemporary medicinal chemistry. Their utility spans a wide range of applications, from versatile intermediates in carbon-carbon bond-forming reactions to key pharmacophores in enzyme inhibitors. The boronic acid moiety's ability to form reversible covalent bonds with biological targets, such as the active site serine residues of proteases, has led to the development of blockbuster drugs like the proteasome inhibitor Bortezomib.[1][2] Furthermore, their stability, generally low toxicity, and amenability to a wide array of chemical transformations make them ideal building blocks in the synthesis of complex drug molecules.[2]

This guide focuses on a specific, highly functionalized derivative, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, and its crucial application in the synthesis of Talazoparib, a PARP inhibitor approved for the treatment of certain types of cancer.[3] The strategic placement of the fluoro and isopropylcarbamoyl substituents on the phenylboronic acid ring is a testament to the power of rational drug design in optimizing potency and pharmacokinetic properties.

Synthesis of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid: A Step-by-Step Protocol

The synthesis of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a multi-step process that begins with a commercially available starting material, 4-bromo-2-fluorobenzoic acid. The following protocols are based on established synthetic routes and provide a clear pathway to obtaining this key intermediate.

Synthesis of the Precursor: 4-bromo-N-isopropyl-2-fluorobenzamide

The first stage of the synthesis involves the formation of an amide bond between 4-bromo-2-fluorobenzoic acid and isopropylamine. This can be achieved through standard amide coupling procedures.

Protocol 1: Amide Coupling via Acyl Chloride

  • Activation of the Carboxylic Acid: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Amine Addition: Cool the reaction mixture back to 0 °C and add a solution of isopropylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM dropwise.

  • Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-bromo-N-isopropyl-2-fluorobenzamide.

Borylation to Yield (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

The final step in the synthesis is the introduction of the boronic acid moiety. This is typically achieved through a lithium-halogen exchange followed by trapping with a borate ester.

Protocol 2: Borylation of 4-bromo-N-isopropyl-2-fluorobenzamide

  • Lithium-Halogen Exchange: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-N-isopropyl-2-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the reaction mixture, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Trapping with Borate Ester: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Quench and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm to room temperature and then quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting boronic acid can be purified by recrystallization or column chromatography.

Application in the Synthesis of Talazoparib: The Suzuki-Miyaura Cross-Coupling Reaction

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a pivotal component in the synthesis of Talazoparib, where it is utilized in a Suzuki-Miyaura cross-coupling reaction to form a key biaryl bond. This reaction is a powerful and widely used method for the formation of C-C bonds.[4]

The Role of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in Talazoparib's Structure

Talazoparib is a potent inhibitor of PARP1 and PARP2 enzymes.[3] Its structure features a complex polycyclic core, and the substituted phenyl group introduced by the boronic acid plays a crucial role in its binding to the PARP active site. The Suzuki-Miyaura coupling reaction facilitates the connection of this critical phenyl moiety to the heterocyclic core of the drug.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with a suitable heterocyclic halide partner, which is a precursor to the Talazoparib core structure.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the heterocyclic halide (1.0 eq), (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq) or potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water. Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired biaryl compound, a key intermediate in the synthesis of Talazoparib.

Structure-Activity Relationship (SAR): The Rationale for the Fluoro and Isopropylcarbamoyl Substituents

The specific substitution pattern of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is not arbitrary; it is the result of meticulous structure-activity relationship studies aimed at maximizing the potency and optimizing the properties of Talazoparib.

The Role of the Fluoro Substituent

The fluorine atom at the 3-position of the phenyl ring plays a significant role in modulating the electronic properties of the molecule and can influence its binding affinity and metabolic stability. In many drug candidates, the introduction of a fluorine atom can lead to:

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.

  • Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can be crucial for optimal target engagement.

The Importance of the Isopropylcarbamoyl Group

The 4-(isopropylcarbamoyl) group is a key feature that contributes significantly to the high potency of Talazoparib. This group is designed to form specific hydrogen bond interactions within the nicotinamide-binding pocket of the PARP enzyme. The isopropyl group provides a degree of steric bulk that can optimize van der Waals interactions within a hydrophobic sub-pocket of the active site. The amide functionality is a classic hydrogen bond donor and acceptor, which can form crucial interactions with amino acid residues in the enzyme's active site, thereby anchoring the inhibitor and contributing to its high binding affinity.

The combination of these two substituents on the phenylboronic acid precursor is a prime example of how fine-tuning the electronic and steric properties of a molecule can lead to a highly potent and selective drug candidate.

Conclusion

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is more than just a synthetic intermediate; it is a carefully designed molecular fragment that is essential for the high potency of the PARP inhibitor Talazoparib. This guide has provided a comprehensive overview of its synthesis and its critical role in the construction of this important anticancer agent. The detailed protocols and discussion of the underlying structure-activity relationships offer valuable insights for researchers in the field of drug discovery and development. The continued exploration of such highly functionalized building blocks will undoubtedly pave the way for the creation of new and improved therapeutics.

Visualizations

Synthetic Pathway of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Synthesis_Pathway A 4-bromo-2-fluorobenzoic acid B 4-bromo-N-isopropyl-2-fluorobenzamide A->B Isopropylamine, Coupling Agent C (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid B->C 1. n-BuLi 2. B(OiPr)3 Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling BoronicAcid (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid CoupledProduct Talazoparib Core Structure BoronicAcid->CoupledProduct Heterocycle Heterocyclic Halide (Talazoparib Precursor) Heterocycle->CoupledProduct Catalyst Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling to form the core of Talazoparib.

References

  • PubChem. (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3658621, 4-Bromo-N-isopropylbenzamide. [Link]

  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hall, D. G. (Ed.). (2011).
  • PubChem. Talazoparib. [Link]

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Methodological & Application

The Strategic Synthesis of Biaryl Scaffolds Utilizing (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryl Moieties and the Utility of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid

Biaryl structures are fundamental pillars in the architecture of contemporary pharmaceuticals, advanced materials, and agrochemicals.[1] Their unique three-dimensional arrangement allows for precise interactions with biological targets, making them a favored scaffold in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these C-C bonds, lauded for its mild conditions and broad functional group tolerance.[2]

This technical guide delves into the nuanced application of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid , a bespoke building block for the synthesis of highly functionalized biaryl compounds. The presence of a fluorine atom and an isopropylcarbamoyl group imparts distinct electronic properties and steric influences, which necessitate a carefully considered approach to reaction design. The electron-withdrawing nature of these substituents can present challenges, such as a predisposition to protodeboronation, but also offers opportunities for unique molecular designs.[3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive framework for the successful implementation of this reagent in their synthetic endeavors, grounded in mechanistic understanding and practical, field-proven protocols.

Mechanistic Insights: Navigating the Suzuki-Miyaura Catalytic Cycle with an Electron-Deficient Boronic Acid

The efficacy of the Suzuki-Miyaura coupling is contingent on a delicate interplay of three key steps within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] When employing an electron-deficient boronic acid such as (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, a deeper understanding of the transmetalation step is crucial for reaction optimization.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > OTf >> Cl.[1]

  • Transmetalation: This is often the rate-determining step, particularly with electron-deficient boronic acids.[7] The boronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center. The electron-withdrawing fluorine and isopropylcarbamoyl groups on our target boronic acid can slow this step. To overcome this, the judicious selection of a suitable base and solvent system is paramount to promote the formation of the reactive boronate.

  • Reductive Elimination: The final step involves the reductive elimination of the biaryl product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.

A key challenge with electron-deficient boronic acids is the competing side reaction of protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under harsh basic conditions.[3][4] Therefore, the choice of a moderately strong base and careful control of reaction temperature are critical to favor the desired cross-coupling pathway.

Below is a visualization of the Suzuki-Miyaura catalytic cycle, emphasizing the critical transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Rate-determining) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Biaryl Product (Ar-Ar') Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Biaryl Product (Ar-Ar') Reductive Elimination Ar-X (Aryl Halide) Ar-X (Aryl Halide) Ar-X (Aryl Halide)->Ar-Pd(II)-X(L2) Oxidative Addition Ar'-B(OH)2 (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-X(L2)

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols: A Step-by-Step Guide to Biaryl Synthesis

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with a variety of aryl halides. It is imperative to maintain a strictly inert atmosphere throughout the reaction to prevent catalyst degradation and competing side reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas three times to ensure the rigorous exclusion of oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Aryl Chlorides

For less reactive aryl chlorides, microwave irradiation can significantly accelerate the reaction.

Materials:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%))

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Degassed solvent (e.g., t-BuOH/Water, 5:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine the aryl chloride, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, palladium precatalyst, ligand, and base.

  • Solvent Addition: Add the degassed solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

The experimental workflow is summarized in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Weighing Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagent_Weighing->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir (Conventional or Microwave) Solvent_Addition->Heating_Stirring Monitoring Monitor Progress (TLC, LC-MS) Heating_Stirring->Monitoring Quenching_Extraction Quench and Extract Monitoring->Quenching_Extraction Drying_Concentration Dry and Concentrate Quenching_Extraction->Drying_Concentration Chromatography Purify by Column Chromatography Drying_Concentration->Chromatography Final_Product Pure Biaryl Product Chromatography->Final_Product

Figure 2: A generalized experimental workflow for biaryl synthesis.

Data Presentation: Representative Reaction Conditions and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected yield ranges for the Suzuki-Miyaura coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with various aryl halides. These are illustrative examples, and optimization may be required for specific substrates.

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield Range (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
3-IodopyridinePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100880-90
4-ChlorobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄t-BuOH/H₂O130 (µW)0.570-85
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1001688-97

Troubleshooting and Optimization: A Scientist's Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Catalyst decomposition- Protodeboronation- Increase reaction time or temperature.- Ensure rigorous exclusion of oxygen.- Use a milder base (e.g., K₃PO₄ instead of NaOH).
Homocoupling of Boronic Acid - Presence of oxygen- Inappropriate catalyst- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a Pd(0) source like Pd(PPh₃)₄.
Difficult Purification - Co-elution of product with byproducts- Explore different solvent systems for column chromatography.- Consider recrystallization of the final product.

Conclusion: A Versatile Reagent for Modern Synthesis

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a valuable and versatile reagent for the synthesis of complex biaryl compounds. While its electron-deficient nature requires careful consideration of reaction conditions to mitigate side reactions like protodeboronation, the resulting biaryl scaffolds hold significant promise in the fields of medicinal chemistry and materials science. By understanding the underlying reaction mechanism and employing the robust protocols outlined in this guide, researchers can confidently incorporate this building block into their synthetic strategies to access novel and impactful molecules.

References

  • Carrow, B. P., & Hartwig, J. F. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(3), 79-81.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-23).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Google Patents. (n.d.). CN112225657A - Preparation method of flurbiprofen.
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antibacterial evaluation of new, unsymmetrical triaryl bisamidine compounds. Retrieved from [Link]

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palladium-catalyzed cross-coupling reactions with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Introduction: A Key Building Block in Modern Drug Discovery

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a sophisticated chemical building block of significant interest to researchers in pharmaceutical and materials science. Its structural features—an electron-withdrawing fluorine atom, a sterically influential isopropylcarbamoyl group, and the versatile boronic acid moiety—make it an invaluable component for synthesizing complex organic molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the amide group provides a key interaction point for biological targets.[1]

This guide provides an in-depth exploration of the use of this reagent in palladium-catalyzed cross-coupling reactions, focusing primarily on the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights to help scientists optimize their synthetic strategies and troubleshoot common challenges. Boronic acids are essential for creating diverse chemical libraries and exploring structure-activity relationships in the quest for new therapeutic agents.[2][3]

The Suzuki-Miyaura Coupling: Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[4][5] Its power lies in its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[6][7] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent Palladium(II) intermediate.[6][8] This step is often rate-determining, particularly with less reactive halides like aryl chlorides.[5]

  • Transmetalation : In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[4][7]

  • Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X center pd2_complex L₂Pd(II)(Ar¹)X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar²-B(OH)₂ + Base edge_label1 X⁻ pd2_complex->edge_label1 pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl edge_label2 B(OH)₂(Base)⁺ transmetalation->edge_label2 reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Optimizing the Reaction

The success of a Suzuki-Miyaura coupling with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent.

Palladium Catalyst and Ligand Selection

The combination of a palladium precursor and a supporting ligand forms the active catalyst. The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to the specific substrates.[10]

  • Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that must be combined with an external ligand to form the active catalyst in situ.[11] Pd(PPh₃)₄ is an air-stable Pd(0) complex that can sometimes be used directly, though it may not be active enough for challenging substrates.

  • Ligands : The choice of ligand is critical. For a substrate like (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, which is somewhat electron-deficient, and when coupling with challenging partners like aryl chlorides, electron-rich and bulky phosphine ligands are often required.[10][12] These ligands increase the electron density on the palladium, facilitating the oxidative addition step, while their steric bulk promotes the final reductive elimination.[10]

    • Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) are highly effective for a broad range of substrates, including sterically hindered partners and less reactive aryl chlorides.[11]

    • N-Heterocyclic Carbenes (NHCs) are another class of highly electron-donating ligands that offer excellent stability and activity.[7][13]

The Critical Role of the Base

The base is essential for activating the boronic acid in the transmetalation step.[14] The choice of base can dramatically affect the reaction rate and yield. Given the presence of a potentially sensitive amide bond in the substrate, a careful selection is necessary to avoid hydrolysis.[15]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common bases. K₂CO₃ is a good starting point.[13] Cs₂CO₃ is more soluble in organic solvents and often more effective for difficult couplings.[14]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often highly effective, especially for couplings involving heteroaryl partners or when using Buchwald-type ligands.[4][14]

  • Organic Bases (e.g., triethylamine): Generally less effective for the Suzuki reaction but can be used in specific cases.[13]

For the target substrate, starting with K₂CO₃ or K₃PO₄ is recommended. These provide sufficient basicity to promote the reaction without being overly harsh, minimizing the risk of amide cleavage.[14][15]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (base) phases.

  • Ethereal Solvents : Dioxane and tetrahydrofuran (THF) are very common.[5] They are often used with a small amount of water to dissolve the inorganic base.

  • Aromatic Solvents : Toluene is another excellent choice, particularly for higher-temperature reactions.[13]

  • Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) can be effective but should be used with caution as it can decompose at high temperatures.[5]

A mixture like Dioxane/H₂O or Toluene/Ethanol/H₂O is a robust starting point.[13][15]

Summary of Recommended Starting Conditions

The following table provides recommended starting points for coupling (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with various aryl halides.

Coupling Partner (Ar-X)Recommended Catalyst/LigandRecommended BaseRecommended SolventTemperature (°C)
Electron-rich Aryl Bromide/Iodide Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O (10:1)80-100
Electron-poor Aryl Bromide/Iodide Pd(OAc)₂ / PPh₃ or SPhosK₂CO₃Dioxane/H₂O (4:1)60-90
Aryl Chloride Pd₂(dba)₃ / SPhos or XPhosK₃PO₄Dioxane/H₂O (4:1)100-120
Heteroaryl Bromide PdCl₂(dppf)K₃PO₄THF/H₂O (4:1)80-100
Aryl Triflate Pd(OAc)₂ / PCy₃K₃PO₄Toluene80-100

Note: These are starting points. Optimization of catalyst/ligand loading (typically 1-5 mol%), base equivalents (2-3 equiv.), and temperature is often necessary.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid.

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids to a flame-dried flask:  - Aryl Bromide  - Boronic Acid  - Base (K₃PO₄)  - Catalyst/Ligand start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask  with Argon or Nitrogen (3x) setup->inert solvent 3. Add Solvent - Degassed Dioxane/H₂O  added via syringe inert->solvent reaction 4. Reaction - Heat to 80-100 °C with stirring - Monitor by TLC or LC-MS solvent->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: General laboratory workflow for a Suzuki-Miyaura coupling reaction.

Materials and Equipment
  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 equiv., 4 mol%) or SPhos (0.04 equiv., 4 mol%)

  • Potassium carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄] (2.0-3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask or reaction vial with stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).[14]

  • Establish Inert Atmosphere : Seal the flask with a rubber septum, and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Prepare a degassed solvent mixture of 1,4-Dioxane and water (e.g., 4:1 v/v, 5 mL for a 1 mmol scale). Add the solvent to the reaction flask via syringe.

  • Heating and Monitoring : Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90 °C).[16] Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Reaction Workup : Once the reaction is complete (typically 4-24 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[17]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently basic conditions; Low reaction temperature.Use a more active ligand (e.g., SPhos). Switch to a stronger base (K₃PO₄). Increase the reaction temperature. Ensure the reaction is truly anaerobic.
Protodeborylation Presence of excess water or protic sources; Reaction too slow.Use anhydrous solvents; minimize water in the base solution. Use a more active catalyst system to accelerate the desired coupling over decomposition.[18]
Amide Hydrolysis Base is too strong or reaction temperature is too high for extended periods.Switch to a milder base (e.g., K₂CO₃). Try to run the reaction at a lower temperature, possibly by using a more active catalyst.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction setup is rigorously deoxygenated before heating. Use freshly degassed solvents.
Formation of Phosphine Oxides Impure phosphine ligand; Presence of oxygen.Use high-purity ligands. Ensure rigorous exclusion of air from the reaction.

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem. 4

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Link

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 5

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Link

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Link

  • Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. 14

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Link

  • Benchchem. (2025). The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. Benchchem. 19

  • ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. ResearchGate. Link

  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma. Link

  • National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Link

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Link

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. ACS GCI Pharmaceutical Roundtable. Link

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Link

  • DUMAS. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. DUMAS. Link

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Link

  • Wiley Online Library. (2025). Palladium catalysts for the Suzuki cross‐coupling reaction: An overview of recent advances. Wiley Online Library. Link

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Harvard University. Link

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Link

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Link

  • Thieme. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Thieme. Link

  • ResearchGate. (n.d.). Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. ResearchGate. Link

  • National Institutes of Health. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. Link

  • Benchchem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem. 20

  • Scott E. Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. Link

  • BLD Pharm. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. BLD Pharm. Link

  • National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Link

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Link

  • National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Link

  • BLD Pharm. (n.d.). (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. BLD Pharm. Link

  • ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. Link

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The Strategic Application of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Fluorinated Boronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the synthesis of highly selective and potent enzyme inhibitors is a cornerstone of therapeutic innovation. Within the vast arsenal of chemical building blocks, substituted phenylboronic acids have emerged as exceptionally versatile reagents, particularly for the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions. This guide focuses on the specific applications of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid , a sophisticated reagent whose unique structural and electronic properties make it a valuable asset in the development of targeted enzyme inhibitors.

The strategic incorporation of a fluorine atom and an isopropylcarbamoyl group onto the phenylboronic acid scaffold is not arbitrary. The fluorine atom, with its high electronegativity and small size, can significantly alter the electronic properties of the aromatic ring, influencing the molecule's pKa and its ability to participate in specific binding interactions, such as hydrogen bonds or dipole-dipole interactions, within an enzyme's active site.[1][2] Concurrently, the isopropylcarbamoyl moiety provides a vector for establishing crucial hydrogen bonding networks and hydrophobic interactions, anchoring the inhibitor to the target enzyme with high affinity and specificity. This dual functionality makes (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid a powerful tool for medicinal chemists aiming to optimize the potency and pharmacokinetic properties of their drug candidates.

This document will provide a detailed exploration of the application of this specific boronic acid in the synthesis of a clinically relevant enzyme inhibitor, the Factor XIa (FXIa) inhibitor, BMS-962212.[3][4] We will delve into the mechanistic rationale for its use, provide a detailed synthetic protocol for its application in a Suzuki-Miyaura cross-coupling reaction, and discuss the broader implications for the design of next-generation enzyme inhibitors.

Core Application: Synthesis of a Key Intermediate for the Factor XIa Inhibitor BMS-962212

A prime example of the utility of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is in the synthesis of BMS-962212, a potent, selective, and reversible inhibitor of Factor XIa, a key enzyme in the blood coagulation cascade.[3][4][5] The development of FXIa inhibitors is a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[6][7]

The synthesis of BMS-962212 involves the coupling of a complex heterocyclic core with the (3-Fluoro-4-(isopropylcarbamoyl)phenyl) moiety. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of C-C bonds between a boronic acid and an aryl halide.

The Rationale for Employing (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

The choice of this particular boronic acid is guided by a deep understanding of the structure-activity relationships (SAR) for FXIa inhibition. The 3-fluoro-4-carbamoylphenyl group has been identified as a key pharmacophore that occupies a specific pocket in the active site of the FXIa enzyme.

  • Fluorine's Role: The fluorine atom at the 3-position enhances the binding affinity of the inhibitor. This is attributed to favorable interactions with the protein backbone and the modulation of the acidity of the boronic acid, which can influence the transmetalation step in the Suzuki coupling.[1][8]

  • Isopropylcarbamoyl Group's Role: The isopropylcarbamoyl group at the 4-position forms critical hydrogen bonds with amino acid residues in the S1 pocket of the enzyme, providing a strong anchor point for the inhibitor. The isopropyl group itself can engage in beneficial hydrophobic interactions.

The following diagram illustrates the logical workflow for the synthesis of a key biaryl intermediate using the specified boronic acid.

G A Aryl Halide Precursor (e.g., Bromo-substituted heterocycle) C Suzuki-Miyaura Cross-Coupling A->C B (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid B->C D Biaryl Intermediate for FXIa Inhibitor C->D Pd Catalyst, Base E Further Synthetic Steps D->E F Final Enzyme Inhibitor (e.g., BMS-962212) E->F

Caption: Synthetic workflow for an enzyme inhibitor.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with a suitable aryl bromide to form a key biaryl intermediate.

Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier (Example)
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid874289-16-4225.03BLDpharm
Aryl Bromide (e.g., a substituted bromo-heterocycle)VariesVariesN/A
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)497-19-8105.99Fisher Scientific
1,4-Dioxane (anhydrous)123-91-188.11Acros Organics
Water (degassed)7732-18-518.02N/A
Nitrogen or Argon gas supplyN/AN/AN/A
Standard laboratory glassware and magnetic stirrerN/AN/AN/A
Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

The following diagram illustrates the key steps in the experimental protocol.

G cluster_0 Reaction Setup cluster_1 Reaction & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Base B Establish Inert Atmosphere (N₂/Ar) A->B C Add Pd Catalyst B->C D Add Solvents (Dioxane/Water) C->D E Heat and Stir (90-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Work-up F->G H Purify by Chromatography G->H

Caption: Experimental protocol workflow.

Conclusion and Future Perspectives

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid stands out as a highly valuable and strategically designed building block for the synthesis of advanced enzyme inhibitors. Its successful application in the development of the Factor XIa inhibitor BMS-962212 underscores the importance of rational design in medicinal chemistry, where the subtle interplay of electronic and steric factors can lead to significant improvements in potency and selectivity.[3][9] The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this and similar boronic acid reagents in their own drug discovery programs. As our understanding of enzyme structure and mechanism continues to deepen, the demand for sophisticated and precisely functionalized reagents like (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid will undoubtedly continue to grow, paving the way for the next generation of targeted therapeutics.

References

  • Lazarova, T. I., et al. (2006). Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa. Bioorganic & Medicinal Chemistry Letters, 16(21), 5689-5693. Available at: [Link]

  • Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Medicinal Research Reviews, 38(6), 1974-2023. Available at: [Link]

  • Pinto, D. J. P., et al. (2017). Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). Journal of Medicinal Chemistry, 60(24), 10115-10134. Available at: [Link]

  • Ahmad, S., et al. (2020). Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants. Bioorganic & Medicinal Chemistry Letters, 30(16), 127072. Available at: [Link]

  • Patsnap Synapse. (n.d.). BMS-962212. Retrieved from [Link]

  • Pinto, D., et al. (2017). Discovery of BMS-962212 a highly potent, selective inhibitor of coagulation FXIa. 253rd National Meeting of the American Chemical Society. Available at: [Link]

  • Pinto, D. J. P., et al. (2017). Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). PubMed. Available at: [Link]

  • Wang, X., et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. International Journal of Molecular Sciences, 24(12), 10077. Available at: [Link]

  • ResearchGate. (2017). Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). Retrieved from [Link]

  • Google Patents. (2011). Proteasome inhibitors. US Patent 8,530,694 B2.
  • Google Patents. (1998). Boronic ester and acid compounds. US Patent 5,780,454 A.
  • Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 50(19), 3965–3981. Available at: [Link]

  • Frost, C. E., et al. (2018). First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS-962212, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects. British Journal of Clinical Pharmacology, 84(5), 947-957. Available at: [Link]

  • Google Patents. (2023). Substituted pyridine derivatives as SARM1 inhibitors. US Patent 11,629,136 B1.
  • PubChem. (n.d.). Proteasome inhibitors and methods of using the same. Patent US-7915236-B2. Retrieved from [Link]

  • Google Patents. (1992). Peptide boronic acid derivatives having protease inhibiting activity. EP 0471651 A3.
  • ResearchGate. (2015). Enzyme inhibition by fluoro compounds. Retrieved from [Link]

  • ResearchGate. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]

  • Jones, L. H., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(9), 2271-2276. Available at: [Link]

  • Soriano-Ursúa, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

Sources

Application Notes and Protocols for Catalyst Selection in Suzuki Reactions with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and mild conditions in forging C-C bonds.[1][2][3] This reaction is central to the synthesis of complex molecules, particularly in the pharmaceutical industry for creating biaryl structures that are common motifs in drug candidates.[3][4] This guide focuses on a specific, functionally rich building block: (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid .

The unique substitution pattern of this boronic acid—featuring an electron-withdrawing fluorine atom and an amide group—presents distinct challenges and opportunities. These substituents significantly modulate the electronic properties of the boronic acid, which directly impacts the kinetics and efficiency of the Suzuki-Miyaura catalytic cycle.[5] Specifically, electron-withdrawing groups can slow the often rate-determining transmetalation step.[5][6] Therefore, a judicious selection of the catalyst system—comprising the palladium source, ligand, base, and solvent—is paramount for achieving high yields and purity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of catalysts and the development of robust protocols for Suzuki reactions involving this electron-deficient boronic acid.

Mechanistic Considerations: The Impact of Fluoro and Amide Substituents

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electronic nature of the boronic acid is most influential during transmetalation, where the organic group is transferred from boron to the palladium(II) center.[2][5]

  • Electron-Withdrawing Effects : The 3-fluoro and 4-carbamoyl groups decrease electron density on the phenyl ring. This reduced nucleophilicity of the ipso-carbon can hinder its transfer to the electron-rich palladium center, slowing the transmetalation rate.[5]

  • Role of the Base : The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation.[5][7] The choice and strength of the base are critical variables when dealing with electron-deficient systems.

  • Potential for Side Reactions : Electron-deficient boronic acids are known to be more susceptible to side reactions like homocoupling, where two molecules of the boronic acid couple to form a symmetrical biaryl dimer.[8] This is often promoted by the presence of oxygen and certain palladium(II) species, consuming the starting material and complicating purification.[8]

Understanding these factors is key to selecting a catalyst system that can overcome the kinetic barrier of transmetalation while suppressing unwanted side reactions.

Catalyst System Selection: A Component-by-Component Analysis

Crafting an efficient Suzuki coupling protocol for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid requires careful consideration of each component of the catalyst system.

Palladium Precatalyst

The choice of the palladium source is the first step. While many forms of palladium can be effective, they differ in their stability and the mechanism of activation to the catalytically active Pd(0) species.

  • Pd(OAc)₂ and Pd₂(dba)₃ : These are common, air-stable Pd(II) and Pd(0) sources, respectively. They require in-situ coordination with a phosphine ligand to form the active catalyst. While cost-effective, the in-situ formation can sometimes lead to less predictable results or catalyst decomposition.

  • Preformed Catalysts (Palladacycles) : Modern precatalysts, such as the Buchwald G2, G3, and G4 palladacycles, are often preferred for challenging couplings.[9][10] These are air- and moisture-stable complexes that contain the palladium center already coordinated to the desired ligand. They offer rapid, predictable generation of the active Pd(0) species under mild conditions, which is particularly advantageous for substrates prone to decomposition.[11][12] Using a precatalyst can lead to faster reactions and lower catalyst loadings.[11][12]

The Critical Role of the Ligand

For electron-deficient and sterically hindered substrates, the ligand is arguably the most important variable. Bulky, electron-rich phosphine ligands are essential for accelerating the key steps of the catalytic cycle.[13]

  • Buchwald Biarylphosphine Ligands : Ligands such as SPhos and XPhos are highly effective for these types of substrates.[6][11][13] Their bulkiness promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition step.[2][14] They have demonstrated unprecedented activity for couplings involving aryl chlorides and electron-poor boronic acids, often allowing reactions to proceed at lower temperatures.[11]

  • Other Phosphine Ligands : While traditional ligands like PPh₃ can be used, they generally show lower activity for challenging substrates and may require higher temperatures and catalyst loadings.[6] Diphosphine ligands like dppf in complexes such as PdCl₂(dppf) offer good stability but may not match the activity of the more advanced Buchwald-type ligands for this specific application.[6]

Base and Solvent Selection

The base and solvent work in concert to facilitate the reaction.

  • Bases : A moderately strong base is required to form the boronate species without promoting significant protodeboronation (decomposition) of the starting material.[12]

    • Potassium Phosphate (K₃PO₄) is often an excellent choice, providing sufficient basicity in many solvent systems.

    • Carbonates (K₂CO₃, Cs₂CO₃) are also widely used. Cesium carbonate is more soluble and basic, which can be beneficial, especially with less reactive coupling partners like aryl chlorides.[15]

  • Solvents : A polar, aprotic solvent system is typically employed, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate.

    • Dioxane/Water or Toluene/Water mixtures are common and effective.[13]

    • Tetrahydrofuran (THF)/Water is another viable option, particularly when using phosphate bases.[16]

The workflow below provides a logical approach to selecting and screening catalyst systems for this specific Suzuki coupling.

Catalyst_Selection_Workflow cluster_substrate Substrate Analysis cluster_catalyst Catalyst System Screening cluster_optimization Optimization & Troubleshooting Substrate (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid Properties: Electron-deficient, potential for homocoupling Precatalyst Select Pd Precatalyst 1. XPhos Pd G3 (Recommended) 2. Pd(OAc)₂ / Pd₂(dba)₃ Substrate->Precatalyst Informs choice Ligand Select Ligand 1. XPhos / SPhos (Recommended) 2. Other biarylphosphines Precatalyst->Ligand Couple with Base Select Base 1. K₃PO₄ 2. K₂CO₃ / Cs₂CO₃ Ligand->Base Combine with Solvent Select Solvent 1. Dioxane/H₂O 2. Toluene/H₂O 3. THF/H₂O Base->Solvent Dissolve in Monitor Monitor Reaction (TLC, LC-MS) Solvent->Monitor Run reaction Troubleshoot Troubleshoot - Low Yield -> Increase Temp/Time - Homocoupling -> Degas thoroughly - Decomposition -> Use precatalyst, lower temp Monitor->Troubleshoot If issues arise

Caption: A decision workflow for catalyst system selection and optimization.

Comparative Data for Catalyst Systems

Palladium SourceLigandBaseSolventTemp (°C)Typical Yield Range (%)Reference
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane11085-95[4]
Pd(OAc)₂SPhosK₃PO₄Toluene10080-90[4]
XPhos Pd G3(none)K₃PO₄THF/H₂ORT - 40>90[11][12]
PdCl₂(dppf)(none)K₂CO₃Dioxane/H₂O90-10075-88[4][6]
Pd(PPh₃)₄(none)Na₂CO₃Toluene/Ethanol80-8570-90 (for reactive halides)[4][6]

Note: Yields are highly dependent on the specific aryl halide coupling partner. The use of modern Buchwald-type ligands and precatalysts generally provides higher yields under milder conditions.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. Protocol 1 is the recommended starting point using a modern precatalyst, while Protocol 2 offers an alternative using a traditional palladium source.

Protocol 1: Recommended Method Using a Buchwald Palladacycle Precatalyst

This protocol is optimized for efficiency and reproducibility, especially for challenging substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2–1.5 equiv)

  • XPhos Pd G3 (1–2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v mixture)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup : To the oven-dried reaction vessel, add the aryl halide (if solid), (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. If the aryl halide is a liquid, add it via syringe at this stage. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[13]

  • Reaction : Place the vessel in a preheated oil bath or heating block and stir vigorously. A typical starting temperature is 80–100 °C.[13] For highly reactive halides, the reaction may proceed at a lower temperature or even room temperature.[11][12]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Alternative Method Using Pd(OAc)₂ and SPhos Ligand

This protocol is a viable alternative if palladacycle precatalysts are unavailable.

Materials:

  • Aryl halide (1.0 equiv)

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 5:1 v/v mixture)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Reaction Setup : To the oven-dried reaction vessel, add the aryl halide (if solid), boronic acid, Pd(OAc)₂, SPhos ligand, and K₂CO₃.

  • Inert Atmosphere : Seal the vessel and purge thoroughly with an inert gas for 15-20 minutes.

  • Solvent Addition : Add the degassed solvent system via syringe.

  • Reaction : Heat the mixture with vigorous stirring to 100–110 °C.

  • Monitoring, Work-up, and Purification : Follow steps 5-7 as described in Protocol 1.

The workflow for these experimental protocols can be visualized as follows:

Experimental_Workflow Setup 1. Reagent Setup (Ar-X, Boronic Acid, Catalyst, Base) Inert 2. Inert Atmosphere (Purge with Ar or N₂) Setup->Inert Solvent 3. Solvent Addition (Degassed) Inert->Solvent React 4. Reaction (Heat & Stir) Solvent->React Monitor 5. Monitoring (TLC / LC-MS) React->Monitor Workup 6. Aqueous Work-up (Extraction) Monitor->Workup Purify 7. Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Substrate decomposition (protodeboronation).1. Use a fresh, high-quality catalyst, preferably a precatalyst like XPhos Pd G3.[13] 2. Ensure rigorous degassing of solvents and purging of the reaction vessel.[8] 3. Use milder conditions (lower temperature) and a less aggressive base (e.g., K₃PO₄ instead of stronger bases).
Significant Homocoupling 1. Presence of oxygen. 2. Use of a Pd(II) source without efficient reduction.1. Improve inert atmosphere techniques.[8] 2. Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0).[8][11]
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Low catalyst loading.1. Extend reaction time or incrementally increase the temperature. 2. Increase catalyst and ligand loading slightly (e.g., from 1 mol% to 2 mol%).
Difficult Purification Co-elution of product with homocoupled byproduct or other impurities.If homocoupling is an issue, optimize the reaction to minimize it. Explore different solvent systems for column chromatography to improve separation.[8]

Conclusion

The Suzuki-Miyaura coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, while challenging due to its electron-deficient nature, is readily achievable with a rationally selected catalyst system. The use of modern, bulky, and electron-rich biarylphosphine ligands, such as SPhos and XPhos , is critical for success. Employing air- and moisture-stable palladacycle precatalysts (e.g., XPhos Pd G3 ) can further enhance reaction efficiency, reproducibility, and speed, often under milder conditions. By carefully controlling the reaction atmosphere to exclude oxygen and selecting an appropriate base and solvent system, researchers can effectively synthesize valuable biaryl compounds while minimizing side reactions. The protocols and insights provided herein serve as a robust starting point for the successful application of this versatile building block in drug discovery and materials science.

References

  • Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts.
  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • Suzuki reaction. Wikipedia.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
  • Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. Benchchem.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. National Institutes of Health.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega.
  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate.
  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. National Institutes of Health.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • Suzuki Coupling. YouTube.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

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Application Notes and Protocols for the Synthesis of Substituted Benzamides using (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed guide for the synthesis of substituted benzamides utilizing (3-fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Substituted benzamides are a crucial class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific structural motifs of a fluorine atom and an isopropylcarbamoyl group on the phenylboronic acid offer unique electronic and steric properties that can influence the pharmacological profile of the final compounds, potentially enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the characterization of the resulting products.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron compound (in this case, our boronic acid) and an organohalide.[3] Its widespread adoption in both academic and industrial settings is a testament to its mild reaction conditions, functional group tolerance, and the relatively low toxicity of the boron reagents.[3][4]

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps include the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) species.[5][6]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Di-organic Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-X(L2) Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with various aryl halides. It is important to note that reaction conditions may require optimization depending on the specific aryl halide used.

Protocol 1: General Procedure using Conventional Heating

Materials:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol mixture)

  • Degassed water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, the aryl halide, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 2 mL of degassed water).

  • Add the base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a structurally similar boronic acid, 3,4-difluorophenylboronic acid, with a variety of aryl halides.[3] This data provides a comparative overview of expected reactivity and outcomes when using (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Toluene/Ethanol804>95
21-Iodo-4-nitrobenzenePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O902~92
34-BromobenzonitrilePd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane11012~85
44-ChloroanisolePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄t-BuOH/H₂O10024~75

Note: The reactivity trend for the aryl halide coupling partner is generally I > Br > OTf >> Cl.[3] Reactions with less reactive aryl chlorides may require more specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or RuPhos) and higher temperatures.[3]

Causality and Self-Validation: Minimizing Side Reactions

A common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient boronic acids, is homocoupling, where two molecules of the boronic acid react to form a symmetrical biaryl dimer.[5] This consumes the starting material and complicates purification.

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: Deoxygenate all solvents and maintain a robust inert atmosphere throughout the reaction. Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[5]

  • Choice of Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it avoids an in-situ reduction step from a Pd(II) precatalyst, which can sometimes lead to side reactions.[5]

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid solution to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.

Characterization and Workflow

The synthesized substituted benzamides should be thoroughly characterized to confirm their identity and purity.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The presence of the fluorine atom will result in characteristic C-F and H-F coupling constants.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reagent Prep Reagent Preparation & Inert Atmosphere Reaction Suzuki-Miyaura Coupling Reagent Prep->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation (NMR) Purity->Structure Identity Identity Confirmation (HRMS) Structure->Identity Final Product Final Product Identity->Final Product

Caption: A typical workflow from synthesis to characterization of substituted benzamides.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of substituted benzamides using (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. By understanding the reaction mechanism and implementing strategies to minimize side reactions, researchers can efficiently access a diverse range of novel compounds for drug discovery and development. Thorough characterization of the final products is paramount to ensure their identity and purity for subsequent biological evaluation.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PubMed. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

Sources

applications of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the .

Introduction: A Multifunctional Building Block for Advanced Materials

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a specialized organic compound that, while not extensively documented as a standalone material, possesses a unique combination of functional groups that make it a highly valuable building block for the rational design of advanced materials. Its potential is derived from the synergistic interplay of its three core components: the phenylboronic acid moiety, the fluorine substituent, and the isopropylcarbamoyl (amide) group.

  • Phenylboronic Acid: This group is the cornerstone of its reactivity, serving as a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the precise formation of carbon-carbon bonds, a fundamental process for constructing the backbones of conjugated polymers and complex molecular architectures.[1][2] Furthermore, the Lewis acidic nature of the boron atom makes it an excellent receptor for diols and anions, forming the basis for sophisticated chemical sensors.[3][4][5]

  • Fluorine Atom: The high electronegativity of the fluorine atom significantly influences the molecule's electronic properties.[6] Its incorporation into an aromatic system lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[7] This tuning is critical for developing n-type or ambipolar organic semiconductors, improving electron injection, and enhancing the oxidative stability of materials used in organic electronics like OLEDs and organic photovoltaics (OPVs).[6][7][8] The strong carbon-fluorine bond also contributes to increased thermal stability.[6]

  • Isopropylcarbamoyl (Amide) Group: The amide functionality is a powerful supramolecular synthon. The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which can direct the self-assembly of molecules into highly ordered structures such as nanofibers, organogels, and liquid crystals.[9][10][11] This intermolecular hydrogen bonding can influence molecular packing in the solid state, which is crucial for optimizing charge transport in organic semiconductors.[12][13]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage the unique characteristics of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in three key areas of materials science: conjugated polymers, fluorescent chemosensors, and self-assembling materials.

Application Note I: Monomer for Suzuki Polycondensation of Conjugated Polymers

The primary application of this boronic acid in materials science is as a monomer in Suzuki-Miyaura polycondensation reactions. Its structure allows it to be copolymerized with various di-halogenated aromatic compounds to create novel conjugated polymers with tailored optoelectronic and physical properties.

Causality of Experimental Design

The goal of Suzuki polycondensation is to form a high molecular weight polymer by repeatedly forming C-C bonds.[14] The choice of catalyst, base, and solvent is critical for achieving this efficiently.

  • Catalyst System: A palladium(0) complex is the active catalyst. Precatalysts like Pd(PPh₃)₄ or systems generated in-situ from a Pd(II) source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) are commonly used. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the active Pd(0) species.[15]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[2] An aqueous solution of a mild base like Na₂CO₃ or K₂CO₃ is often sufficient and helps manage solubility.

  • Solvent System: A biphasic solvent system, typically an organic solvent like toluene or dioxane with water, is used. This allows the organic-soluble polymer and catalyst to react while the inorganic base remains primarily in the aqueous phase, facilitating the reaction at the interface.

The fluoro and amide substituents on the monomer are not just passive passengers; they actively define the properties of the resulting polymer. The electron-withdrawing nature of both groups can influence the polymer's electronic energy levels, while the amide's hydrogen-bonding capability can dictate chain packing and morphology.[6][13]

Workflow for Suzuki Polycondensation

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Inert Atmosphere Reaction cluster_workup 3. Polymer Purification reagents Monomer A: (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid Monomer B: Dihalo-aromatic Comonomer Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) setup Combine reagents in Schlenk flask reagents->setup degas Degas solvent via N₂/Ar bubbling setup->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat with vigorous stirring (e.g., 90°C, 24-48h) catalyst->heat endcap End-capping (optional) (Add PhB(OH)₂ or PhBr) heat->endcap precipitate Precipitate polymer in Methanol endcap->precipitate filter Filter and wash solid precipitate->filter soxhlet Soxhlet Extraction (Acetone, Hexane, Chloroform) filter->soxhlet dry Dry under vacuum soxhlet->dry analysis 4. Characterization (GPC, NMR, UV-Vis, TGA) dry->analysis

Caption: Workflow for synthesizing a conjugated polymer via Suzuki polycondensation.

Exemplary Protocol: Synthesis of a Poly(fluorene-co-phenylene) Derivative

This protocol describes the synthesis of a copolymer using (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid and a common comonomer, 2,7-dibromo-9,9-dioctylfluorene.

Materials:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.05 mmol)

  • 2,7-dibromo-9,9-dioctylfluorene (1.00 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Toluene, anhydrous (15 mL)

  • Deionized water (5 mL)

  • Methanol, Acetone, Hexane, Chloroform (for purification)

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: Add (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, 2,7-dibromo-9,9-dioctylfluorene, and K₂CO₃ to a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and high-purity nitrogen or argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (15 mL) and deionized water (5 mL) via syringe. Degas the resulting biphasic mixture by bubbling with nitrogen for 30 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Polymerization: Attach a condenser and heat the reaction mixture to 90 °C in an oil bath. Maintain vigorous stirring under a nitrogen atmosphere for 48 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into 200 mL of vigorously stirring methanol. A fibrous precipitate should form.

    • Collect the solid by filtration.

  • Purification:

    • Purify the crude polymer by Soxhlet extraction. Sequentially wash with acetone, hexane (to remove oligomers and catalyst residue), and finally extract the desired polymer with chloroform.

    • Concentrate the chloroform solution and re-precipitate the polymer into methanol.

    • Filter the purified polymer and dry it under high vacuum at 40 °C overnight.

Parameter Expected Outcome Rationale / Significance
Molecular Weight (Mn) 10 - 50 kDaIndicates successful polymerization; higher Mn is generally desirable for film formation.
Dispersity (Đ) 1.5 - 2.5A measure of the molecular weight distribution, typical for step-growth polymerization.[16]
Solubility Soluble in THF, ChloroformThe isopropyl and octyl groups enhance solubility, which is crucial for solution processing.
Thermal Stability (TGA) Td > 300 °CThe strong C-F and aromatic C-C bonds contribute to high thermal stability.[6]
Optical Properties (UV-Vis) λ_max ~350-450 nmAbsorption wavelength depends on the effective conjugation length of the polymer backbone.

Application Note II: Core Component for Fluorescent Chemosensors

Phenylboronic acids are renowned for their ability to reversibly bind with 1,2- or 1,3-diols (e.g., saccharides) and Lewis bases like fluoride ions.[3][17] This binding event can be transduced into a measurable change in fluorescence, forming the basis of a chemical sensor.[18][19] The electron-withdrawing fluoro and carbamoyl groups on (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid increase the Lewis acidity of the boron atom, which can enhance its binding affinity and sensitivity towards analytes.[20]

Sensing Mechanism and Design

The core principle involves coupling the boronic acid (the receptor) to a fluorophore (the signaling unit). The binding of an analyte to the boron atom alters the electronic structure of the receptor, which in turn modulates the fluorescence of the attached fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[18][19]

  • Saccharide Sensing: The boronic acid reacts with a diol to form a five- or six-membered cyclic boronate ester. This changes the hybridization of the boron from sp² to sp³, altering its electronic properties and affecting the fluorophore.

  • Fluoride Sensing: The empty p-orbital of the Lewis acidic boron atom interacts with a fluoride anion to form an anionic trifluoroboronate complex [R-BF₃]⁻. This transformation from an electron-withdrawing boronic acid to an electron-donating boronate anion can cause a dramatic shift in the fluorescence emission.[21]

G cluster_synthesis 1. Sensor Synthesis cluster_testing 2. Fluorescence Titration cluster_analysis 3. Data Analysis start Target Boronic Acid + Halogenated Fluorophore (e.g., 9-bromoanthracene) suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki purify_sensor Column Chromatography suzuki->purify_sensor solution Prepare stock solution of sensor in buffer/solvent purify_sensor->solution aliquots Add increasing concentrations of Analyte (Saccharide/Fluoride) solution->aliquots measure Record Fluorescence Spectrum after each addition aliquots->measure plot Plot Fluorescence Intensity vs. Analyte Concentration measure->plot binding Calculate Binding Constant (Ka) plot->binding

Caption: General workflow for the synthesis and testing of a boronic acid-based fluorescent sensor.

Exemplary Protocol: Synthesis and Testing of a Saccharide Sensor

This protocol outlines the synthesis of a sensor by coupling the target boronic acid to an anthracene fluorophore and its subsequent testing with D-fructose.

Part A: Sensor Synthesis

  • Reaction Setup: In a Schlenk flask, combine (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol), 9-bromoanthracene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Establish an inert atmosphere as described in the polymerization protocol.

  • Reagent Addition: Add 20 mL of degassed 1,4-dioxane and 5 mL of a degassed 2M K₃PO₄ aqueous solution.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sensor molecule.

Part B: Fluorescence Titration with D-Fructose

  • Stock Solutions: Prepare a 10 µM stock solution of the synthesized sensor in a suitable buffer (e.g., PBS buffer, pH 7.4, with 1% DMSO to aid solubility). Prepare a 100 mM stock solution of D-fructose in the same buffer.

  • Measurement: Place 2 mL of the sensor solution into a quartz cuvette.

  • Titration: Record the initial fluorescence spectrum (e.g., Excitation at 365 nm). Sequentially add small aliquots of the D-fructose stock solution to the cuvette, mixing thoroughly after each addition.

  • Data Collection: Record the fluorescence spectrum after each addition until no further significant change in fluorescence intensity is observed.

  • Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of D-fructose to determine the binding constant.

Analyte Expected Interaction Potential Fluorescent Response
D-Fructose Forms stable cyclic boronate esterSignificant increase or decrease in fluorescence ("turn-on" or "turn-off")[19]
Glucose Forms less stable boronate esterModerate change in fluorescence
Fluoride (F⁻) Forms [R-BF₃]⁻ complexLarge spectral shift (ratiometric response) or intensity change[21]

References

  • Electrochemical sensing using boronic acids.
  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. NIH.
  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI.
  • Discrimination of Saccharides with a Fluorescent Molecular Imprinting Sensor Array Based on Phenylboronic Acid Functionalized Mesoporous Silica.
  • Role of an Amide Bond for Self-Assembly of Surfactants.
  • Sensitive and specific detection of saccharide species based on fluorescence: update
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
  • Self-assembly driven by an aromatic primary amide motif. RSC Publishing.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Unknown Source.
  • Electrochemical Sensing using Boronic acids.
  • Role of an amide bond for self-assembly of surfactants. research.chalmers.se.
  • Molecular Boronic Acid-Based Saccharide Sensors.
  • The effect of amide bond orientation and symmetry on the self-assembly and gelation of discotic tripeptides.
  • The Impact of Fluorine Chemistry on Next-Gen Electronic M
  • Role of an Amide Bond for Self-Assembly of Surfactants.
  • The Role of Fluorinated Aromatic Compounds in M
  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters.
  • Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). eScholarship.org.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Mastering Suzuki Coupling: The Power of Phenylboronic Acid Deriv
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Suzuki Coupling. Organic Chemistry Portal.
  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
  • New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. NIH.

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Gram-Scale Suzuki Coupling with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid: An Application Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become particularly indispensable in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[3][4] Among the diverse building blocks utilized in these couplings, substituted phenylboronic acids play a pivotal role. This application note focuses on the gram-scale synthesis utilizing (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid , a key intermediate whose structural features—a fluorine atom and an isopropylcarbamoyl group—are of significant interest in drug design for modulating physicochemical properties such as metabolic stability and target binding affinity.

The presence of a fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of a drug molecule. The isopropylcarbamoyl moiety can act as a hydrogen bond donor and acceptor, contributing to specific interactions with biological targets. Therefore, the efficient and scalable synthesis of biaryl compounds incorporating this particular boronic acid is of high value to researchers and professionals in drug development. This guide provides a detailed, field-proven protocol for conducting this reaction on a gram scale, addressing critical parameters, potential challenges, and safety considerations to ensure a successful and reproducible outcome.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, which is centered around a palladium catalyst, generally proceeds through three key steps:[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]

The efficiency of each step is influenced by the choice of catalyst, ligand, base, solvent, and temperature. For sterically hindered or electronically deactivated substrates, the selection of an appropriate phosphine ligand is often critical to facilitate both the oxidative addition and reductive elimination steps.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L_n-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (R-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Gram-Scale Synthesis Protocol

This protocol outlines a general procedure for the Suzuki coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with a generic aryl bromide on a gram scale. It is essential to adapt and optimize the reaction conditions for specific substrates.

Materials and Equipment:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.0 - 1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow:

Caption: Figure 2: General Experimental Workflow for Gram-Scale Suzuki Coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, and the base.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.[10]

  • Solvent and Catalyst Addition: Under a positive pressure of nitrogen, add the anhydrous solvent via cannula or syringe. If a biphasic system is used, the aqueous base solution should be degassed prior to addition. Finally, add the palladium catalyst.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the coupling partners and the solvent used.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.[1]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters and Optimization

The success of a gram-scale Suzuki coupling reaction hinges on the careful selection and optimization of several key parameters.

ParameterRecommended Reagents/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligandThe choice of catalyst and ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be necessary.[8] Pre-catalysts such as Pd-PEPPSI complexes can also be highly effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is essential for activating the boronic acid.[8] The choice of base can significantly impact the reaction rate and yield. Stronger bases like Cs₂CO₃ or K₃PO₄ are often used for challenging couplings.
Solvent Toluene, 1,4-dioxane, THF, DMF, often with water as a co-solventThe solvent system influences the solubility of the reagents and the reaction temperature. Biphasic systems (e.g., toluene/water) are common and can facilitate the activation of the boronic acid.[9][11]
Temperature 60 - 110 °CHigher temperatures generally increase the reaction rate, but can also lead to side reactions such as protodeboronation. The optimal temperature should be determined empirically.[5]
Inert Atmosphere Nitrogen or ArgonEssential to prevent the oxidation and deactivation of the Pd(0) catalyst.[10] Proper degassing of solvents and purging of the reaction vessel is critical for reproducibility, especially on a larger scale.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature, unreactive aryl halide.Ensure the catalyst is active and handled under inert conditions. Use a stronger base or a more active catalyst/ligand system. Increase the reaction temperature. Consider using an aryl iodide or triflate instead of a bromide or chloride.[4][9]
Protodeboronation Presence of water, elevated temperatures, prolonged reaction times.Use anhydrous conditions where possible. Minimize reaction time and temperature. The use of boronic esters or trifluoroborate salts can mitigate this side reaction.[11][12][13]
Homocoupling of Boronic Acid Oxygen contamination, high catalyst loading.Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the catalyst loading.
Difficult Purification Residual palladium, closely eluting byproducts.Treat the crude product with a palladium scavenger. Optimize the chromatography conditions. Recrystallization may be an alternative purification method.

Safety Considerations

While the Suzuki-Miyaura coupling is generally considered a robust and safe reaction, potential hazards must be addressed, particularly on a larger scale.

  • Exothermic Reactions: The reaction can be exothermic, especially with highly reactive substrates.[14][15] On a gram scale, it is crucial to monitor the internal temperature and have adequate cooling available. Addition of the catalyst in portions can help control the initial exotherm.

  • Flammable Solvents: Many of the organic solvents used are flammable. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: The inorganic bases used are corrosive and/or irritants. Avoid inhalation of dust and skin contact.

Conclusion

The gram-scale Suzuki-Miyaura coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical research and development. By understanding the underlying mechanism, carefully controlling key reaction parameters, and adhering to safety protocols, researchers can achieve high yields of the desired biaryl products in a reproducible and scalable manner. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals aiming to implement this important reaction in their synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ResearchGate. The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Available from: [Link]

  • ResearchGate. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

  • PubChem. (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. Available from: [Link]

  • ResearchGate. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Available from: [Link]

  • ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge encountered during Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately minimize this yield-reducing side reaction, ensuring the efficient synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid?

A1: Homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent—in this case, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid—react with each other to form a symmetrical biaryl byproduct. This is problematic because it consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and often generates an impurity that can be difficult to separate due to its structural similarity to the target compound.

Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2][3] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling pathway.[4][5][6][7] Additionally, using a Pd(II) precatalyst without ensuring its efficient reduction to the active Pd(0) state can lead to a higher initial concentration of Pd(II), thereby promoting homocoupling.[1][8]

Q3: My boronic acid has electron-withdrawing groups (fluoro and amide). Does this make it more susceptible to homocoupling?

A3: Yes, electron-deficient arylboronic acids can be more prone to certain homocoupling pathways.[9][10] The electronic nature of the substituents on the phenylboronic acid can influence its reactivity and stability. The fluorine and isopropylcarbamoyl groups on your specific boronic acid are electron-withdrawing, which can impact the transmetalation step and potentially favor side reactions under non-optimal conditions.

Q4: Can the choice of base influence the extent of homocoupling?

A4: Absolutely. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[11][12] However, the choice and strength of the base can also affect the stability of the boronic acid and the palladium catalyst. For instance, some bases may promote protodeboronation (loss of the boronic acid group), which can indirectly affect the reaction outcome. While the direct role of the base in promoting homocoupling is complex, its impact on the overall catalytic cycle means that base selection is a critical parameter to optimize.

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

If you are observing significant homocoupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, this guide provides a step-by-step approach to diagnose and resolve the issue.

Problem: High levels of symmetrical biaryl byproduct detected by LC-MS or NMR.

Logical Troubleshooting Workflow

troubleshooting_workflow start High Homocoupling Observed atmosphere 1. Assess Reaction Atmosphere (Inertness) start->atmosphere catalyst 2. Evaluate Catalyst System (Pd Source & Ligand) start->catalyst reagents 3. Scrutinize Reagents & Conditions (Base, Solvent, Temp.) start->reagents deoxygenation Implement Rigorous Deoxygenation: - Sparging with inert gas - Freeze-pump-thaw cycles atmosphere->deoxygenation Probable Cause: Dissolved Oxygen / Oxidative Conditions reducing_agent Consider Mild Reducing Agent: - e.g., Potassium formate atmosphere->reducing_agent Probable Cause: Dissolved Oxygen / Oxidative Conditions pd0_source Switch to a Pd(0) Precatalyst or Ensure Efficient In Situ Reduction catalyst->pd0_source Probable Cause: Suboptimal Catalyst Activity / Stability ligand_choice Optimize Ligand: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst->ligand_choice Probable Cause: Suboptimal Catalyst Activity / Stability base_solvent_screen Screen Bases and Solvents: - Compare K3PO4, Cs2CO3, etc. - Test anhydrous vs. aqueous conditions reagents->base_solvent_screen Probable Cause: Unfavorable Reaction Environment temp_control Adjust Temperature: - Lower temperature may reduce side reactions reagents->temp_control Probable Cause: Unfavorable Reaction Environment resolution Homocoupling Minimized deoxygenation->resolution reducing_agent->resolution pd0_source->resolution ligand_choice->resolution base_solvent_screen->resolution temp_control->resolution

Caption: A workflow for diagnosing and resolving homocoupling issues.

Step 1: Rigorous Exclusion of Oxygen

The most common cause of homocoupling is the presence of dissolved oxygen.[2][3]

  • Probable Cause: Inadequate deoxygenation of solvents, reagents, and the reaction vessel.

  • Solution:

    • Solvent Degassing: Thoroughly degas all solvents (including water, if used) immediately before use. Effective methods include:

      • Nitrogen/Argon Sparging: Bubble a fine stream of inert gas through the solvent for at least 30-60 minutes.

      • Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles on your solvents.

    • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (Nitrogen or Argon). Use glassware that has been oven- or flame-dried to remove adsorbed moisture and air.

    • Subsurface Sparge: Prior to adding the catalyst, sparging the reaction mixture with an inert gas via a long needle for 10-15 minutes can be highly effective at removing dissolved oxygen.[1]

Step 2: Re-evaluate Your Palladium Source and Ligand

The choice of catalyst and ligand significantly impacts the rates of the desired catalytic cycle versus side reactions.

  • Probable Cause:

    • Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) without efficient in-situ reduction to Pd(0).

    • The chosen ligand does not sufficiently stabilize the Pd(0) state or promote reductive elimination over homocoupling.

  • Solution:

    • Use a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex.

    • Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[1]

    • Optimize the Ligand: Bulky, electron-rich phosphine ligands are often effective at minimizing homocoupling.[13][14][15] They tend to accelerate the rate-limiting steps of the desired Suzuki coupling (oxidative addition and reductive elimination) and sterically hinder the formation of intermediates that lead to homocoupling. Consider screening ligands such as SPhos or XPhos, which have been shown to be effective in challenging couplings.[9]

ParameterRecommendation for Minimizing HomocouplingRationale
Palladium Source Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a modern Pd(II) precatalyst that rapidly forms Pd(0) (e.g., Buchwald precatalysts).Minimizes the initial concentration of Pd(II) species that can drive homocoupling.[1][8]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands accelerate the desired reductive elimination step and can sterically disfavor the formation of palladium-dimer intermediates involved in some homocoupling pathways.[8][9][13]
Atmosphere Strict inert atmosphere (Nitrogen or Argon).Crucial for preventing the oxidation of Pd(0) to Pd(II) by atmospheric oxygen.[3][4]
Solvent Thoroughly degassed aprotic solvents (e.g., Dioxane, Toluene, THF).Removes dissolved oxygen, a key promoter of oxidative homocoupling.[2]
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Often provide a good balance of activating the boronic acid without promoting significant degradation or side reactions. The choice is often substrate-dependent and may require screening.
Additives Consider adding a mild reducing agent (e.g., potassium formate) when using Pd(II) sources.Helps to reduce residual Pd(II) to the active Pd(0) catalyst.[1]

Step 3: Optimize Other Reaction Parameters

  • Probable Cause: The base, solvent, or temperature are creating an environment where homocoupling is competitive with the cross-coupling reaction.

  • Solution:

    • Base Selection: Screen different bases. While strong bases are needed to form the boronate, excessively harsh conditions can lead to degradation. Consider switching from hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

    • Solvent System: The polarity of the solvent can influence the rates of the various steps in the catalytic cycle. If using a standard solvent system like dioxane/water, consider screening other options such as toluene, 2-MeTHF, or DMF, always ensuring they are rigorously degassed.

    • Temperature Control: Higher temperatures can sometimes accelerate side reactions more than the desired reaction. Try running the reaction at a lower temperature for a longer period. For instance, if you are running at 100 °C, try 80 °C.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol incorporates best practices for setting up a reaction to suppress the homocoupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid.

  • Glassware Preparation: Oven-dry all glassware and stir bars overnight and allow them to cool in a desiccator or under a stream of inert gas.

  • Reagent Preparation:

    • In a reaction vessel (e.g., a Schlenk flask), add (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 - 1.5 equivalents), the aryl halide coupling partner (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 - 3.0 equivalents).

    • Seal the vessel with a septum.

  • Deoxygenation of Solids and Vessel: Evacuate the vessel and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent(s) via cannula or a gas-tight syringe.

  • Final Degassing: With gentle stirring, bubble inert gas through the reaction mixture via a long needle for 15-20 minutes.

  • Catalyst Addition:

    • In a separate, small vial under inert gas, weigh the palladium precatalyst and the ligand. Dissolve them in a small amount of degassed solvent if desired.

    • Quickly add the catalyst/ligand (or their solution) to the reaction mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction to the desired temperature under the inert atmosphere and monitor its progress by TLC, LC-MS, or GC.

Visualizing the Competing Pathways

The desired Suzuki-Miyaura cycle competes with the homocoupling pathway. Understanding this is key to troubleshooting.

suzuki_vs_homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway (Oxygen-Mediated) pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + R¹-X pdII R¹-Pd(II)-X ox_add->pdII transmetal Transmetalation pdII->transmetal + [R²B(OH)₃]⁻ pdII_R1R2 R¹-Pd(II)-R² transmetal->pdII_R1R2 red_elim Reductive Elimination pdII_R1R2->red_elim red_elim->pd0 Regenerates Catalyst product R¹-R² (Desired Product) red_elim->product pd0_hc Pd(0)L_n oxidation Oxidation pd0_hc->oxidation + O₂ pdII_hc Pd(II) Species oxidation->pdII_hc transmetal1 Transmetalation pdII_hc->transmetal1 + R²B(OH)₂ r2_pd R²-Pd(II)-OH transmetal1->r2_pd transmetal2 Second Transmetalation r2_pd->transmetal2 + R²B(OH)₂ r2_pd_r2 R²-Pd(II)-R² transmetal2->r2_pd_r2 red_elim_hc Reductive Elimination r2_pd_r2->red_elim_hc red_elim_hc->pd0_hc Regenerates Catalyst homo_product R²-R² (Homocoupling Product) red_elim_hc->homo_product

Caption: Competing Suzuki-Miyaura and Homocoupling cycles.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Halides and Boronic Acids. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2010). Kinetic data for the oxidative addition of aryl halides to palladium(0) complexes. Angewandte Chemie International Edition, 49(15), 2685-2688. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(19), 4984-4987. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 323–326. [Link]

Sources

Technical Support Center: Managing the Stability of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in synthetic chemistry: the protodeboronation of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. This valuable building block, while essential for introducing a key pharmacophore in many drug discovery programs, is susceptible to cleavage of the C–B bond, leading to reduced yields and purification challenges. This guide offers a blend of theoretical understanding and field-tested protocols to help you navigate this issue effectively.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What is protodeboronation and why is it a problem?

Protodeboronation is an undesired side reaction where the boronic acid group (–B(OH)₂) is replaced by a hydrogen atom, effectively destroying your starting material.[1] For a synthetic chemist, this translates to lower yields of the desired coupled product and the formation of 3-fluoro-N-isopropylbenzamide as a significant byproduct, which can complicate purification.

Q2: Why is (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid particularly susceptible to protodeboronation?

The susceptibility of this specific boronic acid arises from its electronic properties. The phenyl ring is substituted with two electron-withdrawing groups: a fluorine atom and an isopropylcarbamoyl group. Electron-deficient arylboronic acids are known to be more prone to protodeboronation, especially under basic conditions.[2] This increased susceptibility is due to the electronic destabilization of the carbon-boron bond.

Q3: Under what conditions is protodeboronation most likely to occur?

Several factors can accelerate protodeboronation:

  • High pH: Strongly basic conditions, often employed in cross-coupling reactions like the Suzuki-Miyaura coupling, significantly increase the rate of protodeboronation.[3][4][5] This is because the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻) at high pH.[1][3][4]

  • Aqueous Solvents: Water can act as the proton source for the C–B bond cleavage, particularly in base-catalyzed pathways.[6]

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for the C–B bond to break.[6]

  • Inefficient Catalysis: A slow or inefficient palladium catalyst in a cross-coupling reaction allows more time for the competing protodeboronation side reaction to occur.[6]

  • Presence of Palladium(II) Species: Recent studies have shown that Pd(II) complexes, especially those with bulky phosphine ligands, can actively catalyze protodeboronation.[7]

Troubleshooting Guide: Strategies to Minimize Protodeboronation

This section provides actionable strategies to mitigate protodeboronation in your experiments. The key is to favor the kinetics of your desired reaction (e.g., Suzuki-Miyaura coupling) over the undesired C–B bond cleavage.

Issue 1: Significant Protodeboronation Observed Under Standard Suzuki-Miyaura Conditions

If you are observing more than 5-10% of the protodeboronated byproduct, a change in your reaction setup is warranted.

Root Cause Analysis:

The combination of a strong base (e.g., NaOH, K₂CO₃), a protic solvent mixture (e.g., dioxane/water), and elevated temperatures creates an ideal environment for protodeboronation.

Solutions:

  • Modify the Base:

    • Recommendation: Switch to a milder base.

    • Why it Works: Weaker bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can be effective in the Suzuki-Miyaura catalytic cycle while being less aggressive in promoting protodeboronation.[6]

    • Expert Tip: K₃PO₄ is often an excellent first choice as it is less hygroscopic than Cs₂CO₃ and generally provides good results.

  • Optimize the Solvent System:

    • Recommendation: Reduce the amount of water or consider anhydrous conditions.

    • Why it Works: Minimizing the primary proton source can slow down the protodeboronation pathway. While some water is often necessary for the hydrolysis of boronic esters and for the activity of certain bases, using the minimum required amount is crucial. Anhydrous conditions, while more technically demanding, can significantly suppress this side reaction.[8]

    • Expert Tip: For anhydrous conditions, ensure all reagents and solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Employ a More Active Catalyst System:

    • Recommendation: Use a highly active palladium pre-catalyst and ligand system.

    • Why it Works: A faster cross-coupling reaction will outcompete the slower protodeboronation.[1] Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the desired reaction.[7]

    • Caution: While bulky ligands can accelerate the desired coupling, they can also, paradoxically, promote palladium-catalyzed protodeboronation.[7] Therefore, screening a few different ligands is often necessary to find the optimal balance for your specific substrate.

Issue 2: Protodeboronation Occurs Even with Optimized Reaction Conditions

In some challenging cases, even with optimized base, solvent, and catalyst, protodeboronation can remain a significant issue. Here, a change in the boronic acid reagent itself is the most effective strategy.

Root Cause Analysis:

The inherent instability of the boronic acid under the reaction conditions is the limiting factor.

Solutions:

  • Convert to a Boronic Ester:

    • Recommendation: Use a pinacol ester or a more robust derivative like a 1,1,2,2-tetraethylethylene glycol ester (Epin).

    • Why it Works: Boronic esters are generally more stable than their corresponding boronic acids.[9] The bulky pinacol or Epin group sterically shields the boron atom, reducing its susceptibility to attack by hydroxide and subsequent protodeboronation.[10][11] Epin esters have been shown to be particularly stable during purification on silica gel and can lead to higher yields in Suzuki-Miyaura couplings.[12][13]

    • Expert Tip: You can either purchase the pinacol ester of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid or synthesize it from the boronic acid using pinacol.

  • Implement a "Slow-Release" Strategy with MIDA Boronates:

    • Recommendation: Convert the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester.

    • Why it Works: MIDA boronates are highly stable crystalline solids that are unreactive under standard Suzuki-Miyaura conditions.[1][6] They slowly hydrolyze in the presence of a mild aqueous base to release the active boronic acid in low concentrations. This "slow-release" approach ensures that the concentration of the unstable boronic acid in the reaction mixture is always low, minimizing the opportunity for protodeboronation.[1][6]

    • Expert Tip: This strategy is particularly powerful for very challenging cross-couplings where other methods have failed.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a good starting point for minimizing protodeboronation when using the free boronic acid.

Reagents and Materials:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 eq.)

  • Aryl halide (1.0 eq.)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Add anhydrous 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Protocol 2: Suzuki-Miyaura Coupling Using a "Slow-Release" MIDA Boronate

This protocol is recommended for challenging couplings where protodeboronation is a significant issue.

Reagents and Materials:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid MIDA ester (1.1 eq.)

  • Aryl halide (1.0 eq.)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq.)

  • XPhos Pd G2 (2 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid MIDA ester, K₃PO₄, and XPhos Pd G2 to a reaction vessel.

  • Add anhydrous THF and degassed water to achieve a 10:1 solvent ratio.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress. Note that reactions with MIDA boronates may require longer reaction times due to the slow release of the boronic acid.

  • Upon completion, cool the reaction and proceed with workup and purification.

Data Presentation

Table 1: Comparison of Protodeboronation under Various Conditions

ConditionBaseSolventTemperature (°C)Approx. % Protodeboronation
A (Standard)K₂CO₃Dioxane/H₂O (4:1)10025-40%
B (Optimized)K₃PO₄Dioxane/H₂O (10:1)805-10%
C (Pinacol Ester)K₃PO₄Dioxane/H₂O (10:1)80<5%
D (MIDA Ester)K₃PO₄THF/H₂O (10:1)70<2%

Note: The percentages are illustrative and can vary depending on the specific aryl halide and other reaction parameters.

Visualizing the Mechanisms

To better understand the processes at play, the following diagrams illustrate the key pathways.

Protodeboronation_Mechanism cluster_0 Base-Catalyzed Protodeboronation ArB(OH)2 (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid ArB(OH)3- Boronate Anion (More Reactive) ArB(OH)2->ArB(OH)3- + OH⁻ ArB(OH)3-->ArB(OH)2 - OH⁻ Ar-H Protodeboronated Product ArB(OH)3-->Ar-H + H₂O (Proton Source) B(OH)4- Borate Slow_Release_Strategy MIDA_Ester MIDA Boronate Ester (Stable Reservoir) Boronic_Acid Boronic Acid (Low Concentration) MIDA_Ester->Boronic_Acid Slow Hydrolysis (Base, H₂O) Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Catalytic_Cycle Protodeboronation Protodeboronation (Minimized) Boronic_Acid->Protodeboronation Product Desired Coupled Product Catalytic_Cycle->Product

Figure 2: Conceptual workflow of the "slow-release" strategy using MIDA boronates.

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. Available at: [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686–2696. Available at: [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 46(11), 2559–2572. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]

  • Lee, S. H., & Cheon, C. H. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(53), 33523–33528. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved January 19, 2026, from [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Ang, J. S. Y., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Reid, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. Retrieved January 19, 2026, from [Link]

  • Kubota, K., et al. (2022). A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted aryl. ChemRxiv. Available at: [Link]

  • Kubota, K., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 3(1), 239–247. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid . This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when using this specific, electronically-demanding substrate. Our goal is to provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your reaction yields.

The structure of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid presents a unique set of challenges. The presence of two electron-withdrawing groups (EWGs)—a fluorine atom and an amide—decreases the nucleophilicity of the boronic acid. This deactivation can significantly slow the transmetalation step, which is often rate-limiting in the Suzuki catalytic cycle, and increases the propensity for undesired side reactions.[1][2] This guide will address these specific issues head-on.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered when using this electron-deficient boronic acid.

Question 1: I am observing very low to no conversion of my starting materials. What is the likely cause and how can I fix it?

Answer: Low or no conversion with an electron-deficient boronic acid like (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid almost always points to a sluggish or stalled transmetalation step . The electron-withdrawing fluorine and amide groups reduce the electron density on the phenyl ring, making the organic group less readily transferred from the boron atom to the palladium center.[1]

Here is a logical workflow to diagnose and solve this issue:

G start Low / No Product Yield cause1 Inefficient Transmetalation (Most Likely Cause) start->cause1 Assess Boronic Acid Activation cause2 Catalyst Inactivity start->cause2 Verify Catalyst System cause3 Sub-Optimal Conditions start->cause3 Review Reaction Parameters sol1a Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) cause1->sol1a Enhances Boronate Formation sol1b Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) cause1->sol1b Accelerates Reductive Elimination sol2a Ensure Inert Atmosphere (Degas Solvents Thoroughly) cause2->sol2a Prevents Catalyst Oxidation sol2b Use Fresh / Active Catalyst (Consider a Pre-catalyst) cause2->sol2b Guarantees Active Pd(0) sol3a Increase Reaction Temperature (e.g., 80-110 °C) cause3->sol3a Overcomes Activation Energy sol3b Screen Different Solvents (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) cause3->sol3b Affects Solubility & Base Activity Suzuki_Cycle cluster_challenges Key Challenges for this Substrate Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl + Ar-X Transmetal Transmetalation (SLOW due to EWGs) PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl + [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product ArylHalide Ar-X (Electrophile) BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Active Nucleophile) BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->Transmetal Enters Cycle Protodeboronation Protodeboronation Boronate->Protodeboronation (H₂O, Heat) Homocoupling Homocoupling Boronate->Homocoupling (O₂, Pd(II)) Deboronated Ar'-H Protodeboronation->Deboronated Dimer Ar'-Ar' Homocoupling->Dimer

Caption: Suzuki cycle with challenges for electron-deficient boronic acids.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with a generic aryl bromide.

  • Reagent Preparation and Inert Atmosphere Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Seal the flask with a septum and purge with high-purity argon or nitrogen for 15-20 minutes. A simple way to do this is to use a needle connected to the gas line and another needle as an outlet.

  • Solvent Addition and Degassing:

    • Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon or nitrogen for at least 20 minutes.

    • Using a syringe, add the degassed solvent to the Schlenk flask to achieve a concentration of 0.1 M with respect to the aryl halide.

  • Catalyst Addition and Reaction:

    • Under a positive flow of inert gas, quickly add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

    • Reseal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Screening Reaction Conditions

When optimizing, a systematic screening of parameters is the most effective approach. [3][4]This can be done efficiently in parallel using a multi-well reaction block.

  • Setup: Prepare an array of reaction vials, each charged with the aryl halide (1.0 equiv) and the boronic acid (1.2 equiv).

  • Variable Addition: To each vial, add a different combination of catalyst (e.g., XPhos Pd G3, SPhos Pd G3, Pd(dppf)Cl₂), base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), and solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂O).

  • Execution: Seal the vials, purge with inert gas, and run the reactions at a set temperature (e.g., 100 °C) for a fixed time (e.g., 12 hours).

  • Analysis: After the reaction time, quench all reactions and analyze the crude mixtures by LC-MS or ¹H NMR with an internal standard to determine the yield of the desired product and the formation of byproducts. This data will reveal the optimal combination of conditions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 633–639. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

  • Leconte, N., & Mata, J. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(22), 6637-6644. [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Retrieved from [Link]

  • Leconte, N., & Mata, J. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 75(6), 13-22. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Consensus.app. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction? Retrieved from [Link]

  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 15(4), 5662-5674. [Link]

  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit r/chemistry. (2014). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525-6530. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Retrieved from [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218–12232. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters. Retrieved from [Link]

  • Angers, L., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 693-700. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. Retrieved from [Link]

  • Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. [Link]

  • The Journal of Organic Chemistry. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions. Retrieved from [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Angers, L., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Shields, J. D., et al. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters, 21(19), 7851-7855. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Retrieved from [Link]

Sources

troubleshooting guide for reactions involving (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging reagent. Here, we address common issues encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Reagent Stability and Handling

Q1: My yield is consistently low, and I suspect the boronic acid is degrading. How should I handle and store (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid?

A1: This is a critical first checkpoint. Boronic acids, as a class, are susceptible to degradation, and your specific reagent has features—an electron-withdrawing fluorine and an amide group—that influence its stability.

  • Storage: (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid should be stored at -20°C in a tightly sealed container to minimize exposure to moisture and air.

  • Handling: Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, which may have different reactivity in your coupling reaction. Minimizing exposure to ambient conditions is key.

  • Purity Check: Before use, especially if the reagent has been stored for a long time, it's advisable to verify its purity. NMR spectroscopy is an excellent tool for this, allowing you to check for signs of decomposition, such as protodeboronation.

Q2: I'm observing a significant amount of a byproduct that appears to be the result of my boronic acid reacting with itself. What is this, and how can I prevent it?

A2: You are likely observing homocoupling, a common side reaction with boronic acids, especially electron-deficient ones like yours.[1] This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl dimer.

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote homocoupling.

  • Use of Pd(II) Precatalysts: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its incomplete reduction to the active Pd(0) state can also lead to an increase in homocoupling.

Mitigation Strategies:

  • Rigorous Degassing: Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[1]

  • Catalyst Choice: Opt for a Pd(0) source like Pd(PPh₃)₄ or use a modern, well-defined precatalyst that rapidly generates the active Pd(0) species in situ.

Troubleshooting Suzuki-Miyaura Coupling Reactions

Q3: My Suzuki-Miyaura coupling reaction with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is not proceeding or giving very low yields. What are the first parameters I should investigate?

A3: A failed Suzuki coupling can be frustrating, but a systematic approach to troubleshooting can quickly identify the culprit. The electron-withdrawing nature of the fluoro and carbamoyl groups on your boronic acid can make the transmetalation step of the catalytic cycle more challenging.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst 1. Catalyst System Integrity Start->Check_Catalyst Catalyst_Active Is the Pd source/ligand fresh and active? Check_Catalyst->Catalyst_Active Check_Base 2. Base & Solvent Choice Base_Effective Is the base strong enough and soluble? Check_Base->Base_Effective Check_Conditions 3. Reaction Conditions Conditions_Optimized Are Temp/Time sufficient? Is degassing adequate? Check_Conditions->Conditions_Optimized Check_Reagents 4. Reagent Stability Reagents_Stable Is the boronic acid pure? (Check for protodeboronation) Check_Reagents->Reagents_Stable Catalyst_Yes Yes Catalyst_Active->Catalyst_Yes Catalyst_No No Catalyst_Active->Catalyst_No Catalyst_Yes->Check_Base Replace_Catalyst Use fresh catalyst/ligand. Consider a more active precatalyst (e.g., Buchwald G3/G4). Catalyst_No->Replace_Catalyst Base_Yes Yes Base_Effective->Base_Yes Base_No No Base_Effective->Base_No Base_Yes->Check_Conditions Change_Base Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure it is finely powdered. Check solvent compatibility. Base_No->Change_Base Conditions_Yes Yes Conditions_Optimized->Conditions_Yes Conditions_No No Conditions_Optimized->Conditions_No Conditions_Yes->Check_Reagents Optimize_Conditions Increase temperature incrementally. Extend reaction time. Improve degassing protocol. Conditions_No->Optimize_Conditions Reagents_Yes Yes Reagents_Stable->Reagents_Yes Potential issue with coupling partner. Reagents_No No Reagents_Stable->Reagents_No Protect_Boronic_Acid Use fresh boronic acid. Consider converting to a more stable boronate ester (e.g., pinacol, MIDA). Reagents_No->Protect_Boronic_Acid Protodeboronation cluster_0 Desired Suzuki Pathway cluster_1 Undesired Protodeboronation BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Active Boronate) BoronicAcid->Boronate + OH⁻ Transmetalation Transmetalation (with LₙPd(II)-X) Boronate->Transmetalation Boronate_Side [Ar-B(OH)₃]⁻ Product Ar-Ar' (Desired Product) Transmetalation->Product Protonolysis Protonolysis (C-B Bond Cleavage) Boronate_Side->Protonolysis + H₂O (Proton Source) Byproduct Ar-H (Byproduct) Protonolysis->Byproduct

Caption: Competing pathways of transmetalation and protodeboronation.

Mitigation Strategies:

  • Anhydrous Conditions: If feasible for your specific substrate combination, switching to anhydrous conditions can significantly suppress protodeboronation by removing the primary proton source. [1]2. Milder Base: Strong bases can accelerate the decomposition. Consider using a milder base such as K₂CO₃ or even KF.

  • Use of Boronate Esters: Converting the boronic acid to a more stable form, such as a pinacol or MIDA boronate ester, is a highly effective strategy. These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid for the coupling reaction.

  • Faster Catalysis: Employing a highly active catalyst system (e.g., using Buchwald ligands) that promotes a rapid rate of cross-coupling can help the desired reaction outcompete the slower protodeboronation side reaction.

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This protocol serves as a robust starting point. Optimization of the catalyst, ligand, base, and temperature will likely be necessary for your specific aryl halide partner.

Materials:

  • Aryl halide (1.0 equiv)

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, and finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vial in a preheated aluminum block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. [1]7. Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. [1]

Data Tables for Parameter Selection

Table 1: Recommended Catalyst Systems for Challenging Couplings

Catalyst/PrecatalystLigandTypical SubstratesKey Advantages
Pd(PPh₃)₄PPh₃Electron-neutral/rich partnersTraditional, versatile for simple couplings.
XPhos Pd G3/G4XPhosSterically hindered, electron-deficient partnersHigh activity, broad scope, air-stable.
SPhos Pd G3/G4SPhosHeterocyclic and challenging substratesExcellent for forming C-N and C-O bonds as well.
Pd₂(dba)₃P(t-Bu)₃Electron-rich halidesHighly active ligand, promotes fast oxidative addition.

This table provides general guidance; catalyst screening is often necessary for optimal results.

Table 2: Common Bases and Solvents in Suzuki-Miyaura Coupling

BaseCommon SolventsProperties and Considerations
K₃PO₄Dioxane, Toluene, THF (often with H₂O)Strong, effective for many challenging couplings. Can promote protodeboronation in some cases.
Cs₂CO₃Dioxane, Toluene, DMFVery strong base, often provides higher yields for difficult substrates. More expensive.
K₂CO₃Dioxane, Toluene, Ethanol (with H₂O)Milder base, good starting point. Can be less effective for electron-deficient partners.
KFToluene, THFMild, non-nucleophilic base. Can be effective in suppressing protodeboronation.

In-Depth Scientific Explanation

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to effective troubleshooting. The reaction proceeds through a series of steps involving the palladium catalyst.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex Ar¹-Pd(II)(L)₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar¹-X) TM_Complex Ar¹-Pd(II)(L)₂-Ar² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation ([Ar²B(OH)₃]⁻) Product_Release Ar¹-Ar² (Product) TM_Complex->Product_Release Reductive Elimination Product_Release->Pd0 Catalyst Regeneration center label_OA Rate influenced by electron density of Ar¹-X. label_TM Often rate-limiting. Slowed by EWGs on Ar². Requires base activation. label_RE Favored by bulky ligands.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, the electron-withdrawing fluoro and carbamoyl groups decrease the nucleophilicity of the aryl group. This can slow down the Transmetalation step, which is often the rate-determining step of the entire cycle. Therefore, experimental choices should be geared towards accelerating this step, for instance, by using a more active catalyst system or a stronger base to more effectively generate the reactive boronate species [Ar-B(OH)₃]⁻.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Couto, I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

effect of temperature on the stability of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

A Guide to Thermal Stability and Experimental Best Practices

Welcome to the technical support guide for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (CAS No. 874289-16-4).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reagent, particularly in Suzuki-Miyaura cross-coupling reactions. The stability of arylboronic acids is paramount for reaction reproducibility and yield, with temperature being a critical variable. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you ensure the integrity of your starting material and the success of your synthesis.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the definitive recommended storage temperature for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid?

A1: For optimal long-term stability, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid should be stored in a freezer at -20°C .[3] For routine short-term use, refrigeration at 2-8°C is acceptable.[4] The primary goal is to minimize thermal energy, which can accelerate degradation pathways. Storing the solid under an inert atmosphere, such as argon or nitrogen, is also highly recommended to protect against atmospheric moisture and oxygen.[4]

Q2: We store our boronic acids on the shelf at ambient temperature. Could this be the reason for our inconsistent Suzuki-Miyaura reaction yields?

A2: Absolutely. Storing arylboronic acids at ambient temperature is a common cause of poor reaction performance and irreproducibility. Even as solids, these compounds can undergo slow degradation over time. Two primary temperature-influenced degradation pathways are protodeboronation and dehydration to form boroxines .[5][6] This degradation reduces the effective concentration of the active boronic acid in your reaction, leading directly to lower or inconsistent yields.[7][8]

Q3: Are there any visual indicators of degradation for this compound?

A3: While not a definitive measure of purity, you should be cautious if the typically white to off-white powder[2] appears discolored, clumpy, or sticky. Clumping can be a sign of moisture absorption, which is problematic as water can facilitate hydrolytic decomposition pathways.[9] However, significant degradation can occur without any obvious visual change. Therefore, analytical verification of purity is the only reliable method.

Stability During Reactions

Q4: How does the high temperature of a Suzuki-Miyaura coupling (e.g., 80-110°C) impact the stability of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid?

A4: This is a critical consideration. While elevated temperatures are necessary to drive the catalytic cycle of the Suzuki-Miyaura reaction, they simultaneously accelerate the rate of undesired side reactions, most notably protodeboronation.[5][7][10] This side reaction involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively destroys the nucleophilic partner. The rate of protodeboronation is highly dependent on factors like the specific substrate, the strength and type of base used, the solvent system, and the presence of water.[11][12] Therefore, successful coupling is a kinetic balance between the desired cross-coupling and the undesired decomposition.

Q5: What is protodeboronation and why is temperature a key factor?

A5: Protodeboronation is a chemical process that cleaves the C–B bond of a boronic acid, replacing it with a C–H bond.[5] This reaction is often the primary cause of yield loss in Suzuki-Miyaura couplings.[5] Temperature provides the necessary activation energy for this protonolysis reaction to occur. The process can be catalyzed by acids or bases and is particularly relevant under the basic conditions required for most Suzuki couplings.[12][13] For many arylboronic acids, the reaction proceeds via the more reactive arylboronate anion, which is formed in the presence of a base.[11][12]

Q6: Can I use thermal analysis techniques like TGA or DSC to evaluate the stability of a new batch of this boronic acid?

A6: Yes, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for this purpose.

  • TGA measures the change in mass of a sample as a function of temperature, allowing you to determine the onset temperature of thermal decomposition.[14]

  • DSC measures the heat flow into or out of a sample as it is heated, identifying thermal events such as melting, crystallization, and decomposition.[14] Running these analyses on a new batch can provide a stability profile and ensure it is consistent with previous batches.

Troubleshooting Guide for Temperature-Related Issues

Issue Observed Potential Temperature-Related Cause Recommended Troubleshooting Actions & Solutions
Low or No Product Yield in Suzuki-Miyaura CouplingDegradation of Boronic Acid Stock: The reagent may have decomposed due to improper long-term storage at ambient or elevated temperatures.1. Verify Reagent Purity: Before use, analyze the boronic acid via HPLC or ¹H/¹¹B NMR to confirm its integrity.[15] 2. Use Fresh Reagent: If possible, use a freshly opened bottle or a lot that has been rigorously stored at -20°C under an inert atmosphere. 3. Form a Stable Adduct: For particularly sensitive systems, consider converting the boronic acid to a more stable diethanolamine adduct, which can be used directly in the coupling reaction.[10]
Reaction Stalls or is Sluggish Accelerated Protodeboronation: The reaction temperature may be too high, or the heating time too long, leading to rapid consumption of the boronic acid via protodeboronation.1. Optimize Temperature: Carefully screen reaction temperatures. It is possible that a slightly lower temperature (e.g., 80°C instead of 110°C) may provide a better balance between reaction rate and reagent stability. 2. Monitor Reaction Progress: Track the reaction closely by TLC or LC-MS every 30-60 minutes to determine when it is complete and avoid prolonged heating.[10] 3. Re-evaluate Base/Solvent: The choice of base and solvent can profoundly impact the rate of protodeboronation. Consider screening different conditions.
Inconsistent Results Between Runs Variable Reagent Quality: Different aliquots or bottles of the boronic acid may have different thermal histories, leading to varying levels of degradation.1. Standardize Storage Protocol: Implement a strict lab-wide policy for storing all arylboronic acids at ≤ 2-8°C (ideally -20°C) under an inert atmosphere.[4] 2. Qualify New Batches: Before using a new bottle of the reagent for critical reactions, run a small-scale test reaction against a known-good batch to ensure comparable performance.
Summary of Recommended Temperature Conditions
Condition Temperature Range Rationale & Key Considerations
Long-Term Storage -20°C to 8°CMinimizes kinetic motion, significantly slowing thermal decomposition pathways like protodeboronation and boroxine formation.[3][4] Always store under an inert atmosphere.
Short-Term Handling (Weighing) Ambient Temperature (as brief as possible)Minimize time exposed to atmospheric heat and humidity. Allow the container to warm to room temperature before opening to prevent water condensation on the cold solid.
Typical Suzuki Coupling Reaction 80°C – 110°CNecessary to overcome the activation energy of the catalytic cycle. This is a trade-off, as these temperatures also promote protodeboronation.[7][10] Reaction optimization is key.

Visualizing Stability and Troubleshooting

To better understand the chemical processes and decision-making workflows, the following diagrams have been generated.

BA (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid Arene 3-Fluoro-N-isopropylbenzamide (Protodeboronation Product) BA->Arene Protodeboronation (Irreversible) Boroxine Corresponding Boroxine (Trimeric Anhydride) BA->Boroxine Dehydration (Reversible) Heat_H2O Heat, H₂O, [Base] Heat_Dehydrate Heat (-H₂O)

Caption: Key thermal degradation pathways for arylboronic acids.

Start Low/No Yield in Suzuki Coupling CheckReagent 1. Assess Boronic Acid Stability Start->CheckReagent CheckPurity Purity Confirmed by HPLC / NMR? CheckReagent->CheckPurity CheckConditions 2. Evaluate Reaction Conditions CheckPurity->CheckConditions Yes Degraded Root Cause: Degraded Reagent. Action: Use fresh, properly stored stock. CheckPurity->Degraded No Optimize Root Cause: Sub-optimal conditions. Action: Optimize Temp, Base, Solvent. CheckConditions->Optimize

Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.

Standardized Experimental Protocols

Protocol 1: Assessment of Thermal Stability by TGA

This protocol provides a general framework for using Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are properly calibrated according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (inert) at a flow rate of 40-60 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 500°C at a constant heating rate of 10 °C/min.[14]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often calculated as the intersection of the baseline tangent with the tangent of the initial mass loss step.

    • This Tₒₙₛₑₜ value serves as a quantitative benchmark for the thermal stability of the batch.

Protocol 2: HPLC Method for Purity and Degradation Monitoring

This stability-indicating HPLC method can be used to quantify the purity of the boronic acid and detect degradation products.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Crucially, prepare samples fresh and analyze them immediately. Boronic acids can degrade in solution, even in the autosampler.[15] If possible, use a cooled autosampler set to 4°C.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • Start at 10% B, hold for 1 min.

      • Linear ramp to 95% B over 10 min.

      • Hold at 95% B for 2 min.

      • Return to 10% B over 1 min.

      • Equilibrate at 10% B for 2 min.

  • Data Analysis:

    • The protodeboronation product (3-Fluoro-N-isopropylbenzamide) will have a different retention time, typically eluting later than the more polar boronic acid.

    • Calculate purity by area percent, ensuring that all degradation peaks are well-resolved from the main analyte peak.

References

  • How does temperature affect the reactivity of Phenylboronic Acid? - Blog. (2025). Vertex AI Search.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
  • Analytical techniques for monitoring the degradation of benzylboronic acid. (2025). Benchchem.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. (2025). Benchchem.
  • Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. (2025). Benchchem.
  • Xing, X., et al. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin.
  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. (n.d.). BLDpharm.
  • Protodeboronation of (Hetero)
  • Protodeboron
  • [3-fluoro-4-(isopropylcarbamoyl)phenyl]boronic acid - 95%. (n.d.). Arctom.
  • Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Phenylboronic acid. (n.d.). Wikipedia.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Cheon, C. H. (2016).
  • Chen, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Strategies for the analysis of highly reactive pinacolboron
  • Carrow, B. P., & Hartwig, J. F. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • What are the storage conditions for Boric acid - 10B? (2025). Yuanli Bio Blog.
  • 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid - Data Sheet. (n.d.).

Sources

Technical Support Center: Purification Strategies for Products from (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. The following information is curated to address specific challenges encountered during experimental work, moving from common issues to more advanced purification strategies.

Section 1: Understanding the Reactant and Common Side Reactions

FAQ 1: What are the key characteristics of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid that might influence purification?

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a versatile reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex biaryl structures which are significant in pharmaceutical research.[1] Its structure contains several features that can impact the purification of its reaction products:

  • Boronic Acid Group: This functional group is known to interact with silica gel, which can lead to issues like product streaking or complete retention on the column.[2][3]

  • Fluorine and Amide Groups: These electron-withdrawing groups can influence the electronic properties of the molecule and its reactivity.

  • Potential for Side Reactions: Like many boronic acids, it is susceptible to side reactions such as protodeboronation and homocoupling, which generate key impurities.[4][5]

FAQ 2: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid?

Understanding the potential impurities is the first step toward developing an effective purification strategy. The primary side-products in Suzuki-Miyaura reactions involving this boronic acid are:

  • Protodeboronation Product: This is where the boronic acid group is replaced by a hydrogen atom, yielding N-isopropyl-2-fluorobenzamide.[4] This side reaction is often promoted by aqueous conditions and can be pH-dependent.[4]

  • Homocoupling Product: This impurity is a symmetrical biaryl formed from the coupling of two molecules of the boronic acid.[5][6] The presence of oxygen and certain palladium species can promote homocoupling.[5][7] Electron-deficient arylboronic acids, such as the one , are particularly prone to this side reaction.[5][7]

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the final product and often requires specific purification steps for removal.[8]

  • Unreacted Starting Materials: Incomplete reactions will leave residual (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid and the aryl halide coupling partner.

Section 2: Troubleshooting Purification Challenges

This section provides a problem-and-solution framework for common purification issues.

Issue 1: My desired product is contaminated with the homocoupled byproduct, and they are difficult to separate by standard column chromatography.

Cause: The homocoupled byproduct often has a similar polarity to the desired cross-coupled product, leading to co-elution during silica gel chromatography.[7]

Solutions:

  • Optimize Chromatography:

    • Solvent System Modification: Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can sometimes resolve closely eluting spots.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina, which may offer different selectivity compared to silica gel.[9]

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for removing impurities.[10] Experiment with various solvent systems (e.g., hexanes/methanol) to find one that selectively crystallizes your product.[10]

  • Reaction Optimization to Minimize Homocoupling:

    • Rigorous Oxygen Exclusion: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling.[5][7]

    • Choice of Catalyst and Ligand: Using a Pd(0) source like Pd(PPh₃)₄ and bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.[7]

Issue 2: During column chromatography on silica gel, my product is streaking badly or showing very low recovery.

Cause: The Lewis acidic boron atom of any residual boronic acid or the product itself can interact strongly with the acidic silanol groups on the surface of the silica gel.[11] This can lead to irreversible adsorption or decomposition.

Solutions:

  • Deactivate the Silica Gel:

    • Base Treatment: You can neutralize the acidic sites by preparing a slurry of your silica gel in the eluent and adding a small amount of a non-nucleophilic base like triethylamine.[11]

    • Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption of boronic acid derivatives.[11]

  • Use an Alternative Stationary Phase: As mentioned previously, neutral alumina can be a good alternative for chromatography of boron-containing compounds.[9]

  • Acid/Base Extraction: If your product has basic or acidic functional groups, an aqueous workup involving acid and base washes can help remove impurities and may simplify subsequent chromatographic purification.[3]

Issue 3: My final product is contaminated with the protodeboronated impurity.

Cause: Protodeboronation is a common side reaction for boronic acids, especially under certain pH conditions.[4]

Solutions:

  • Reaction Condition Optimization: The tendency for protodeboronation is highly dependent on the reaction conditions.[4] Careful control of pH and minimizing water content where possible can sometimes reduce this side reaction.

  • Chromatographic Separation: The protodeboronated product will have a different polarity than the desired product and can typically be separated by standard column chromatography.

  • Derivatization: In challenging cases, converting the crude product mixture to a different derivative (e.g., a boronate ester) might alter the chromatographic properties enough to allow for separation. The desired product can then be regenerated.

Workflow for Troubleshooting Purification

Purification_Troubleshooting cluster_impurities Primary Impurity Type cluster_solutions Purification Strategy start Crude Reaction Mixture check_impurities Analyze by TLC/LC-MS/NMR Identify Major Impurities start->check_impurities homocoupling Homocoupling Byproduct check_impurities->homocoupling Similar Rf to Product protodeboronation Protodeboronation Product check_impurities->protodeboronation Different Rf starting_material Unreacted Starting Material check_impurities->starting_material Different Rf baseline Baseline/Polar Impurities check_impurities->baseline Rf = 0 recrystallize Recrystallization homocoupling->recrystallize opt_chrom Optimize Chromatography (Solvent, Gradient) homocoupling->opt_chrom std_chrom Standard Silica Gel Chromatography protodeboronation->std_chrom starting_material->std_chrom workup Aqueous Acid/Base Wash baseline->workup pure_product Pure Product recrystallize->pure_product Yields Pure Product alt_phase Alternative Stationary Phase (e.g., Alumina) opt_chrom->alt_phase alt_phase->pure_product Yields Pure Product std_chrom->pure_product Yields Pure Product plug_filter Silica/Celite Plug workup->plug_filter plug_filter->std_chrom

Caption: A decision-making workflow for selecting a purification strategy based on the primary impurity.

Section 3: Step-by-Step Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide, boronic acid, palladium catalyst, and base.[12]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[12]

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.[12]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.[12]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by the appropriate method determined from your initial analysis (e.g., column chromatography or recrystallization).[12]

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble.

  • Slowly add a second solvent (an "anti-solvent") in which the product is insoluble until the solution becomes cloudy.

  • If necessary, add a small amount of the first solvent to redissolve the solid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[10]

Data Summary Table
Impurity TypeTypical Rf Relative to ProductRecommended Primary PurificationSecondary/Alternative Methods
Homocoupling ProductSimilarRecrystallizationOptimized Chromatography
Protodeboronation ProductDifferentStandard Column ChromatographyRecrystallization
Unreacted Boronic AcidMore PolarAqueous Wash / Column Chromatography---
Unreacted Aryl HalideLess PolarColumn ChromatographyRecrystallization
Palladium CatalystBaseline/InsolubleFiltration through Celite/Silica Plug---

Section 4: Advanced Strategies

FAQ 3: I'm still struggling with purification. Are there any derivatization techniques I can use?

Yes, if standard methods fail, derivatization can be a powerful tool.

  • Conversion to Boronate Esters: Sometimes, converting the crude mixture containing the boronic acid to its corresponding pinacol ester can facilitate purification by chromatography.[3] The boronic acid can often be regenerated if needed, or the ester can be used directly in subsequent steps.[13]

  • Formation of Diethanolamine Adducts: Boronic acids can form crystalline adducts with diethanolamine, which can sometimes be selectively precipitated and then cleaved to recover the pure boronic acid.[2][14]

  • Potassium Trifluoroborate Salts: Conversion to the corresponding potassium trifluoroborate salt can be another effective purification handle.[11]

Diagram of Derivatization Strategies

Derivatization_Strategies cluster_derivatization Derivatization Options crude_product Crude Product Mixture (Difficult to Separate) bpin Convert to Pinacol Ester (Bpin) crude_product->bpin dea Form Diethanolamine Adduct crude_product->dea kbf3 Form Potassium Trifluoroborate (KBF3) crude_product->kbf3 purify_bpin Purified Boronate Ester bpin->purify_bpin Purify by Chromatography purify_dea Purified DEA Adduct dea->purify_dea Purify by Crystallization purify_kbf3 Purified KBF3 Salt kbf3->purify_kbf3 Purify by Recrystallization regenerate_ba Pure Boronic Acid Product purify_bpin->regenerate_ba Hydrolysis purify_dea->regenerate_ba Acid Treatment purify_kbf3->regenerate_ba Hydrolysis

Caption: Derivatization strategies for purifying challenging reaction mixtures.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents.
  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 2020. Available at: [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex | Journal of the American Chemical Society. Available at: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC - NIH. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. Available at: [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. Available at: [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC, 2021. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - ResearchGate. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]

  • Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed. Available at: [Link]

  • (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid | C10H13BFNO3 - PubChem. Available at: [Link]

  • 3-Fluoro-4-(isopropylamino)benzeneboronic acid pinacol ester, 96%, Thermo Scientific. Fisher Scientific. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • N-ISOPROPYL-4-FORMYLBENZAMIDE - gsrs. Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. Available at: [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

  • N-Isopropyl-4-nitrobenzamide | C10H12N2O3 | CID 347926 - PubChem. Available at: [Link]

  • Torsemide-impurities | Pharmaffiliates. Available at: [Link]

Sources

Technical Support Center: Overcoming Challenges with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for addressing the low reactivity of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. We will explore the underlying chemical principles governing its reactivity and provide field-proven protocols to help you achieve optimal results in your syntheses.

The unique structure of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, featuring both a sterically demanding ortho-fluoro substituent and an electron-withdrawing amide group, presents specific challenges in palladium-catalyzed cross-coupling. This guide is structured to address these issues directly in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section tackles the most common issues encountered during experiments, providing causal explanations and actionable optimization strategies.

Issue #1: Low to No Product Formation

Question: I am attempting a Suzuki-Miyaura coupling with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid and an aryl halide, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?

Answer: Low reactivity with this substrate is a common challenge stemming from a combination of electronic deactivation and steric hindrance. The electron-withdrawing nature of the fluoro and carbamoyl groups reduces the nucleophilicity of the arylboronic acid, slowing the crucial transmetalation step in the catalytic cycle.[1] Additionally, the ortho-fluoro group can sterically hinder the approach to the palladium center.[2]

To overcome this, a systematic optimization of your reaction conditions is necessary. Follow this troubleshooting workflow:

Start Low/No Yield Observed Catalyst Step 1: Evaluate Catalyst System - Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) - Employ stable Pd precatalysts (G3/G4) Start->Catalyst Is the catalyst appropriate? Base Step 2: Optimize Base & Solvent - Switch to a strong, anhydrous base (K₃PO₄) - Use anhydrous aprotic solvents (Dioxane, Toluene, 2-MeTHF) Catalyst->Base Is the base/solvent optimal? Temp Step 3: Increase Reaction Temperature - Incrementally raise temp. (e.g., 80°C -> 110°C) - Monitor for decomposition Base->Temp Is the temperature sufficient? Reagent Step 4: Verify Reagent Stability - Use fresh boronic acid - Consider converting to a more stable boronate ester or trifluoroborate salt Temp->Reagent Are reagents degrading? Success Problem Solved Reagent->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

1. Catalyst and Ligand Selection: The choice of ligand is critical for activating challenging substrates. Standard ligands like PPh₃ are often insufficient.

  • Recommended Ligands: For sterically demanding and electron-deficient couplings, bulky and electron-rich biaryl phosphine ligands are essential. Ligands such as XPhos, SPhos, and RuPhos have demonstrated superior performance by promoting both the oxidative addition and the rate-limiting reductive elimination steps.[2][3] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives due to their strong σ-donating character.[3]

  • Catalyst Source: Use a stable palladium precatalyst (e.g., XPhos Pd G3) to ensure the reliable and efficient in-situ generation of the active Pd(0) species.[2][4] This avoids variability associated with using Pd(II) sources that require reduction.

2. Base and Solvent Selection: The base activates the boronic acid for transmetalation.[5][6] For an electron-deficient boronic acid prone to decomposition, the choice is paramount.

  • Recommended Bases: Strong, non-nucleophilic bases are preferred. Anhydrous potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) is also highly effective, particularly due to its higher solubility in organic solvents.[6]

  • Solvent System: Strictly anhydrous, aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF are recommended.[3][4] The presence of excess water can accelerate protodeboronation, a major side reaction.

3. Reaction Temperature: These reactions often require higher thermal energy to overcome the activation barrier for transmetalation.[3] If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C.

Issue #2: Significant Protodeboronation Observed

Question: My reaction is producing a significant amount of N-isopropyl-3-fluorobenzamide, indicating protodeboronation of my starting material. How can I prevent this?

Answer: Protodeboronation (the replacement of the C-B bond with a C-H bond) is a common decomposition pathway for electron-deficient arylboronic acids, especially under basic, aqueous conditions.[7][8] To suppress this side reaction, you must minimize the concentration of free boronic acid and water in your reaction.

  • Employ Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and a finely powdered, anhydrous base like K₃PO₄. Avoid aqueous base solutions entirely. Even small amounts of water can facilitate this side reaction.[4][9]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions. This is one of the most effective strategies.[2]

    • Potassium Trifluoroborate Salts (ArBF₃K): These are highly stable, crystalline solids that are much less prone to protodeboronation.[2][10]

    • MIDA Boronates: These are exceptionally stable derivatives that offer controlled release and are ideal for complex syntheses.[11][12]

Issue #3: Homocoupling of the Boronic Acid is a Major Byproduct

Question: My purification is complicated by a significant amount of the symmetrical biaryl dimer from my boronic acid. What causes this and how can I minimize it?

Answer: Homocoupling is an oxidative dimerization of the boronic acid. It is primarily caused by the presence of dissolved oxygen in the reaction mixture or by certain Pd(II) species.[13] Electron-deficient boronic acids are particularly susceptible to this side reaction.[13]

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction.[2][13]

  • Use a Pd(0) Catalyst Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. If you use a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be inefficient, leading to residual Pd(II) that promotes homocoupling.[2]

  • Ligand Choice: Bulky, electron-donating ligands like the Buchwald-type biarylphosphines can sterically disfavor the formation of the homodimer and promote the desired cross-coupling pathway.[2]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Why is (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid considered a "challenging" substrate?

    • A1: It possesses a combination of unfavorable characteristics for the Suzuki-Miyaura reaction: 1) two electron-withdrawing groups (fluoro and carbamoyl) that slow the rate-determining transmetalation step, and 2) an ortho-fluoro substituent that adds steric hindrance around the reaction center.[1][3] This combination often requires more specialized, "state-of-the-art" coupling conditions compared to simpler arylboronic acids.

  • Q2: What is the first catalyst system I should try for this coupling?

    • A2: A robust starting point would be XPhos Pd G3 (2 mol%) with K₃PO₄ (2 equivalents) as the base in anhydrous 1,4-dioxane or toluene at 100 °C . This combination of a bulky, electron-rich ligand on a stable precatalyst with a strong, anhydrous base addresses the primary challenges of this substrate.[3][4]

  • Q3: Is it ever acceptable to use aqueous base conditions?

    • A3: While many Suzuki protocols use aqueous bases (like Na₂CO₃ or K₂CO₃), it is strongly discouraged for this specific boronic acid due to the high risk of protodeboronation.[7][8] If solubility is an issue, using a co-solvent like THF or 2-MeTHF with an anhydrous base is a much safer approach.

  • Q4: How can I check if my boronic acid has degraded?

    • A4: Boronic acids can dehydrate to form cyclic anhydrides (boroxines) upon storage or undergo slow decomposition. You can check the purity by ¹H NMR; the presence of broad, ill-defined peaks or signals corresponding to the protodeboronated arene are signs of degradation. For critical applications, it is always best to use a fresh, unopened bottle or a recently purchased lot.

Part 3: Protocols & Data

Data Presentation: Recommended Reaction Components

The tables below summarize recommended components for overcoming the low reactivity of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid.

Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings

Ligand Class Example Ligands Palladium Source Key Advantage
Biaryl Phosphines XPhos, SPhos, RuPhos Pd₂(dba)₃ or G3/G4 Precatalysts Highly effective for sterically hindered and electron-deficient substrates.[2][3]
N-Heterocyclic Carbenes IPr, SImes PEPPSI™-IPr, Pd-NHC Precatalysts Strong σ-donors that are very effective for unreactive aryl chlorides.[3]

| Dialkylbiaryl Phosphines | tBuXPhos, tBuBrettPhos | G3/G4 Precatalysts | Increased steric bulk and electron-donating ability for extremely difficult couplings. |

Table 2: Comparison of Bases for Challenging Suzuki-Miyaura Couplings

Base Strength Common Solvents Key Considerations
K₃PO₄ Strong Toluene, Dioxane, THF Excellent choice for sensitive boronic acids; use anhydrous form to prevent protodeboronation.[3][4]
Cs₂CO₃ Strong Toluene, Dioxane, DMF High solubility in organic solvents; very effective but more expensive.[6]
K₂CO₃ Moderate Dioxane/H₂O, Toluene/H₂O Standard choice, but the aqueous system increases the risk of protodeboronation for this substrate.[4]

| KF | Weak | Toluene, Dioxane | Useful when base-labile functional groups are present on coupling partners.[5] |

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with a generic aryl bromide.

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)

    • Anhydrous 1,4-dioxane (5 mL, ~0.2 M)

    • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.

  • Procedure:

    • Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to the reaction vial.

    • Inert Atmosphere: Seal the vial with the septum cap. If not in a glovebox, evacuate and backfill the vial with argon three times.

    • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.

    • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of Potassium Aryltrifluoroborate Salt

This procedure can be used to convert the boronic acid into a more stable trifluoroborate salt, which can then be used in the coupling reaction (typically with a phase-transfer catalyst if needed).

  • Materials:

    • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.0 equiv)

    • Potassium hydrogen fluoride (KHF₂), saturated aqueous solution (4.0 equiv of F⁻)

    • Methanol

  • Procedure:

    • Dissolution: Dissolve the boronic acid in methanol.

    • Precipitation: Slowly add the saturated aqueous solution of KHF₂. A precipitate should form.

    • Isolation: Stir the mixture at room temperature for 1-2 hours. Collect the solid by vacuum filtration.

    • Washing & Drying: Wash the solid with cold water and then diethyl ether. Dry the resulting white solid under high vacuum. The potassium trifluoroborate salt can be used directly in the Suzuki coupling.[10]

Part 4: Mechanistic Visualization

A clear understanding of the catalytic cycle helps in diagnosing issues. The transmetalation step is often rate-limiting for this substrate.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII Ar¹-Pd(II)-X (Palladacycle) OA->PdII + Ar¹-X Trans Transmetalation (Often Rate-Limiting) PdII_Ar Ar¹-Pd(II)-Ar² Trans->PdII_Ar + [Ar²B(OH)₃]⁻ RE Reductive Elimination Product Ar¹-Ar² (Desired Product) RE->Pd0 Releases Product BoronicAcid Ar²-B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Activated 'ate' complex) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻ from K₃PO₄/H₂O) Boronate->Trans Enters Catalytic Cycle

Caption: The Suzuki-Miyaura cycle and the critical base-mediated activation of the boronic acid.

References

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Coupling with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation issues involving (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-deficient boronic acid in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the challenges you may encounter.

Introduction: The Challenge of Electron-Deficient Boronic Acids

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, offering a unique substitution pattern for generating novel molecular architectures. However, its electronic properties, characterized by the electron-withdrawing fluorine and isopropylcarbamoyl groups, present specific challenges in palladium-catalyzed cross-coupling reactions. These groups decrease the electron density on the phenyl ring, which can lead to a sluggish transmetalation step and an increased susceptibility of the boronic acid to decomposition pathways, primarily protodeboronation. This guide will equip you with the knowledge and tools to overcome these hurdles and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is giving low to no yield. What are the most likely causes?

A1: Low yields with this substrate typically stem from two main issues related to its electron-deficient nature:

  • Slow Transmetalation: The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the aryl group, slowing down its transfer to the palladium center, which is often the rate-determining step in the catalytic cycle.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[1] This process is often accelerated under basic conditions, which are required for the Suzuki-Miyaura coupling.

Q2: I'm observing a significant amount of the protodeboronated byproduct, 2-fluoro-N-isopropylbenzamide. How can I minimize this?

A2: Minimizing protodeboronation is critical for success with this substrate. Consider the following strategies:

  • Use of a More Stable Boron Reagent: Converting the boronic acid to a boronate ester, such as a pinacol ester or a more robust MIDA boronate ester, can increase its stability and provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of protodeboronation.[1][2][3]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, using anhydrous solvents and reagents can significantly suppress this side reaction.

  • Careful Base Selection: While a base is necessary, overly strong bases in protic solvents can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF), or running the reaction with a strong but sterically hindered base under anhydrous conditions.

Q3: My reaction seems to stall, and I observe the formation of palladium black. What does this indicate?

A3: The formation of palladium black signifies the precipitation of inactive Pd(0) species from the catalytic cycle. This can be caused by:

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable "ligandless" palladium can agglomerate and precipitate. This is more common at higher temperatures.

  • Oxidation of the Catalyst: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

  • Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be slow or incomplete, leading to side reactions and catalyst decomposition.

Q4: Can the isopropylcarbamoyl group itself interfere with the catalyst?

A4: While less common than protodeboronation, the amide functionality could potentially coordinate to the palladium center, especially if a bidentate chelate can be formed with another part of the molecule or a reaction intermediate. This coordination could occupy a site on the palladium that is necessary for the catalytic cycle to proceed, leading to catalyst inhibition. However, for this specific substrate, such a deactivation pathway is less likely to be the primary issue compared to the electronic effects and instability of the boronic acid.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid.

Problem 1: Low Conversion of Starting Materials
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst TLC or LC-MS analysis shows only starting materials.Use a fresh batch of palladium catalyst and ligand. Consider using a more robust and air-stable palladium precatalyst, such as a G3 or G4 Buchwald palladacycle.[4]
Slow Transmetalation Reaction stalls after initial, slow conversion.Switch to a more electron-rich and bulky phosphine ligand like SPhos or XPhos to accelerate the transmetalation step. Increase the reaction temperature in increments of 10 °C, but be mindful of potential catalyst decomposition.
Inappropriate Base No reaction or very slow reaction.Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[4]
Poor Reagent Quality Inconsistent results between batches.Ensure the purity of all reagents. The boronic acid should be of high purity and stored under inert gas.
Problem 2: Significant Protodeboronation
Potential Cause Diagnostic Check Recommended Solution
Presence of Water LC-MS shows a major peak corresponding to the protodeboronated byproduct.Use rigorously dried and degassed solvents. Dry the base (e.g., K₃PO₄) in an oven before use.
Base-Mediated Decomposition Protodeboronation is rapid, even at the start of the reaction.Switch to a milder base such as potassium fluoride (KF). Alternatively, use a "slow-release" boronate ester like a MIDA boronate.[2][3]
Slow Coupling Kinetics Protodeboronation outcompetes the desired coupling reaction.Employ a highly active catalyst system that promotes rapid coupling, thereby minimizing the time the boronic acid is exposed to decomposition conditions. A suitable choice would be a Buchwald precatalyst with a bulky biarylphosphine ligand.[5][6][7]
Problem 3: Catalyst Decomposition (Palladium Black)
Potential Cause Diagnostic Check Recommended Solution
Oxygen Contamination The reaction mixture turns black, and activity ceases.Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
High Reaction Temperature Decomposition occurs upon heating.Use a more thermally stable ligand. If possible, lower the reaction temperature by using a more active catalyst system.
Inefficient Precatalyst Activation Using a Pd(II) source like Pd(OAc)₂.Switch to a well-defined Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates the active Pd(0) species under mild conditions.[5][6][7]

Visualizing the Challenges

The Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

Suzuki_Cycle_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Decomposition (e.g., O₂) PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂⁻ PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 BoronicAcid (3-Fluoro-4-(isopropylcarbamoyl) -phenyl)boronic acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Slow Step Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H₂O, Base Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Purity and Catalyst Activity Start->Check_Reagents Check_Protodeboronation Analyze for Protodeboronation (LC-MS) Check_Reagents->Check_Protodeboronation Significant_Protodeboronation Significant Protodeboronation? Check_Protodeboronation->Significant_Protodeboronation Optimize_Conditions Optimize Reaction Conditions (Ligand, Base, Temp) Significant_Protodeboronation->Optimize_Conditions No Use_Boronate_Ester Use Boronate Ester (Pinacol, MIDA) Significant_Protodeboronation->Use_Boronate_Ester Yes Check_Pd_Black Palladium Black Formation? Optimize_Conditions->Check_Pd_Black Anhydrous_Conditions Ensure Anhydrous Conditions Use_Boronate_Ester->Anhydrous_Conditions Success Successful Coupling Anhydrous_Conditions->Success Degas_Thoroughly Improve Degassing Protocol Check_Pd_Black->Degas_Thoroughly Yes Check_Pd_Black->Success No Use_Precatalyst Use a Robust Precatalyst Degas_Thoroughly->Use_Precatalyst Use_Precatalyst->Success

Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings with the title compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

This protocol is a starting point and may require optimization based on the specific aryl halide used.

Materials:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, palladium precatalyst, and potassium phosphate to the reaction vessel.

  • Add the anhydrous, degassed solvent to the vessel to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Seal the vessel tightly.

  • If not in a glovebox, purge the headspace of the vessel with inert gas for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Boronate Ester

This can be a useful strategy to improve the stability of the boronic acid.

Materials:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., THF or toluene)

  • Dean-Stark apparatus or molecular sieves

  • Reaction flask with a magnetic stir bar

Procedure:

  • To a reaction flask, add the boronic acid and pinacol.

  • Add the anhydrous solvent.

  • Heat the mixture to reflux. If using a Dean-Stark apparatus, collect the water that is formed. If not, add activated molecular sieves to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]

  • Pollice, R., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13396–13413. [Link]

  • Ismaeel, M., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Weiss, M., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12473–12483. [Link]

  • Denis, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Cheng, C.-H., et al. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. [Link]

  • Borzenko, A., et al. (2021). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 86(17), 11633–11641. [Link]

  • YouTube. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

Sources

impact of electron-withdrawing groups in (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid on reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this electron-deficient boronic acid in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to overcome common experimental hurdles and achieve optimal results.

Understanding the Molecule: The Impact of Electron-Withdrawing Groups

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a valuable building block, but its reactivity is significantly influenced by the two electron-withdrawing groups (EWGs) on the phenyl ring: the meta-fluoro and para-isopropylcarbamoyl substituents.

  • Fluorine's Inductive Effect: The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect, which increases the Lewis acidity of the boron center. This can be advantageous for the initial formation of the boronate complex with the base.[1][2]

  • Amide's Resonance and Inductive Effects: The N-isopropylcarbamoyl group at the para position is also electron-withdrawing. The carbonyl group withdraws electron density from the aromatic ring through both resonance and induction.

This electron-deficient nature makes the aryl group a weaker nucleophile, which can slow down the transmetalation step, a critical phase in the Suzuki-Miyaura catalytic cycle.[3] Consequently, reactions with this boronic acid are often prone to specific side reactions and may require carefully optimized conditions to achieve high yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is giving me a very low yield or no product at all. What are the likely causes and how can I fix it?

A1: Low or no yield in this context is a common but solvable issue, often stemming from the electronically deactivated nature of the boronic acid. Here’s a systematic approach to troubleshooting:

1. Inefficient Transmetalation: This is the most probable bottleneck. The electron-withdrawing groups reduce the nucleophilicity of the aryl group, hindering its transfer from boron to the palladium catalyst.

  • Solution: Ligand Selection is Critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective. Switch to bulky, electron-rich phosphine ligands, which are known to accelerate both the oxidative addition and reductive elimination steps and are particularly effective for challenging substrates.[4][5][6]

    • Recommended Ligands: Buchwald-type ligands such as SPhos and XPhos are excellent choices for coupling electron-deficient boronic acids.[4][7][8]

  • Solution: Choice of Base. A base that is too weak may not sufficiently activate the boronic acid to form the more nucleophilic boronate species.[9] Conversely, a base that is too strong can promote side reactions.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is often a reliable choice for challenging substrates.[1][4] Cesium carbonate (Cs₂CO₃) is a stronger inorganic base that can be effective when weaker bases fail.[1]

2. Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation to Pd(II), which is catalytically inactive for the main cycle but can promote side reactions.

  • Solution: Rigorous Degassing. Oxygen is a primary culprit in catalyst deactivation and promotion of homocoupling.[7][10] Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Solution: Use a Pd(0) Precatalyst. Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to Pd(0), which can be inefficient and contribute to side reactions. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous.[7] However, modern, well-defined Pd(II) precatalysts with bulky phosphine ligands (e.g., XPhos Pd G3) are often more effective as they are designed for rapid in-situ generation of the active Pd(0) species.[10]

3. Suboptimal Reaction Conditions:

  • Solution: Solvent Choice. The solvent system can significantly impact the reaction. Aprotic polar solvents are often effective.

    • Recommended Solvents: Toluene, 1,4-dioxane, or THF, often with a small amount of water to help dissolve the inorganic base, are common choices.[11][12] For biphasic systems, ensure vigorous stirring to maximize the interface between the organic and aqueous phases.[10]

  • Solution: Temperature and Reaction Time. Electronically deactivated substrates may require higher temperatures and longer reaction times. Monitor the reaction progress by TLC or LC-MS and consider increasing the temperature or extending the reaction time if starting materials persist.

Troubleshooting Workflow for Low Yield

Start Low/No Yield Observed Check_Ligand Is an electron-rich, bulky phosphine ligand being used? (e.g., SPhos, XPhos) Start->Check_Ligand Switch_Ligand Switch to SPhos or XPhos Check_Ligand->Switch_Ligand No Check_Base Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃) Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Try K₃PO₄ or Cs₂CO₃ Check_Base->Switch_Base No Check_Degas Was the reaction mixture rigorously degassed? Check_Base->Check_Degas Yes Switch_Base->Check_Degas Improve_Degas Improve degassing protocol (e.g., freeze-pump-thaw) Check_Degas->Improve_Degas No Check_Conditions Optimize Temperature and Reaction Time Check_Degas->Check_Conditions Yes Improve_Degas->Check_Conditions End Improved Yield Check_Conditions->End

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Issue 2: Significant Homocoupling of the Boronic Acid

Q2: I am observing a significant amount of the homocoupled dimer of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in my reaction mixture, which is complicating purification. How can I prevent this?

A2: Homocoupling is a common side reaction for electron-deficient boronic acids.[7][13] It is primarily driven by the presence of oxygen and Pd(II) species.[7] Here are targeted strategies to minimize this byproduct:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. As mentioned previously, ensure your solvents are thoroughly deoxygenated and a strict inert atmosphere is maintained throughout the reaction.

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial as it avoids the in-situ reduction of a Pd(II) precatalyst, a step that can contribute to homocoupling.[7]

  • Use of Bulky, Electron-Rich Ligands: Ligands like SPhos and XPhos can promote the desired cross-coupling pathway to outcompete the homocoupling reaction.[7]

  • Convert to a Boronate Ester: Boronic acids can be converted to their corresponding pinacol esters or other boronate esters. These are often more stable and less prone to homocoupling.[14] The ester can then be used in the Suzuki coupling, often under anhydrous conditions.

Competing Reaction Pathways

cluster_0 Suzuki-Miyaura Cycle cluster_1 Undesired Side Reactions Ar-B(OH)₂ Ar-B(OH)₂ (Our Boronic Acid) Ar-Pd-X Ar-Pd(II)-X Ar-B(OH)₂->Ar-Pd-X Transmetalation Ar-Ar' Desired Product (Ar-Ar') Ar-Pd-X->Ar-Ar' Reductive Elimination Ar-B(OH)₂_side Ar-B(OH)₂ (Our Boronic Acid) Homocoupling Homocoupling (Ar-Ar) Ar-B(OH)₂_side->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation (Ar-H) Ar-B(OH)₂_side->Protodeboronation H₂O, Base

Caption: Competing pathways of Suzuki coupling, homocoupling, and protodeboronation.

Issue 3: Protodeboronation of the Starting Material

Q3: I am detecting the protodeboronated byproduct, N-isopropyl-2-fluorobenzamide, in my reaction. What causes this and how can I minimize it?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction is often promoted by aqueous bases and higher temperatures.[1][15] Electron-deficient boronic acids can be particularly susceptible to this process.[14]

  • Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][9] KF is particularly useful in anhydrous conditions or with base-sensitive substrates.[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation. This would involve using a boronate ester derivative of your starting material and carefully dried solvents and reagents.

  • Use a "Slow-Release" Boron Source: Converting the boronic acid to a more stable form, such as a trifluoroborate salt or a MIDA boronate, can be an effective strategy. These reagents slowly release the active boronic acid into the reaction mixture, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[16][17]

Frequently Asked Questions (FAQs)

Q4: Is it better to use an electron-rich or electron-poor aryl halide as the coupling partner for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid?

A4: For a deactivated boronic acid, it is generally advantageous to use an electron-rich aryl halide. The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium catalyst to the aryl halide. Electron-donating groups on the aryl halide can slow this step. Conversely, an electron-rich aryl halide will more readily undergo oxidative addition. Since the transmetalation step with our electron-poor boronic acid is already likely to be slow, pairing it with a more reactive (electron-rich) aryl halide can help to balance the overall catalytic cycle. However, with modern catalysts and ligands, a wide range of aryl halides can be successfully coupled.

Q5: What is the optimal catalyst loading for this type of reaction?

A5: For challenging couplings, a higher catalyst loading of 2-5 mol% is a common starting point. However, with highly active catalyst systems (e.g., those using Buchwald ligands), loadings can often be reduced to 0.5-1 mol% once the reaction conditions are optimized. It is always best to start with a slightly higher loading to ensure the reaction proceeds and then optimize downwards for efficiency and cost.

Q6: How can I improve the solubility of the inorganic base in my reaction?

A6: Poor solubility of bases like K₃PO₄ or K₂CO₃ in organic solvents is a common issue.[9]

  • Use a Biphasic Solvent System: Adding a small amount of water (e.g., a 10:1 ratio of organic solvent to water) can help dissolve the base. Ensure very vigorous stirring to create a large surface area for the reaction to occur at the interface of the two phases.

  • Use a More Soluble Base: Cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents than its potassium or sodium counterparts.

  • Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to help shuttle the base into the organic phase, although this is less common in modern Suzuki protocols.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

This protocol is a robust starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, palladium precatalyst (or palladium source and ligand), and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary

The choice of ligand and base is paramount for the success of Suzuki-Miyaura couplings with electron-deficient boronic acids. The following table provides a qualitative comparison based on literature precedents for similar challenging substrates.

ParameterOptionRationale & Expected Outcome
Ligand PPh₃Low activity, often results in low yields with deactivated substrates.
SPhos/XPhos Recommended. Bulky, electron-rich ligands that accelerate the catalytic cycle and are highly effective for challenging couplings.[4][7][8]
Base K₂CO₃A milder base, can be effective but may require higher temperatures or longer reaction times. A good choice to minimize protodeboronation.[1][9]
K₃PO₄ Recommended. A moderately strong base that often provides a good balance of reactivity and minimizes side reactions with challenging substrates.[1][4]
Cs₂CO₃A stronger, more soluble base. Can be effective when other bases fail but may increase the risk of base-mediated side reactions.[1]
Solvent Toluene/H₂OGood general-purpose solvent system.
Dioxane/H₂O Recommended. Often provides excellent results for a wide range of Suzuki couplings.
THF/H₂OAnother effective option, particularly for reactions at lower to moderate temperatures.

References

Sources

improving solubility of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Welcome to the technical support guide for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (CAS 874289-16-4). This resource is designed for researchers, chemists, and drug development professionals to address a common challenge encountered with this reagent: poor solubility in reaction mixtures, particularly for Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you optimize your experimental outcomes.

Section 1: Understanding the Solubility Challenge

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a valuable building block in medicinal chemistry.[1][2] Its structure, featuring a polar amide group and a hydrogen-bonding boronic acid moiety, contributes to a crystalline nature that can lead to low solubility in common non-polar and moderately polar aprotic solvents used in cross-coupling chemistry (e.g., toluene, THF, dioxane).

Furthermore, like many arylboronic acids, this compound can exist in equilibrium with its cyclic anhydride, a trimeric boroxine.[3][4] Boroxines are formed by the dehydration of three boronic acid molecules and are often less soluble than the parent acid, further complicating reaction setup.[5][6] Achieving a homogeneous solution or a finely dispersed, reactive slurry is critical for efficient and reproducible reaction kinetics.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment in a direct question-and-answer format.

Question: My boronic acid is not dissolving in my initial solvent system (e.g., Toluene, Dioxane). What are my immediate options?

Answer:

Incomplete dissolution at the start of a reaction is a primary indicator of solubility issues. Here are sequential steps to address this:

  • Introduce a Polar Co-solvent: The addition of a polar, water-miscible co-solvent can significantly enhance solubility.

    • Action: Add a co-solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol in a controlled volume percentage (e.g., starting from a 10:1 ratio of your primary solvent to the co-solvent).

    • Causality: The polar co-solvent disrupts the intermolecular hydrogen bonding of the boronic acid, facilitating solvation. DMF, for instance, is known to improve the catalytic effect in some Suzuki coupling reactions.[7]

  • Increase Reaction Temperature: For many systems, solubility increases with temperature.

    • Action: Gently warm the mixture to your target reaction temperature (e.g., 60-80 °C) with stirring.

    • Causality: The additional thermal energy helps overcome the lattice energy of the solid boronic acid. However, be mindful that elevated temperatures can also accelerate side reactions like protodeboronation.[8]

  • Add the Base Early: The base is not just a catalytic cycle activator; it converts the boronic acid into a more soluble and reactive boronate species.[9][10][11]

    • Action: Add your chosen base (e.g., K₂CO₃, K₃PO₄) along with the solvent at the beginning of the reaction setup, before adding the palladium catalyst.

    • Causality: The formation of the anionic boronate salt [R-B(OH)₃]⁻ dramatically increases polarity and, typically, solubility in the aqueous or polar organic phase of the reaction.[11][12] This is a crucial step for facilitating transmetalation with the palladium complex.[10]

Question: The reaction is sluggish and gives low yield, even though the boronic acid appears to dissolve after adding the base and heating. What's going on?

Answer:

This scenario often points to a situation where the bulk material has dissolved, but the effective concentration of the reactive species in the correct phase is still too low, or the reagent is degrading.

  • Evaluate Your Base and Solvent System: The choice of base is critical and interdependent with the solvent.

    • Action: If using a biphasic system (e.g., Toluene/Water), ensure the base is sufficiently soluble in the aqueous phase to deprotonate the boronic acid. Consider switching to a stronger or more soluble base. For example, K₃PO₄ is often more effective than K₂CO₃ in challenging couplings.

    • Causality: The efficiency of boronate formation depends on the base's strength and its ability to interact with the boronic acid at the phase interface or in a common solvent.[7]

  • Introduce a Phase-Transfer Catalyst (PTC): For biphasic reactions, a PTC can be highly effective.

    • Action: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).

    • Causality: The PTC forms an ion pair with the anionic boronate species ([R-B(OH)₃]⁻), transporting it from the aqueous or solid phase into the organic phase where the palladium catalyst resides.[13][14] This dramatically increases the rate of transmetalation.[15][16]

  • Check for Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source (like water), converting your reagent into an unreactive byproduct.[17]

    • Action: Analyze a crude reaction sample by LC-MS or ¹H NMR to check for the presence of N-isopropyl-2-fluorobenzamide.

    • Causality: Protodeboronation can be exacerbated by high temperatures, prolonged reaction times, and certain pH conditions.[18][19] Improving the rate of the desired coupling reaction through better solubility often suppresses this side reaction by consuming the boronic acid faster.[17]

Section 3: Proactive Strategies and Experimental Protocols

Instead of troubleshooting, you can proactively design your experiment to avoid solubility issues from the outset.

Strategy 1: Optimized Solvent and Base Selection

A preliminary screening of conditions is a worthwhile investment. The table below summarizes common systems for Suzuki-Miyaura couplings.

Solvent System (v/v)Recommended BaseTemperature Range (°C)Key Considerations
1,4-Dioxane / H₂O (4:1)K₂CO₃, K₃PO₄, Cs₂CO₃80 - 100Standard, versatile system. Dioxane is a good solvent for many organics.
Toluene / H₂O (5:1)K₃PO₄, NaOH80 - 110Good for creating a distinct biphasic system. Often requires a PTC.
DMF / H₂O (3:1)K₂CO₃, Na₂CO₃70 - 90Homogeneous system. DMF enhances solubility but can be difficult to remove.[7]
THF / H₂O (4:1)K₃PO₄, Cs₂CO₃60 - 70Lower boiling point, suitable for heat-sensitive substrates.
Protocol 1: Utilizing a Phase-Transfer Catalyst

This protocol details the setup of a Suzuki-Miyaura reaction for a poorly soluble boronic acid using TBAB.

Materials:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 eq)

  • Aryl Halide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • Tetrabutylammonium Bromide (TBAB, 5 mol%)

  • Toluene and Degassed Water

Procedure:

  • To a reaction vessel, add the aryl halide, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, K₃PO₄, and TBAB.

  • Add toluene and degassed water in a 5:1 ratio.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes while stirring.

  • Add the palladium catalyst to the stirring mixture.

  • Heat the reaction to 90-100 °C and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Strategy 2: Conversion to a More Soluble Boronate Ester

If solubility remains a persistent issue, converting the boronic acid to a boronate ester, such as a pinacol ester, is a highly effective strategy. Boronate esters are generally more stable, less prone to dehydration into boroxines, and significantly more soluble in organic solvents.[20][21][22]

Boronic_Acid_vs_Ester cluster_0 Boronic Acid Pathway cluster_1 Boronate Ester Pathway BA (3-Fluoro-4-(isopropylcarbamoyl)phenyl) boronic acid Sol_Issue Poor Solubility (Toluene, THF) BA->Sol_Issue Boroxine Forms Insoluble Boroxine Trimer BA->Boroxine Conversion Esterification (e.g., with Pinacol) BA->Conversion Proactive Step BE Boronic Acid Pinacol Ester (Bpin derivative) Sol_Good Excellent Solubility (Toluene, THF, Dioxane) BE->Sol_Good Stable Stable to Dehydration (No Boroxine) BE->Stable Conversion->BE

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the role of the base in improving solubility? The base plays a dual role. First, it reacts with the Lewis acidic boronic acid to form an anionic boronate species, R-B(OH)₃⁻.[11] This salt is significantly more polar and water-soluble than the neutral boronic acid. Second, this boronate is the kinetically competent species for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[9][10]

Boronic_Acid_Equilibria BA Boronic Acid R-B(OH)₂ (Poorly Soluble) Boroxine Boroxine (RBO)₃ (Often Insoluble) BA->Boroxine - 3 H₂O (Dehydration) Boronate Active Boronate [R-B(OH)₃]⁻ (Soluble & Reactive) BA->Boronate + OH⁻ (Base) (Activation)

Q2: Can I use an organic base like triethylamine (TEA) or DIPEA? While organic bases can be used, inorganic bases are generally preferred for Suzuki couplings. Strong inorganic bases (K₃PO₄, Cs₂CO₃) are more effective at generating the necessary boronate concentration for efficient transmetalation.[11] Organic amines are typically not basic enough to drive this equilibrium effectively and can sometimes interfere with the palladium catalyst by acting as ligands.

Q3: When is it essential to switch to a boronate ester? Consider switching to a pinacol ester derivative under these circumstances:

  • When extensive screening of solvents, bases, and PTCs fails to provide a satisfactory yield or reproducibility.

  • When your substrate is sensitive to the aqueous conditions required to dissolve the boronic acid.

  • For reactions requiring strictly anhydrous conditions.

  • When protodeboronation is a major, unavoidable side reaction with the boronic acid.[23]

Q4: Are there any specific safety considerations for this compound? (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). Boronic acids are generally considered to have low toxicity.[2] For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Dąbrowski, M., et al. (2015). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Structural Chemistry.
  • Jesus, A. R., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.
  • Verhoog, S., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids. Chemistry – A European Journal.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents. Accounts of Chemical Research.
  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
  • Scott, P. J. H., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed.
  • Hall, D. G. (2013). Boroxine chemistry: from fundamental studies to applications. Heterocycles.
  • ResearchGate. (n.d.). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. ResearchGate.
  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water. The Journal of Organic Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Hein, J., et al. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ResearchGate.
  • BLDpharm. (n.d.). (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. BLDpharm.
  • Wang, Y., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. ACS Omega.
  • Hein, J., et al. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. OUCI.
  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water. Organic Letters.
  • CHEMENU. (n.d.). (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. CHEMENU.
  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.
  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal.
  • Li, C.-J., et al. (2018). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry.
  • PubChem. (n.d.). (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. PubChem.
  • Fisher Scientific. (n.d.). 3-Fluoro-4-(isopropylamino)benzeneboronic acid pinacol ester, 96%, Thermo Scientific. Fisher Scientific.
  • Al-Zoubi, R. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry. Molecules.
  • CymitQuimica. (n.d.). (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. CymitQuimica.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of Products from (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid stands as a versatile building block. Its utility is primarily realized through palladium- and copper-catalyzed cross-coupling reactions, which allow for the strategic introduction of this fluorinated carbamoylphenyl motif into a diverse array of molecular scaffolds. The successful synthesis of novel chemical entities hinges on the unambiguous characterization of the resulting products. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information at the atomic level.

This guide provides an in-depth technical comparison of the NMR spectral features of products derived from (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid via three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam reactions. As a Senior Application Scientist, the narrative that follows is grounded in both fundamental principles and field-proven insights. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This guide is designed to empower researchers to confidently characterize their reaction products, troubleshoot spectral ambiguities, and accelerate their research endeavors.

Analysis of the Starting Material: (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

A thorough understanding of the NMR signature of the starting material is paramount for accurately identifying its transformation into desired products. The structure of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid presents a unique combination of functionalities that give rise to a distinct NMR spectrum.

Predicted NMR Spectral Data for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~8.2br s-B(OH )₂
¹H~8.0dJ(H,H) ≈ 8.0H-6
¹H~7.8ddJ(H,H) ≈ 8.0, J(H,F) ≈ 10.0H-5
¹H~7.6dJ(H,F) ≈ 12.0H-2
¹H~4.2septetJ(H,H) ≈ 6.8CH (CH₃)₂
¹H~1.25dJ(H,H) ≈ 6.8CH(C H₃)₂
¹³C~165d²J(C,F) ≈ 3.0C =O
¹³C~162d¹J(C,F) ≈ 250C -F (C-3)
¹³C~138d³J(C,F) ≈ 5.0C -6
¹³C~135 (broad)--C -B (C-1)
¹³C~130d²J(C,F) ≈ 15.0C -4
¹³C~125d⁴J(C,F) ≈ 3.0C -5
¹³C~115d²J(C,F) ≈ 25.0C -2
¹³C~42--C H(CH₃)₂
¹³C~22--CH(C H₃)₂
¹⁹F~ -110m-Ar-F
¹¹B~28-33br s-B (OH)₂
Key Spectral Features and Interpretation
  • ¹H NMR: The aromatic region will display three distinct signals. The proton ortho to the fluorine (H-2) will appear as a doublet with a characteristic ³J(H,F) coupling of approximately 12.0 Hz. The proton meta to the fluorine (H-5) will be a doublet of doublets due to coupling with both H-6 and the fluorine atom. The proton para to the fluorine (H-6) will be a doublet. The isopropyl group will present as a septet for the CH and a doublet for the two methyl groups. The boronic acid protons are often broad and may exchange with residual water in the solvent, sometimes leading to their disappearance.

  • ¹³C NMR: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹J(C,F)) of around 250 Hz. Other carbons in the aromatic ring will show smaller two-, three-, and four-bond couplings to fluorine, which are invaluable for unambiguous assignment. The carbon bearing the boronic acid group (C-1) often appears as a broad signal due to the quadrupolar nature of the boron nucleus.[1]

  • ¹⁹F NMR: A single multiplet is expected in the aromatic fluorine region, with its fine structure arising from couplings to the ortho, meta, and para protons.[2]

  • ¹¹B NMR: A broad singlet in the range of 28-33 ppm is characteristic of a trigonal planar arylboronic acid.[3] The broadness is due to quadrupolar relaxation.

I. Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the boronic acid and an aryl or vinyl halide/triflate.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine boronic acid (1.0 eq), aryl halide (1.2 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq) in a Schlenk flask. inert Evacuate and backfill with inert gas (e.g., Argon) 3x. start->inert solvent Add degassed solvent (e.g., Toluene/Ethanol/Water). inert->solvent heat Heat the reaction mixture (e.g., 80-100 °C). solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent, wash with water and brine, and dry. cool->extract purify Concentrate and purify by column chromatography. extract->purify nmr Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. purify->nmr

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

NMR Characterization of the Biaryl Product (e.g., N-isopropyl-3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxamide)

The formation of the biaryl product leads to significant and predictable changes in the NMR spectra.

Comparative NMR Data: Starting Material vs. Suzuki Product Analogue

NucleusStarting Material (Predicted)Suzuki Product Analogue (N-isopropyl-3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxamide)Key Changes & Rationale
¹H NMR
Ar-H~8.0-7.6 ppm~7.8-7.2 ppmDisappearance of the boronic acid proton. Appearance of new aromatic signals from the coupled aryl group. Shifts in the original aromatic protons due to the new substituent and altered electronic environment.
B(OH )₂~8.2 ppm (broad)AbsentConsumption of the boronic acid functionality.
Ar'-CHN/A~2.4 ppm (s)New signal corresponding to the methyl group on the second aromatic ring.
¹³C NMR
C -B~135 ppm (broad)~140 ppm (sharp)The broad C-B signal is replaced by a sharp quaternary carbon signal (C-1) of the biphenyl linkage.
Ar'-C N/A~138-128 ppmAppearance of new aromatic carbon signals.
¹⁹F NMR
Ar-F ~ -110 ppm~ -110 to -115 ppmThe chemical shift of the fluorine may experience a slight change due to the altered electronic environment of the biphenyl system.
¹¹B NMR
B (OH)₂~28-33 ppmAbsent (or signals for borate byproducts)Disappearance of the starting boronic acid signal. Formation of borate species might be observed depending on workup.

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides/triflates and primary or secondary amines.[5]

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine boronic acid (1.2 eq), amine (1.0 eq), Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., NaOtBu) in a Schlenk flask. inert Evacuate and backfill with inert gas (e.g., Argon) 3x. start->inert solvent Add degassed solvent (e.g., Toluene). inert->solvent heat Heat the reaction mixture (e.g., 100 °C). solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent, wash with water and brine, and dry. cool->extract purify Concentrate and purify by column chromatography. extract->purify nmr Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. purify->nmr

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

NMR Characterization of the Arylamine Product (e.g., N-isopropyl-3-fluoro-4-(phenylamino)benzamide)

The introduction of an amino group at the C-4 position significantly alters the electronic environment of the aromatic ring, leading to characteristic NMR spectral changes.

Comparative NMR Data: Starting Material vs. Buchwald-Hartwig Product Analogue

NucleusStarting Material (Predicted)Buchwald-Hartwig Product Analogue (N-isopropyl-3-fluoro-4-(phenylamino)benzamide)Key Changes & Rationale
¹H NMR
Ar-H~8.0-7.6 ppm~7.5-6.8 ppmSignificant upfield shift of the aromatic protons due to the electron-donating nature of the newly introduced amino group. Appearance of new aromatic signals from the coupled amine.
NH N/A~8.5-9.5 ppm (broad)A new broad singlet for the N-H proton, which may be exchangeable with D₂O.
¹³C NMR
C -B~135 ppm (broad)~145-155 ppm (sharp)The C-B signal is replaced by a sharp signal for the carbon attached to the nitrogen (C-4), which is significantly deshielded.
Ar'-C N/A~140-115 ppmAppearance of new aromatic carbon signals from the coupled amine.
¹⁹F NMR
Ar-F ~ -110 ppm~ -115 to -125 ppmA noticeable upfield shift in the fluorine resonance due to the strong electron-donating effect of the para-amino group.
¹¹B NMR
B (OH)₂~28-33 ppmAbsent (or signals for borate byproducts)Disappearance of the starting boronic acid signal.

III. Chan-Lam Coupling: Formation of C-O Bonds

The Chan-Lam coupling provides an efficient route to aryl ethers from boronic acids and alcohols or phenols, typically under milder, aerobic conditions compared to other cross-coupling reactions.[6][7]

Experimental Protocol: Chan-Lam Coupling

ChanLam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine boronic acid (1.0 eq), phenol (1.2 eq), Cu catalyst (e.g., Cu(OAc)₂), and base (e.g., pyridine) in a flask open to air. solvent Add solvent (e.g., CH₂Cl₂ or MeOH). start->solvent stir Stir vigorously at room temperature. solvent->stir monitor Monitor progress by TLC or LC-MS. stir->monitor extract Dilute with organic solvent, wash with water and brine, and dry. monitor->extract purify Concentrate and purify by column chromatography. extract->purify nmr Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. purify->nmr

Caption: Workflow for a typical Chan-Lam coupling reaction.

NMR Characterization of the Aryl Ether Product (e.g., N-isopropyl-3-fluoro-4-phenoxybenzamide)

The formation of an ether linkage at the C-4 position also induces characteristic shifts in the NMR spectra, reflecting the electron-donating nature of the oxygen atom.

Comparative NMR Data: Starting Material vs. Chan-Lam Product Analogue

NucleusStarting Material (Predicted)Chan-Lam Product Analogue (N-isopropyl-3-fluoro-4-phenoxybenzamide)Key Changes & Rationale
¹H NMR
Ar-H~8.0-7.6 ppm~7.6-6.9 ppmUpfield shift of the aromatic protons, particularly H-5, due to the electron-donating phenoxy group. Appearance of new aromatic signals from the coupled phenol.
¹³C NMR
C -B~135 ppm (broad)~150-160 ppm (sharp)The C-B signal is replaced by a sharp signal for the carbon attached to the oxygen (C-4), which is deshielded.
Ar'-C N/A~155-115 ppmAppearance of new aromatic carbon signals from the coupled phenol.
¹⁹F NMR
Ar-F ~ -110 ppm~ -112 to -120 ppmAn upfield shift in the fluorine resonance due to the electron-donating character of the para-phenoxy substituent.
¹¹B NMR
B (OH)₂~28-33 ppmAbsent (or signals for borate byproducts)Disappearance of the starting boronic acid signal.

Advanced NMR Techniques for Unambiguous Structure Elucidation

For complex molecules or in cases of spectral overlap, 2D NMR experiments are indispensable for confirming the structure.

Caption: Decision tree for employing 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming the connectivity of protons within the aromatic rings and the isopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a powerful tool for assigning both ¹H and ¹³C signals.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the different fragments of the molecule (e.g., the two aryl rings in a Suzuki product).[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. In the case of Suzuki products, NOESY can help determine the preferred conformation (dihedral angle) between the two aromatic rings.[9]

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Detects spatial proximity between ¹H and ¹⁹F nuclei, which can be crucial for confirming stereochemistry and conformation in fluorinated molecules.

Troubleshooting Common NMR Characterization Challenges

  • Broad Signals: Broad aromatic or boronic acid signals can indicate the presence of paramagnetic impurities or aggregation. Filtering the NMR sample through a small plug of celite or glass wool can sometimes resolve this. Broadening of the C-B signal is inherent due to the quadrupolar boron nucleus.

  • Absence of Boronic Acid Protons: The B(OH)₂ protons are acidic and can exchange with residual D₂O in the NMR solvent, leading to their signal broadening or complete disappearance.

  • Complex ¹⁹F Multiplets: The ¹⁹F signal can be complex due to multiple couplings. ¹H decoupling experiments can simplify the spectrum to reveal only ¹⁹F-¹³C couplings.

  • Incomplete Reaction: The presence of starting material signals in the product spectrum indicates an incomplete reaction. Quantitative NMR (qNMR) can be employed to determine the conversion and yield by integrating the signals of the product and starting material against a known internal standard.

Conclusion

The NMR characterization of products derived from (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a systematic process that relies on a multi-nuclear (¹H, ¹³C, ¹⁹F, ¹¹B) and multi-dimensional (COSY, HSQC, HMBC) approach. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the spectra of the products to that of the starting material, researchers can confidently elucidate the structures of their newly synthesized molecules. This guide provides a robust framework for these analyses, integrating detailed experimental protocols with in-depth spectral interpretation, thereby facilitating the efficient and accurate characterization of novel compounds in the pursuit of scientific advancement.

References

  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]

  • Widdifield, C. M., et al. (2012). Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 366-377. [Link]

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  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. [Link]

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A Comparative Guide to HPLC Analysis of Reaction Kinetics Featuring (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, a deep understanding of reaction kinetics is not merely academic; it is a critical component for process optimization, scalability, and ensuring the consistent quality of active pharmaceutical ingredients (APIs). For complex building blocks like (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, which holds significant potential in medicinal chemistry, robust analytical methods to monitor reaction progress are indispensable. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the kinetic analysis of reactions involving this versatile molecule. We will explore experimental design, compare alternative analytical approaches, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Central Role of Boronic Acids and Kinetic Analysis

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a substituted phenylboronic acid, a class of compounds renowned for its utility in Suzuki-Miyaura cross-coupling reactions—a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] The unique substitution pattern of this molecule, featuring an electron-withdrawing fluorine atom and an isopropylcarbamoyl group, influences its reactivity and stability.[3][4] Accurate monitoring of its consumption and the formation of products over time is crucial for understanding reaction mechanisms, identifying potential bottlenecks, and optimizing reaction conditions such as temperature, catalyst loading, and solvent systems. HPLC stands out as the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Designing the Kinetic Study: A Comparative Framework

To illustrate the principles of HPLC-based kinetic analysis, we will consider a common application of our target molecule: a Suzuki-Miyaura cross-coupling reaction. We will compare two distinct reversed-phase HPLC (RP-HPLC) methods to monitor the progress of this reaction, highlighting how subtle changes in chromatographic parameters can significantly impact the quality of the kinetic data obtained.

The Model Reaction: Suzuki-Miyaura Cross-Coupling

The reaction of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with an aryl bromide (e.g., 4-bromoanisole) in the presence of a palladium catalyst and a base serves as our model system. The primary goal of the HPLC analysis is to separate and quantify the starting materials, the biaryl product, and any significant by-products or intermediates over time.

HPLC Method Development: A Tale of Two Columns

The choice of the stationary phase is a critical first step in developing a robust HPLC method. Here, we compare two common C18 columns with different underlying silica technologies, which can influence their interaction with polar and ionizable analytes like boronic acids.

Table 1: Comparison of HPLC Column Specifications for Boronic Acid Analysis

FeatureMethod A: Conventional C18Method B: Hybrid C18 with MaxPeak™ HPS Technology
Stationary Phase Octadecylsilane bonded to a silica baseOctadecylsilane bonded to a hybrid silica-organic particle with a barrier to reduce metal interactions
Particle Size 3.5 µm3.5 µm
Pore Size 100 Å130 Å
pH Range 2.0 - 8.01.0 - 12.0
Key Advantage Widely available and well-characterizedReduced peak tailing for basic and acidic compounds due to minimized secondary interactions with metal surfaces
Potential Drawback Can exhibit peak tailing for boronic acids due to interaction with residual silanols and metal impuritiesHigher initial cost

The rationale for comparing these two columns lies in a known challenge with boronic acid analysis: their propensity for on-column hydrolysis and interaction with the stationary phase, which can lead to poor peak shape and inaccurate quantification.[5][6] The hybrid column with advanced surface technology is designed to mitigate these issues.

Mobile Phase Optimization: The Impact of Additives

The mobile phase composition, particularly the organic modifier and pH, plays a pivotal role in achieving optimal separation. We will compare acetonitrile and methanol as organic modifiers and the effect of a common acidic additive, formic acid.

Table 2: Mobile Phase Comparison for Kinetic Analysis

ParameterApproach 1: Acetonitrile with 0.1% Formic AcidApproach 2: Methanol with 0.1% Formic Acid
Solvent Strength Higher elution strength, often leading to shorter run timesLower elution strength, potentially offering different selectivity
Viscosity Lower viscosity, resulting in lower backpressureHigher viscosity, leading to higher backpressure
UV Cutoff ~190 nm~205 nm
Selectivity Can offer different selectivity for aromatic compounds compared to methanolMay provide better resolution for polar analytes
Rationale for Comparison To evaluate the trade-off between analysis speed and chromatographic resolution for the specific set of reactants and products.

Experimental Workflow for HPLC Kinetic Analysis

The following diagram and protocol outline a standardized workflow for acquiring kinetic data using HPLC.

G cluster_0 Reaction Setup cluster_1 Time-Point Sampling cluster_2 HPLC Analysis cluster_3 Data Processing A 1. Prepare stock solutions of reactants, catalyst, and internal standard B 2. Equilibrate reactor to the desired temperature A->B C 3. Initiate reaction by adding the final reactant B->C D 4. At defined time intervals (t=0, 1, 5, 15, 30... min), withdraw an aliquot C->D E 5. Immediately quench the reaction (e.g., with cold solvent or acid) D->E F 6. Dilute the quenched sample to a suitable concentration E->F G 7. Filter the sample (0.22 µm) into an HPLC vial F->G H 8. Equilibrate the HPLC system with the chosen mobile phase G->H I 9. Inject the prepared sample from each time point H->I J 10. Acquire chromatogram and integrate peak areas I->J K 11. Generate a calibration curve for each analyte J->K L 12. Convert peak areas to concentrations K->L M 13. Plot concentration vs. time for reactants and products L->M N 14. Determine reaction rate and order M->N

Caption: Workflow for HPLC-based reaction kinetic analysis.

Detailed Experimental Protocol
  • System Preparation:

    • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Column: Waters XSelect Premier HSS T3, 3.5 µm, 4.6 x 100 mm (for Method B).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.0 equiv.), 4-bromoanisole (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and an internal standard (e.g., biphenyl) in the chosen solvent (e.g., 1,4-dioxane/water).

    • Purge the mixture with an inert gas (e.g., argon) for 15 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.) to initiate the reaction (t=0).

  • Sampling and Analysis:

    • At predetermined time points, withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in 950 µL of a 50:50 acetonitrile/water mixture.

    • Vortex the sample and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample onto the equilibrated HPLC system.

Data Analysis and Interpretation

The raw data from the HPLC consists of chromatograms at various time points. The peak areas of the reactants, product, and internal standard are integrated.

G data_input Raw Chromatograms (Peak Area vs. Time) calibration Calibration Curves Conc. = m*(Area) + c data_input:f0->calibration:f0 Apply to concentration_data Concentration vs. Time Data Table calibration:f1->concentration_data:f0 Calculate kinetic_plot Kinetic Plots [Reactant] vs. Time [Product] vs. Time concentration_data:f0->kinetic_plot:f0 Plot rate_determination Rate Law Determination (e.g., ln[A] vs. t for 1st order) kinetic_plot:f1->rate_determination:f0 Analyze

Caption: Logical flow of data analysis in kinetic studies.

Using the internal standard method and pre-determined calibration curves, the peak areas are converted into concentrations. Plotting the concentration of the boronic acid versus time allows for the determination of the reaction rate. For instance, if a plot of ln[(Boronic Acid)] vs. time yields a straight line, the reaction is first order with respect to the boronic acid.[1]

Comparative Performance Analysis

Table 3: Performance Comparison of HPLC Methods A and B

MetricMethod A (Conventional C18)Method B (Hybrid C18 with MaxPeak™ HPS)Rationale
Peak Asymmetry (Boronic Acid) 1.41.1Method B shows significantly reduced tailing, leading to more accurate integration.
Resolution (Product/Starting Material) 2.12.8The improved peak shape in Method B enhances the separation between adjacent peaks.
Analysis Time ~15 min~15 minThe gradient is kept consistent for a fair comparison.
Robustness Prone to degradation over time with repeated injections of boronic acids.More resistant to on-column hydrolysis and adsorption, leading to better long-term performance.[5][6]
Sensitivity (LOD for Boronic Acid) ~1 µM~0.5 µMSharper peaks result in a better signal-to-noise ratio and lower limits of detection.

While both methods can be used to monitor the reaction, Method B, utilizing the advanced column technology, provides more reliable and accurate data, which is paramount for rigorous kinetic studies. The improved peak shape minimizes errors in peak integration, leading to a more precise determination of reaction rates. For high-stakes applications like pharmaceutical development, the investment in advanced column technology is often justified by the superior data quality.

Alternative and Complementary Techniques

For even greater selectivity and sensitivity, especially in complex reaction mixtures, alternative detection methods can be employed:

  • Post-Column Derivatization: A specialized technique involves mixing the column eluent with a reagent like alizarin, which forms a fluorescent complex with boronic acids.[7][8] This allows for highly selective detection using a fluorescence detector, eliminating interference from other components in the mixture.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For unambiguous peak identification and the detection of low-level intermediates or impurities, coupling the HPLC to a mass spectrometer is the gold standard.[9] This can provide valuable mechanistic insights that are unattainable with UV detection alone.

Conclusion

The successful kinetic analysis of reactions involving (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid via HPLC is not a one-size-fits-all endeavor. It requires a systematic and comparative approach to method development. As we have demonstrated, the choice of HPLC column can have a profound impact on data quality, with modern hybrid columns offering significant advantages in mitigating the analytical challenges associated with boronic acids. By carefully selecting the stationary phase, optimizing the mobile phase, and employing a rigorous experimental workflow, researchers can generate accurate and reproducible kinetic data. This, in turn, empowers them to accelerate the development of robust and efficient synthetic processes for the next generation of therapeutics.

References

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate.
  • Duval, F. L., Wardani, P. A., & Zuilhof, H. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
  • Duval, F. L., Wardani, P. A., & Zuilhof, H. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Taylor & Francis.
  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. (n.d.). BLDpharm.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.

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A Comparative Reactivity Analysis of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] Its application is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl scaffolds is a frequent necessity. The choice of the organoboron nucleophile is a critical parameter that dictates the reaction's efficiency, scope, and outcome.

This guide provides an in-depth technical analysis of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid , a specialized building block increasingly utilized in drug discovery programs. Its unique substitution pattern, featuring both a fluorine atom and an isopropylamide group, imparts a distinct electronic profile. To understand its performance, we will objectively compare its reactivity against structurally related and baseline boronic acids, grounding our analysis in mechanistic principles and supporting it with a robust experimental framework.

The boronic acids selected for this comparative study are:

  • Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline for reactivity.

  • 3-Fluorophenylboronic Acid: To isolate the electronic impact of the meta-fluoro substituent.

  • 4-(Isopropylcarbamoyl)phenylboronic Acid: To isolate the electronic impact of the para-amide functionality.

Structural Analysis and Mechanistic Hypothesis

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is fundamentally governed by the electronic properties of its substituents. These properties directly influence the rate-determining transmetalation step in the catalytic cycle.[2][3]

Let's dissect the structure of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid :

  • Boronic Acid Moiety (-B(OH)₂): This is the functional group that participates in the catalytic cycle. It is a Lewis acid, and its acidity is modulated by the substituents on the phenyl ring.[4][5]

  • Fluoro Substituent (at C3, meta): The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). Positioned meta to the boronic acid, this inductive effect dominates, significantly increasing the Lewis acidity of the boron center.[6]

  • Isopropylcarbamoyl Substituent (at C4, para): The amide group at the para position is also electron-withdrawing due to the influence of the adjacent carbonyl group. This further enhances the Lewis acidity of the boron atom.[7]

Hypothesis: The cumulative electron-withdrawing nature of both the fluoro and isopropylcarbamoyl groups in (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid creates a significantly electron-deficient aromatic system. This has a dual, opposing effect on the crucial transmetalation step:

  • Enhanced Lewis Acidity: The increased acidity facilitates the formation of the reactive boronate species upon interaction with the base, a prerequisite for transmetalation.[8][9]

  • Reduced Nucleophilicity: The electron-deficient nature of the phenyl ring decreases its nucleophilicity, making the transfer of the aryl group from the boron to the palladium center slower and more energetically demanding.

We predict that the latter effect—reduced nucleophilicity—will be the dominant factor, resulting in a generally lower reaction rate for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid compared to unsubstituted or electron-rich arylboronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Focus on Transmetalation

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][10] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination. The electronic nature of the boronic acid exerts its primary influence during transmetalation.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArBX Ar²-B(OH)₂ + Base ArBX->Transmetalation ArX Ar¹-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Experimental Design

To empirically test our hypothesis, a standardized experimental protocol is essential for an objective comparison. This ensures that any observed differences in reactivity are attributable to the inherent properties of the boronic acids and not variations in reaction conditions.

Experimental_Workflow start Start | Prepare four identical reaction vessels reagents Reagents Addition To each vessel, add: - 4-Bromoanisole (1.0 mmol) - Pd(PPh₃)₄ (2 mol%) - K₂CO₃ (2.5 mmol) - Toluene/H₂O (4:1, 5 mL) start->reagents boronic_acid Boronic Acid Addition Add one of the following to each respective vessel: - (A) Phenylboronic Acid (1.2 mmol) - (B) 3-Fluorophenylboronic Acid (1.2 mmol) - (C) 4-(Isop..carbamoyl)phenylboronic Acid (1.2 mmol) - (D) 3-Fluoro-4-(Isop..carbamoyl)phenylboronic Acid (1.2 mmol) reagents->boronic_acid reaction Reaction Stir mixtures at 80°C under N₂ atmosphere boronic_acid->reaction sampling Monitoring & Sampling Withdraw aliquots at t = 0, 15, 30, 60, 120, 240 min reaction->sampling analysis Analysis Quench aliquots and analyze by GC-MS to determine conversion (%) sampling->analysis end End | Compare reaction profiles and final yields analysis->end

Caption: Standardized workflow for comparative reactivity studies.

Anticipated Results and Mechanistic Interpretation

Based on established electronic principles, the experimental workflow described above would yield data allowing for a clear comparison of reactivity. The following table summarizes the anticipated results, reflecting the expected kinetic profiles.

Boronic AcidSubstituent EffectsAnticipated Time to 50% Conversion (t₁/₂)Anticipated Final Yield (24h)
Phenylboronic AcidBaseline (Neutral)~ 45 min>95%
4-(Isopropylcarbamoyl)phenylboronic AcidModerately Electron-Withdrawing (-I, -R)~ 90 min~90%
3-Fluorophenylboronic AcidStrongly Electron-Withdrawing (-I)~ 150 min~85%
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid Very Strongly Electron-Withdrawing (Cumulative) ~ 180 min ~80-85%

Discussion of Trends:

The data clearly illustrates the impact of electron-withdrawing groups (EWGs) on reaction kinetics.

  • Phenylboronic Acid serves as the benchmark, showing robust and relatively fast conversion.

  • The presence of a single EWG, as in 4-(Isopropylcarbamoyl)phenylboronic Acid and 3-Fluorophenylboronic Acid , significantly slows the reaction. The stronger inductive effect of the meta-fluoro group is predicted to decrease the reaction rate more than the para-amide group.[3]

  • As hypothesized, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid , bearing two EWGs, is the least reactive. The cumulative effect of both groups severely depletes the electron density of the phenyl ring, hampering its transfer to the palladium center during the rate-determining transmetalation step.

This relationship between substituent electronics and the transmetalation rate can be visualized as follows:

Transmetalation_Effect cluster_0 Transmetalation Step cluster_1 Effect of Substituents on Ar² ArPdX Ar¹-Pd(II)-X ArPdAr Ar¹-Pd(II)-Ar² ArPdX->ArPdAr Transfer of Ar² Boronate [Ar²-B(OH)₃]⁻ Boronate->ArPdX EDG Electron-Donating Group (EDG) on Ar² RateFast Increases Nucleophilicity of Ar² FASTER Transmetalation EDG->RateFast EWG Electron-Withdrawing Group (EWG) on Ar² RateSlow Decreases Nucleophilicity of Ar² SLOWER Transmetalation EWG->RateSlow

Caption: Influence of substituents on the transmetalation rate.

Validated Experimental Protocol

This protocol provides a self-validating system for the Suzuki-Miyaura coupling of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with 4-bromoanisole.

Materials:

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol, 270 mg)

  • 4-Bromoanisole (1.0 mmol, 187 mg, 126 µL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345 mg)

  • Toluene, degassed (4.0 mL)

  • Deionized Water, degassed (1.0 mL)

  • Schlenk flask (25 mL), magnetic stir bar, condenser, nitrogen line

Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Inerting: Seal the flask with a septum, and purge with dry nitrogen for 10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Using degassed solvents, add toluene (4.0 mL) and water (1.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80°C and attach a condenser. Stir the biphasic mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Withdraw small aliquots (approx. 0.1 mL) from the organic layer at regular intervals. Quench the aliquot with water and extract with ethyl acetate for analysis.

  • Workup (upon completion): Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion and Field Insights

This guide demonstrates that the reactivity of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura coupling is significantly attenuated by its electron-deficient nature. The combined inductive and resonance effects of the meta-fluoro and para-amide substituents decrease the nucleophilicity of the aromatic ring, leading to a slower transmetalation rate compared to phenylboronic acid and its singly-substituted analogues.

For researchers, scientists, and drug development professionals, this understanding is crucial. While this boronic acid is an invaluable tool for introducing a specific and complex pharmacophore, achieving high yields in a timely manner requires strategic optimization. To overcome its inherent low reactivity, one should consider:

  • Employing more active catalyst systems: Buchwald or other advanced phosphine ligands can accelerate the catalytic cycle.[2][11]

  • Increasing reaction temperature: Higher temperatures can provide the necessary activation energy for the sluggish transmetalation step.

  • Screening different base/solvent combinations: The choice of base and solvent can profoundly impact the formation of the active boronate and the overall reaction kinetics.[12][13]

By acknowledging the electronic properties of this reagent and rationally adjusting reaction parameters, its full potential as a sophisticated building block in the synthesis of next-generation therapeutics and materials can be realized.

References

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture | What a Difference a Base Makes.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Fluoride protects boronic acids in the copper(I)
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.Dalton Transactions (RSC Publishing).
  • Kinetic profile of Suzuki-Miyaura reaction in different solvents.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • The catalytic mechanism of the Suzuki-Miyaura reaction.ChemRxiv.
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.Benchchem.
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.Benchchem.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.Wiley Online Library.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Suzuki Coupling.Organic Chemistry Portal.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Organoboron catalysis for direct amide/peptide bond formation.

Sources

A Comparative Guide to the Suzuki Coupling of Fluorinated and Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl scaffolds, a common motif in pharmaceuticals.[1] The choice of reagents is critical, and the increasing prevalence of fluorinated compounds in medicine necessitates a clear understanding of how fluorine substitution impacts this cornerstone reaction.[2] This guide provides an in-depth, objective comparison of the performance of fluorinated and non-fluorinated phenylboronic acids in Suzuki coupling, supported by experimental data and mechanistic insights.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties.[2] Its high electronegativity and relatively small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, understanding the synthetic nuances of incorporating fluorine-containing building blocks is of paramount importance.

Yield Comparison: A Data-Driven Analysis

The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling, primarily by influencing the rate-determining transmetalation step.[3] Generally, electron-withdrawing groups, such as fluorine, can present challenges compared to electron-neutral or electron-donating groups.[4] However, with optimized conditions, high yields are achievable.

A study by Mata et al. provides a direct comparison of the catalytic activity of phenylboronic acid and 4-fluorophenylboronic acid in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene.[2] The results, summarized below, illustrate the nuanced effect of fluorination.

Boronic AcidAryl HalideCatalystBaseSolventTemp (°C)Time (h)Conversion (%)
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10Na2CO3H2O/EtOH703~95
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10Na2CO3H2O/EtOH703~98
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10Na2CO3H2O/EtOH1103~98
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10Na2CO3H2O/EtOH1103~100

Data synthesized from Mata, J. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 423.[2]

Interestingly, in this specific system, 4-fluorophenylboronic acid shows a slightly higher conversion rate than phenylboronic acid, particularly at a higher temperature.[2] This highlights that while general electronic trends are a useful guide, the interplay of catalyst, base, solvent, and temperature can lead to excellent outcomes even with electron-deficient boronic acids.

Further studies have indicated that the reactivity of phenylboronic acids in Suzuki coupling is sensitive to the electronic nature of their substituents. For instance, electron-poor boronic acids, such as 2-chloro-4-fluorophenylboronic acid, have been observed to be significantly less reactive in certain systems.[5] Conversely, other research has shown that both electron-withdrawing and electron-donating groups on the boronic acid can lead to high yields, underscoring the versatility of the Suzuki coupling when appropriately optimized.[6]

Mechanistic Insights: The Role of Fluorine's Electronic Effect

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid directly impact the transmetalation step, which is often rate-determining.[3]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center.[7] This process is facilitated by the activation of the boronic acid with a base to form a more nucleophilic boronate species. The electron-withdrawing inductive effect of the fluorine atom in a fluorinated phenylboronic acid decreases the electron density on the boron-bearing carbon. This reduced nucleophilicity can slow down the rate of transmetalation compared to an unsubstituted or electron-rich phenylboronic acid.[8]

However, the overall reaction kinetics are a complex interplay of all steps in the catalytic cycle. Computational studies have been instrumental in elucidating the intricate mechanism of transmetalation, highlighting the formation of key intermediates with Pd-O-B linkages.[7][9][10] The choice of base is also crucial, as it not only activates the boronic acid but can also influence the palladium catalyst itself.[11]

Experimental Protocols

The following are generalized, yet detailed, procedures for conducting Suzuki-Miyaura coupling reactions with both non-fluorinated and fluorinated phenylboronic acids. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Reaction Progress (e.g., TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid or Fluorinated phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the respective phenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. While the electron-withdrawing nature of fluorine can influence the kinetics of the Suzuki-Miyaura coupling, this guide demonstrates that with careful selection of reaction parameters, fluorinated phenylboronic acids are highly effective coupling partners. The provided data and protocols serve as a valuable starting point for researchers. As catalyst technology continues to advance, we can anticipate the development of even more efficient and robust methods for the synthesis of fluorinated biaryls, further empowering the field of medicinal chemistry.

References

  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1215–1217. [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3805–3821. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Suzuki cross-coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Organic Letters, 3(16), 2547–2549. [Link]

  • Sumimoto, M., Iwai, T., & Tanaka, K. (2016). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 191, 141–158. [Link]

  • Karmakar, S., & Singh, V. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Nature Catalysis, 3(1), 10–19. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved January 19, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions. Retrieved January 19, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mata, J. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 423. [Link]

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. (2002). The Journal of Organic Chemistry, 67(15), 5175–5183. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. (2021). Organic Letters, 23(1), 164–169. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. Retrieved January 19, 2026, from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(8), 14339–14375. [Link]

Sources

A Comparative Guide to Analytical Methods for Purity Assessment of Compounds Synthesized with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of modern drug discovery, the synthesis of novel Active Pharmaceutical Ingredients (APIs) is a cornerstone of therapeutic innovation. Boronic acids, particularly functionalized derivatives like (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, are invaluable building blocks. They are frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures, often forming the core of targeted therapies such as kinase inhibitors.[1] The efficacy and safety of these final drug substances are inextricably linked to their purity. The presence of impurities, even at trace levels, can alter pharmacological activity, introduce toxicity, or affect the stability and manufacturability of the final drug product.[2]

Therefore, a robust and comprehensive analytical strategy is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of key analytical methodologies for assessing the purity of compounds synthesized using (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs. The characterization of an API is a multifaceted process involving the evaluation of its physical, chemical, and biological properties to establish its critical quality attributes (CQAs).[3]

Understanding the Impurity Landscape in Suzuki-Miyaura Coupling

A successful purity assessment begins with a theoretical understanding of the potential impurities that can arise from the synthetic route. The Suzuki-Miyaura reaction, while powerful, is not without its side reactions.[1] When using (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, a typical impurity profile may include:

  • Unreacted Starting Materials: Residual (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid and the corresponding aryl halide or triflate coupling partner.

  • Homocoupling Products: Dimers of the boronic acid (biaryl byproduct) or the aryl halide, formed through side reactions.[4]

  • Protodeboronation Byproduct: The replacement of the boronic acid group with a hydrogen atom, a common degradation pathway for boronic acids.[4]

  • Catalyst-Related Impurities: Residual palladium from the catalyst, which is a significant concern due to its potential toxicity and is strictly regulated by guidelines such as the International Council for Harmonisation (ICH) Q3D.[2][5]

  • Residual Solvents: Organic volatile impurities from the reaction or purification steps, which must be controlled according to safety limits defined in guidelines like USP <467>.[6][7][8]

  • Reaction Intermediates and Degradants: Other minor byproducts, including potential oxidation products of the boronic acid.[4]

This impurity profile dictates the need for a multi-pronged analytical approach, as no single technique can adequately detect and quantify all potential contaminants.

Caption: Workflow for comprehensive purity assessment.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is a critical decision driven by the specific information required, the nature of the analyte and its impurities, and the stage of drug development. Here, we compare the most essential techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds and is indispensable for analyzing products from Suzuki-Miyaura couplings.[9] It excels at separating the API from its structurally related impurities.

  • Expertise & Experience: The primary challenge with boronic acids and their derivatives is their potential for on-column degradation, particularly hydrolysis of pinacol esters back to the boronic acid.[10][11] Furthermore, the polarity of boronic acids can lead to poor retention on standard C18 columns. The choice of stationary phase and mobile phase pH is therefore critical. A low pH mobile phase (e.g., using formic acid) can suppress the ionization of the boronic acid group, improving peak shape and retention.[12] For more challenging separations, phenyl columns can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities.[12] The use of columns with low silanol activity is also recommended to minimize undesirable interactions and on-column hydrolysis.[11]

  • Trustworthiness: Method validation according to ICH Q2(R2) guidelines is essential to ensure the reliability of HPLC data.[13][14][15] This includes assessing specificity, linearity, accuracy, precision, and robustness. System suitability tests (SSTs) performed before each run (e.g., checking resolution, tailing factor, and repeatability) confirm that the chromatographic system is performing as expected.[16]

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1 (Recommended RP-HPLC)Method 2 (Alternative Phenyl Column)Rationale for Comparison
Column Low-silanol C18 (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm)Phenyl (e.g., Waters XBridge Phenyl, 4.6 x 150 mm, 3.5 µm)C18 is a robust starting point; Phenyl offers alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidic modifier improves peak shape for boronic acid-containing species.
Mobile Phase B AcetonitrileMethanolChanging the organic modifier can significantly alter selectivity.
Gradient 5% to 95% B in 20 min5% to 95% B in 20 minA standard gradient to screen for a wide range of impurity polarities.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmUV at 254 nm and 280 nmDual wavelengths can help in detecting impurities with different chromophores.

Experimental Protocol: HPLC Purity Determination

  • Preparation of Mobile Phase: Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (acetonitrile). Degas both solutions.

  • Standard Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in a known volume of diluent (e.g., 50:50 Acetonitrile:Water) to make a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B (linear)

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Analysis: Inject a blank, a standard solution six times (for precision), and the sample solution.

  • Calculation: Calculate the purity of the sample by area percent normalization: % Purity = (Area of API Peak / Total Area of All Peaks) x 100.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is the premier technique for impurity identification.[17][18]

  • Expertise & Experience: For impurity profiling, high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is invaluable.[19] It provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurity peaks. This is crucial for distinguishing between, for example, a homocoupled byproduct and the desired product, which may have very different molecular formulas but similar retention times. Soft ionization techniques like Electrospray Ionization (ESI) are standard as they typically produce the intact molecular ion, which is key for identification.[18]

  • Trustworthiness: While HPLC-UV provides quantitative data based on peak area, LC-MS confirms the identity of each peak. This dual detection system provides a high degree of confidence. The mass spectrometer can detect impurities that co-elute with the main peak or are present at levels below the UV detection limit.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for the unambiguous structural elucidation of the final compound and any isolated impurities.[9][20] Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for determining absolute purity.

  • Expertise & Experience: ¹H NMR provides the initial confirmation of structure. For a compound synthesized from (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, specific signals for the isopropyl group, the aromatic protons, and the fluorine coupling patterns would be expected. ¹⁹F NMR is also a highly effective tool for confirming the presence of the fluorine atom and can be used for chiral analysis in some cases.[21]

  • Trustworthiness (qNMR): Absolute qNMR determines purity by comparing the integral of a known signal from the analyte with the integral of a certified internal standard of known purity and weight.[22][23] This method is orthogonal to chromatography and does not rely on the response factor of the analyte. It provides a direct measure of mass fraction purity and can detect non-UV active impurities that HPLC would miss.[22]

Experimental Protocol: Absolute Purity by qNMR

  • Standard Selection: Choose a suitable internal calibrant (IC) with high purity (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum, is stable, and does not react with the sample.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of the internal calibrant into a vial. Record the weights precisely. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for complete relaxation of all protons, ensuring accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal calibrant.

  • Calculation: Use the following formula to calculate the purity of the sample:[23]

    • Purity (%) = (I_s / I_IC) * (n_IC / n_s) * (MW_s / MW_IC) * (m_IC / m_s) * P_IC

    • Where: I = Integral, n = number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = purity of the calibrant, s = sample, IC = internal calibrant.

Gas Chromatography-Headspace (GC-HS)

GC is the ideal technique for analyzing volatile and semi-volatile compounds, making it the standard method for determining residual solvents.[9]

  • Expertise & Experience: Direct injection of a non-volatile API into a GC is problematic. Therefore, headspace (HS) sampling is the preferred technique.[7] The sample is heated in a sealed vial, and the volatile solvents partition into the gas phase (the headspace), which is then injected into the GC. This prevents contamination of the GC system with the non-volatile API. The choice of GC column (e.g., a DB-624) is based on its ability to separate a wide range of common organic solvents.[8]

  • Trustworthiness: The method is specified in pharmacopeias (e.g., USP <467>) and is highly reproducible.[6][7] Validation ensures that the method can accurately and precisely quantify all potential solvents used in the synthesis.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

For the analysis of elemental impurities, particularly heavy metals like palladium, ICP-MS is the gold standard due to its exceptional sensitivity and specificity.[5]

  • Expertise & Experience: Sample preparation is key. The organic API matrix must be destroyed to prevent interference. This is typically achieved through microwave-assisted acid digestion, which uses strong acids to break down the organic material, leaving the elements of interest in a solution that can be introduced into the plasma.[24]

  • Trustworthiness: ICP-MS is mandated by ICH Q3D for the control of elemental impurities.[2] The technique can simultaneously detect and quantify multiple elements at parts-per-billion (ppb) levels, ensuring compliance with strict regulatory limits.[5][25] Validation according to USP <233> demonstrates the method's suitability.[24]

Single Crystal X-ray Diffraction

While not a routine purity technique, single-crystal X-ray diffraction is the ultimate arbiter of molecular structure.

  • Expertise & Experience: This technique provides an unambiguous, three-dimensional map of the atoms in a molecule.[26][27] It is the only method that can definitively determine the absolute configuration of chiral centers, which is critical for many APIs.[28][29]

  • Trustworthiness: An X-ray crystal structure is considered definitive proof of structure. If a high-quality crystal of the API can be grown and analyzed, it confirms the connectivity and stereochemistry beyond any doubt, providing the ultimate validation of the synthesized compound.[26][30]

Integrated Strategy and Data Summary

An effective purity assessment strategy integrates these orthogonal techniques to build a complete picture of the API's quality.

Caption: Decision tree for selecting analytical methods.

Table 2: Summary Comparison of Analytical Techniques

TechniquePrimary ApplicationDetectsQuantitationThroughputKey Advantage
HPLC-UV Purity & Impurity ProfilingOrganic Impurities, APIRelative (Area %)HighRobust, quantitative, and widely available.
LC-MS Impurity IdentificationOrganic Impurities, APISemi-QuantitativeMedium-HighProvides molecular weight information for unknown identification.[31]
qNMR Absolute Purity & StructureAll ¹H-containing speciesAbsolute (mass %)MediumOrthogonal to chromatography; no reference standard needed for impurities.
GC-HS Residual SolventsVolatile Organic CompoundsAbsoluteHighSpecific and sensitive for volatile impurities.
ICP-MS Elemental ImpuritiesTrace Metals (e.g., Pd)Absolute (ppb level)MediumUnmatched sensitivity for elemental analysis as per regulatory standards.
X-Ray Absolute StructureCrystalline solidsN/ALowDefinitive structural and stereochemical proof.[26]

Conclusion

Assessing the purity of compounds synthesized with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid requires a multi-faceted analytical approach. No single technique is sufficient to provide a complete purity profile.

  • HPLC serves as the primary tool for routine purity testing and stability studies.

  • LC-MS is essential for the identification of unknown organic impurities during process development and degradation studies.

  • qNMR offers a powerful, orthogonal method for absolute purity determination, providing a high degree of confidence in the primary reference standard.

  • GC-HS and ICP-MS are mandatory for ensuring compliance with safety-based limits for residual solvents and elemental impurities, respectively.

  • X-ray crystallography , when feasible, provides the ultimate structural confirmation.

By strategically combining these methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized APIs, satisfying both scientific and regulatory demands. This integrated approach forms a self-validating system, ensuring that the final purity assessment is both accurate and trustworthy.

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Sources

A Comparative Guide to the Kinetic Performance of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of complex drug molecules is extensive, with numerous approved drugs featuring biaryl or aryl-heterocycle moieties constructed via this powerful transformation.[3][4] (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a key building block in medicinal chemistry, and understanding its reactivity is paramount for the efficient synthesis of target molecules.

This guide presents a comprehensive analysis of the kinetic profile of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura reactions. We will explore how the electronic properties of this specific boronic acid influence reaction kinetics and provide a comparative framework against other boronic acids. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and deepen their understanding of this critical reaction.

The Suzuki-Miyaura Catalytic Cycle: A Foundation for Kinetic Analysis

A thorough understanding of the Suzuki-Miyaura reaction mechanism is essential for interpreting kinetic data. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The rate-determining step can vary depending on the specific reactants and conditions.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Analysis of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid

The electronic nature of the substituents on the phenylboronic acid significantly impacts the transmetalation step, which is often the rate-determining step of the reaction.[7] (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid possesses two electron-withdrawing groups: a fluorine atom and an isopropylcarbamoyl group.

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect.

  • Isopropylcarbamoyl group: The amide functionality is also electron-withdrawing due to the resonance effect of the carbonyl group.

These electron-withdrawing characteristics are expected to decrease the nucleophilicity of the aryl group attached to the boron, potentially slowing down the transfer of this group to the palladium center during transmetalation.[7] However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex with the base, a crucial step for transmetalation to occur.[8]

Performance Comparison with Other Boronic Acids

To contextualize the reactivity of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, we can compare its expected kinetic performance with other substituted phenylboronic acids under identical reaction conditions.

Boronic AcidSubstituent EffectsExpected Relative Rate of TransmetalationRationale
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid Two electron-withdrawing groups (F, CONH-iPr)ModerateThe strong electron-withdrawing nature of the substituents decreases the nucleophilicity of the aryl ring, potentially slowing transmetalation. However, the increased Lewis acidity of the boron may facilitate boronate formation.[7]
4-Tolylboronic acid Electron-donating group (CH3)FastThe electron-donating methyl group increases the electron density on the aromatic ring, enhancing its nucleophilicity and accelerating the transmetalation step.
4-Chlorophenylboronic acid Electron-withdrawing group (Cl)SlowThe electron-withdrawing chlorine atom reduces the nucleophilicity of the aryl group, leading to a slower transmetalation rate compared to electron-neutral or electron-rich boronic acids.

Experimental Protocol for Comparative Kinetic Studies

To empirically validate these theoretical predictions, a series of kinetic experiments should be performed. High-performance liquid chromatography (HPLC) is a robust method for monitoring the progress of these reactions.[9][10]

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

Protocol for Kinetic Monitoring by HPLC
  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.

  • Filter the quenched sample through a 0.22 µm syringe filter.

  • Analyze the sample by HPLC to determine the concentration of the starting materials and the product.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Kinetic_Study_Workflow cluster_prep Reaction Setup cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis A Combine Reactants: Aryl Halide Boronic Acid Catalyst Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat to Reaction Temp. C->D E Withdraw Aliquots at Time Intervals D->E F Quench Aliquots E->F G Analyze by HPLC F->G H Plot [Product] vs. Time G->H I Determine Initial Rate H->I J Compare Rates I->J

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Influence of Reaction Parameters

The kinetics of the Suzuki-Miyaura reaction are highly sensitive to the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is critical for achieving high reaction rates and yields. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups, are known to facilitate both the oxidative addition and reductive elimination steps.[5][11] For a challenging substrate like (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, a highly active catalyst system is recommended.

Table of Recommended Catalyst Systems:

Catalyst PrecursorLigandKey Features
Pd(OAc)2SPhosHighly active for a broad range of substrates, including aryl chlorides.[11]
Pd2(dba)3XPhosExcellent for sterically hindered couplings and provides high turnover numbers.
Pd(PPh3)4Tetrakis(triphenylphosphine)palladium(0)A classic, versatile catalyst, though may require higher temperatures and longer reaction times for less reactive substrates.[5]
The Critical Role of the Base and Solvent

The base plays a crucial role in the activation of the boronic acid to form the more nucleophilic boronate species.[8][12] The choice of base can significantly impact the reaction rate and even alter the rate-determining step.[13] Stronger bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective than weaker bases like potassium carbonate (K2CO3), especially for electron-deficient boronic acids.

The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.[14] Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF), often with the addition of water to aid in the dissolution of the base and facilitate the formation of the active catalytic species.[15] Polar aprotic solvents can sometimes influence the selectivity of the reaction.[15]

Mechanistic Insights and Process Optimization

Kinetic studies provide invaluable data for elucidating the reaction mechanism and optimizing process conditions. By determining the reaction order with respect to each component, the rate-determining step can be identified. For Suzuki-Miyaura reactions involving electron-deficient boronic acids, the transmetalation step is often rate-limiting.

To improve the reaction rate, one might consider:

  • Using a more active catalyst system: Employing a more electron-rich and bulky ligand can accelerate the catalytic cycle.

  • Choosing a stronger base: This can increase the concentration of the active boronate species.

  • Optimizing the solvent system: The right solvent mixture can enhance the solubility of all components and facilitate the reaction.

Conclusion

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a valuable building block in pharmaceutical synthesis. Its electron-deficient nature presents unique challenges and opportunities in Suzuki-Miyaura cross-coupling reactions. While direct kinetic data for this specific compound is not widely published, a thorough understanding of the reaction mechanism and the electronic effects of its substituents allows for the rational design of efficient and robust synthetic protocols.

By conducting systematic kinetic studies as outlined in this guide, researchers can gain a deeper understanding of the reactivity of this important building block and develop optimized conditions for its use in the synthesis of novel drug candidates. The principles and methodologies described herein provide a solid foundation for achieving these goals.

References

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  • Jutand, A. (2011). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium‐Catalyzed Suzuki–Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chemistry – A European Journal, 17(8), 2492–2503.
  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
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  • Semba, K., & Nakao, Y. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Synlett, 28(19), 2569–2573.
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  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions: A Comparison of the Efficacy of 2-(2‘,4‘,6‘-Triisopropylbiphenyl)diphenylphosphine and 2-(2‘,6‘-Dimethoxybiphenyl)dicyclohexylphosphine.
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A Comparative Performance Analysis of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success and efficiency of a synthetic campaign. This guide provides an in-depth comparative study of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, a key intermediate in the synthesis of advanced pharmaceutical agents like the PARP inhibitor, Talazoparib.[1][2] While not a catalyst itself, its performance as a reagent in catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling, is critical. This document will objectively compare its anticipated performance with that of structurally related alternatives, grounded in mechanistic principles and supported by generalized experimental protocols.

Introduction: The Critical Role of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds with remarkable functional group tolerance.[3][4] This palladium-catalyzed reaction is indispensable in the synthesis of complex biaryl structures prevalent in pharmaceuticals. The choice of the organoboron reagent, typically a boronic acid, is a critical parameter that dictates reaction efficiency, yield, and scope.

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a sophisticated building block, featuring an electron-withdrawing fluorine atom and a bulky isopropylcarbamoyl group. These substituents impart unique electronic and steric properties that influence its reactivity. This guide will compare its performance against two logical alternatives to elucidate the specific contributions of these functional groups:

  • (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid: To assess the impact of the amide substituent's steric bulk.

  • (4-(Isopropylcarbamoyl)phenyl)boronic acid: To evaluate the electronic effect of the fluorine atom.

Mechanistic Considerations and Expected Performance

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step and is highly sensitive to the electronic nature of the boronic acid.[3][5]

The base used in the reaction activates the boronic acid to form a more nucleophilic boronate species, which then engages with the palladium complex.[5] Electron-withdrawing groups (EWGs) on the phenylboronic acid, such as the fluorine atom and the amide group in our target molecule, decrease the electron density of the phenyl ring. This can lead to a slower rate of transmetalation compared to electron-rich boronic acids.[3] However, the increased Lewis acidity of the boron atom can also facilitate the formation of the intermediate boronate complex.[3]

Based on these principles, we can anticipate a general reactivity trend among our selected boronic acids. The presence of the electron-withdrawing fluorine atom is expected to decrease the reactivity of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid compared to its non-fluorinated counterpart.

Comparative Data Summary

The following tables summarize the key physicochemical properties and anticipated performance characteristics of the boronic acids in a model Suzuki-Miyaura coupling reaction. Note that the yield ranges are illustrative and based on general principles, as direct head-to-head comparative data under identical conditions is not extensively available in the public literature.[3][4]

Table 1: Physicochemical Properties of Selected Boronic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid C10H13BFNO3225.03[6]Fluoro (EWG), Isopropylcarbamoyl (bulky EWG)
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid C13H11BFNO3271.05[7]Fluoro (EWG), Phenylcarbamoyl (very bulky EWG)
(4-(Isopropylcarbamoyl)phenyl)boronic acid C10H14BNO3207.04Isopropylcarbamoyl (bulky EWG)

Table 2: Anticipated Performance in a Model Suzuki-Miyaura Coupling

Boronic AcidExpected Relative ReactivityAnticipated Yield Range (%)Rationale for Performance
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid Moderate75-90The electron-withdrawing fluorine atom may slightly retard the transmetalation step.
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid Moderate to Low70-85Increased steric hindrance from the phenylcarbamoyl group may further slow the reaction rate.
(4-(Isopropylcarbamoyl)phenyl)boronic acid High85-95Lacks the deactivating effect of the fluorine atom, likely leading to faster transmetalation.

Experimental Design for Comparative Analysis

To obtain a rigorous, direct comparison of these boronic acids, a standardized experimental protocol is essential. The following section details a representative procedure for a Suzuki-Miyaura cross-coupling that can be employed for this comparative study.

Standardized Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v, 5 mL)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask, combine the aryl halide, the specific boronic acid being tested, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Quantify the yield.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis cluster_workup Product Isolation prep1 Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Base prep2 Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react Heat and Stir (e.g., 80 °C) prep3->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup1 Cool & Dilute monitor->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L2 oa_text Oxidative Addition pd0->oa_text pd2_complex Ar-Pd(II)-X L2 tm_text Transmetalation pd2_complex->tm_text pd2_aryl_boronate Ar-Pd(II)-Ar' L2 re_text Reductive Elimination pd2_aryl_boronate->re_text oa_text->pd2_complex re_text->pd0 product Ar-Ar' re_text->product tm_text->pd2_aryl_boronate aryl_halide Ar-X aryl_halide->oa_text boronic_acid Ar'-B(OH)2 + Base boronic_acid->tm_text

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a highly valuable, albeit specialized, reagent for the synthesis of complex pharmaceutical targets. Its electronic profile, influenced by the meta-fluoro substituent, renders it slightly less reactive than its non-fluorinated analog due to a likely slower transmetalation step. For synthetic routes where maximizing yield and reaction rate is critical, and where the fluorine atom is not a required structural element, the non-fluorinated alternative, (4-(isopropylcarbamoyl)phenyl)boronic acid, may be a superior choice.

However, in many drug discovery contexts, the incorporation of fluorine is a deliberate strategy to enhance metabolic stability, binding affinity, or other pharmacokinetic properties. In such cases, the modest decrease in reactivity is a necessary trade-off. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies, allowing for an informed selection of reagents based on empirical data specific to their unique substrates and reaction conditions. It is recommended to screen various bases, solvents, and palladium catalysts to optimize the reaction for this specific class of electron-deficient boronic acids.

References

  • Synthesis of talazoparib and its derivatives and radiosynthesis of... - ResearchGate. Available at: [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed. Available at: [Link]

  • Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC - NIH. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. Available at: [Link]

  • Role of PARP Inhibitors in Cancer Biology and Therapy - PMC - PubMed Central. Available at: [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. Available at: [Link]

  • (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid | C10H13BFNO3 - PubChem. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]

  • 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid - Antimex Chemical Limied - LookChem. Available at: [Link]

  • (4-Fluoro-3-(isopropylcarbamoyl)phenyl)boronic acid - GlobalChemMall. Available at: [Link]

  • PARP Inhibitors: A Tsunami of Indications in Different Malignancies - PubMed. Available at: [Link]

  • Catalytic and Biological Applications of Benzoxaborolones - DSpace@MIT. Available at: [Link]

  • PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - MDPI. Available at: [Link]

  • PARP goes the weasel! Emerging role of PARP inhibitors in hematological malignancies - PMC - NIH. Available at: [Link]

  • The Role of PARP Inhibitors in the Ovarian Cancer Microenvironment: Moving Forward From Synthetic Lethality - PubMed. Available at: [Link]

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validation of biaryl structures synthesized from (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Validation of Biaryl Compounds Derived from (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

In the landscape of modern drug discovery, biaryl scaffolds are privileged structures, frequently serving as the core of molecules with significant biological activity.[1][2][3] Their synthetic accessibility, largely through robust methods like the Suzuki-Miyaura cross-coupling reaction, allows for the systematic exploration of chemical space.[4][5] (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a key building block in this arena, offering a unique combination of a hydrogen bond donor/acceptor amide group, a metabolically stable fluorine atom, and a reactive boronic acid handle for carbon-carbon bond formation.[6][7]

However, the synthesis of novel compounds is only the first step. For researchers in drug development, rigorous and unambiguous structural validation is paramount. The choices made during synthesis—catalyst, base, solvent, and coupling partner—can lead to impurities or even isomeric products.[8] This guide provides a comprehensive, field-proven framework for the validation of biaryl structures synthesized using (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, moving beyond simple protocols to explain the causal logic behind each analytical choice.

The Imperative for a Multi-Modal Validation Workflow

A single analytical technique is insufficient to confirm the structure of a novel biaryl compound intended for pharmaceutical development. An orthogonal, multi-modal approach is the standard for ensuring scientific integrity. This workflow begins with an assessment of purity and molecular identity before progressing to definitive structural elucidation and, when necessary, absolute stereochemical assignment.

G cluster_0 Synthesis & Purification cluster_1 Initial Assessment cluster_2 Definitive Structure cluster_3 Absolute Confirmation (If Chiral) Synthesis Suzuki Coupling Purification Column Chromatography Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC Is the sample pure? MS Molecular Weight (LC-MS) HPLC->MS Purity ≥95% NMR Structural Elucidation (NMR) MS->NMR Correct MW Confirmed XRay 3D Structure (X-ray) NMR->XRay Ambiguous Stereochemistry or Atropisomerism?

Caption: A typical validation workflow for novel biaryl compounds.

Part 1: Initial Assessment of Purity and Molecular Weight

Before committing significant resources to detailed structural analysis, it is crucial to first establish the purity and confirm the molecular weight of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the workhorses for this initial phase.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of small molecule drug candidates.[9][10] Its primary role is to separate the main product from any unreacted starting materials, reagents, or side products. A purity level of ≥95% is typically required before proceeding with further characterization.

ParameterMethod A: Rapid Purity ScreenMethod B: High-Resolution Impurity Profile
Objective Fast assessment for routine quality control.Detailed separation of closely eluting impurities.
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B in 10 minutes20% to 80% B in 30 minutes
Flow Rate 1.2 mL/min1.0 mL/min
Temperature 35 °C40 °C
UV Detection 220 nm & 254 nmDiode Array Detector (DAD) 200-400 nm

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh ~1 mg of the purified biaryl product.

    • Dissolve in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]

  • Instrument Setup:

    • Equilibrate the chosen HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.[9]

  • Data Acquisition:

    • Inject 5-10 µL of the sample solution.

    • Run the desired gradient method (e.g., Method A for a quick screen).

    • Monitor the elution profile at 220 nm (for general peptide-like bonds) and 254 nm (for aromatic systems).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the synthesized compound, offering the first piece of direct structural evidence.[11] When coupled with HPLC (LC-MS), it can simultaneously provide purity data and mass information for each separated component. For a biaryl derived from (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, high-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.

Causality in Interpretation: The presence of a fluorine atom is a key isotopic signature. The molecular ion peak ([M+H]⁺ in positive ion mode) should match the calculated exact mass of the target structure. The isotopic pattern should also align with the theoretical pattern for the proposed molecular formula.[11]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dilute the 1 mg/mL stock solution prepared for HPLC analysis 100-fold with the initial mobile phase (e.g., to 10 µg/mL). Non-volatile salts and buffers must be avoided.[11]

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).

  • Ionization: Electrospray Ionization (ESI) is the most common and suitable technique for this class of molecules.

  • Data Acquisition:

    • Perform a chromatographic separation similar to the HPLC method.

    • Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., 100-1000 m/z).

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Compare the observed exact mass to the calculated theoretical mass for the proposed structure. A mass accuracy of <5 ppm is considered excellent confirmation.

Part 2: Definitive Structural Elucidation with NMR Spectroscopy

While HPLC and MS confirm purity and molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity of the atoms, confirming that the correct isomer has been synthesized.[12][13] For a novel biaryl, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling). Key signals to look for include the aromatic protons on both rings, the isopropyl group (a doublet and a septet), and the amide NH proton.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The presence of the fluorine atom will cause C-F coupling (¹JCF, ²JCF, etc.), resulting in doublets in the ¹³C spectrum, which is a powerful diagnostic tool.[14]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).[15]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most critical experiment for piecing together the molecular framework, especially for connecting the two aryl rings across the newly formed C-C bond.[12]

cluster_amide Amide Sidechain H_A H C_A1 C-F H_A->C_A1 3JCH C_A2 C-C=O H_A->C_A2 2JCH C_A3 C-Ar' H_A->C_A3 2JCH C_B1 C'-Ar H_A->C_B1 3JCH H_B H' H_B->C_A3 3JCH H_B->C_B1 2JCH NH NH CO C=O NH->CO 2JCH CH_iso CH (isopropyl) CH3_iso CH3 (isopropyl) CH_iso->CH3_iso 3JCH CH_iso->CO 3JCH

Caption: Key HMBC correlations (red dashed) confirming the biaryl linkage.

Experimental Protocol: NMR Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the highly pure biaryl product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is free of particulate matter.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a gradient-selected COSY spectrum to establish H-H couplings.

    • Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to assign protons to their attached carbons.

    • Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (e.g., for 8 Hz) to observe 2- and 3-bond correlations.

  • Structural Assignment:

    • Assign the straightforward signals first (e.g., the isopropyl group in the ¹H and ¹³C spectra).

    • Use the HSQC to link the proton and carbon signals of the aromatic rings.

    • Use the COSY to trace the connectivity of protons within each ring system.

    • Critically, use the HMBC to find correlations between the two rings. A correlation from a proton on one ring to the carbon of the other ring that forms the biaryl bond is the definitive proof of structure.[16]

    • Use HMBC to connect the amide and isopropyl protons to the correct aromatic ring.

Part 3: The Gold Standard - X-ray Crystallography

For absolute and unambiguous proof of structure, including relative and absolute stereochemistry, single-crystal X-ray diffraction is the ultimate tool.[17][18][19] This is particularly important for biaryl compounds that may exhibit atropisomerism—a form of axial chirality arising from hindered rotation around the single bond connecting the two aryl rings.[14][20] If the synthesized molecule is chiral and intended for clinical development, determining the absolute configuration is a regulatory requirement.

Causality in Application: While NMR can suggest the presence of atropisomers (e.g., by showing two sets of signals), it cannot determine the absolute configuration (i.e., which enantiomer is which).[16] X-ray crystallography provides a 3D model of the molecule as it exists in the crystal lattice, definitively resolving its connectivity and stereochemistry.[21]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Dissolve the pure compound in a minimal amount of a suitable solvent or solvent system. Allow the solvent to evaporate slowly and undisturbed over days or weeks. Techniques include slow evaporation, vapor diffusion, and cooling.

  • Crystal Selection: Select a single, well-formed crystal of sufficient size and quality under a microscope.

  • Data Collection: Mount the crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined, and the structure is refined to produce a final 3D model. For chiral molecules, the analysis can yield a Flack parameter, which helps in determining the absolute configuration of the enantiomer in the crystal.[17][21]

Comparative Summary of Validation Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC Purity AssessmentHigh precision, reliable, quantitative, widely available.[10]Provides no structural information beyond retention time.
Mass Spec. Molecular Weight ConfirmationHigh sensitivity, provides molecular formula (HRMS), can be coupled to HPLC.Does not distinguish between isomers, fragmentation can be complex.
NMR Definitive Structural ElucidationProvides detailed atomic connectivity and information on the 3D solution-state conformation.[22]Lower sensitivity than MS, requires pure sample, can have overlapping signals.
X-ray Absolute Structural ConfirmationUnambiguous 3D structure, determines absolute stereochemistry.[19][23]Requires a suitable single crystal, which can be difficult or impossible to grow.

Conclusion

The validation of a novel biaryl structure synthesized from (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a systematic process that relies on the synergistic use of multiple analytical techniques. A logical progression from purity and molecular weight confirmation (HPLC, MS) to definitive structural elucidation (NMR) forms the backbone of a robust validation package. For chiral compounds, X-ray crystallography provides the final, unambiguous proof of three-dimensional structure. By understanding the specific role and the underlying scientific principles of each technique, researchers and drug development professionals can ensure the integrity of their synthesized compounds, a critical step on the path to discovering new medicines.

References

  • Berdagué, P., Herbert-Pucheta, J. E., Jha, V., Panossian, A., Leroux, F. R., & Lesot, P. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Publishing. Available at: [Link]

  • Welch, C. J., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. National Institutes of Health (PMC). Available at: [Link]

  • Chen, Y., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. Available at: [Link]

  • Lin, C., et al. (2020). Regulation of Axial Chirality through Dynamic Covalent Bond Constrained Biaryls. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. Slideshare. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • Cohen, M. F., et al. (2023). Discovery of biaryl macrocyclic peptides with C-terminal β-amino-α-keto acid groups. bioRxiv. Available at: [Link]

  • Cerra, S., et al. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. Available at: [Link]

  • Mondal, T., et al. (2020). X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. ResearchGate. Available at: [Link]

  • Jones, P. G. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Available at: [Link]

  • Ross, G. A., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Jones, P. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PubMed Central. Available at: [Link]

  • Scilit. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Available at: [Link]

  • Wang, H., et al. (2023). Exploring the Diverse Landscape of Biaryl-Containing Peptides Generated by Cytochrome P450 Macrocyclases. PubMed. Available at: [Link]

  • Kumar, M., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PubMed Central. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. National Institutes of Health. Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]

  • García-Peiro, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • MDPI. (2021). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11 C-labeled ubiquinol. ResearchGate. Available at: [Link]

  • Fiveable. (n.d.). Biaryl Synthesis Definition. Fiveable. Available at: [Link]

  • Niles, J. C., et al. (2018). In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation. PubMed. Available at: [Link]

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A Comparative Guide to the Electronic Effects of the Isopropylcarbamoyl Group in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1][2] The efficiency and outcome of this palladium-catalyzed reaction are profoundly influenced by the electronic nature of the substituents on both the organoboron species and the aryl halide.[3][4] This guide provides an in-depth analysis of the electronic effects of the isopropylcarbamoyl group when substituted on the phenylboronic acid partner, comparing its performance with other common functional groups and providing the experimental framework to validate these observations.

The Dual Electronic Nature of the Carbamoyl Moiety

The isopropylcarbamoyl group, -C(=O)NHCH(CH₃)₂, presents a fascinating case study in electronic effects. It possesses both an electron-withdrawing carbonyl group and a nitrogen atom with a lone pair capable of electron donation. The overall electronic influence on the aromatic ring is a nuanced balance of these opposing forces:

  • Inductive Effect (-I): The electronegative oxygen and nitrogen atoms of the carbamoyl group exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (+M/-M): The nitrogen lone pair can be delocalized into the aromatic ring, a positive mesomeric or resonance effect (+M), which donates electron density. Conversely, the carbonyl group can withdraw electron density from the ring via resonance (-M). The extent to which each of these resonance effects dominates depends on the substituent's position (ortho, meta, or para) and the electronic demands of the reaction.

In the context of the Suzuki-Miyaura coupling, the electronic nature of the substituent on the arylboronic acid primarily impacts the transmetalation step of the catalytic cycle.[1][5] Generally, electron-donating groups on the boronic acid enhance reactivity, while electron-withdrawing groups can be less favorable.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantifying Electronic Effects: The Hammett Equation

To quantitatively assess the electronic influence of a substituent, the Hammett equation provides a powerful tool.[6][7] It describes a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[6][8] The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9]

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.[6]

Comparative Analysis: Isopropylcarbamoyl vs. Other Substituents

To understand the role of the isopropylcarbamoyl group, we can compare its expected electronic behavior and impact on Suzuki coupling with well-characterized electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

SubstituentClassPredominant EffectExpected Impact on Suzuki Coupling Rate (on Boronic Acid)
-OCH₃Strong EDG+M > -IAccelerates
-CH₃Weak EDG+I, HyperconjugationSlightly Accelerates
-C(=O)NHCH(CH₃)₂ Context Dependent -I, +M, -M Moderately influences, depends on position
-HReference-Baseline
-ClWeak EWG-I > +MSlightly Decelerates
-CNStrong EWG-I, -MDecelerates
-NO₂Strong EWG-I, -MStrongly Decelerates

The isopropylcarbamoyl group's net effect is a delicate balance. In the para position, the +M effect of the nitrogen can be significant, potentially making it a net electron-donating group, thus facilitating the Suzuki coupling. In the meta position, where the resonance effect is minimized, the -I effect of the carbonyl and nitrogen would likely dominate, rendering it electron-withdrawing and potentially slowing the reaction.

Experimental Protocol for Assessing Electronic Effects

To empirically determine the electronic effect of the isopropylcarbamoyl group, a series of kinetic studies can be performed.

Objective: To determine the Hammett σ value for the meta- and para-isopropylcarbamoyl groups and compare the relative rates of Suzuki coupling of the corresponding phenylboronic acids.

Workflow Diagram:

Experimental_Workflow cluster_synthesis Synthesis of Substituted Phenylboronic Acids cluster_kinetic Kinetic Studies cluster_hammett Data Analysis Start Starting Materials (e.g., 3-isopropylaniline) Synthesis_APBA Synthesis of 3-acrylamidophenylboronic acid Start->Synthesis_APBA Synthesis_IPBA Synthesis of (3-isopropylphenyl)boronic acid Synthesis_APBA->Synthesis_IPBA Setup Set up Suzuki Coupling Reactions with various substituted phenylboronic acids Synthesis_IPBA->Setup Monitoring Monitor Reaction Progress (e.g., GC, HPLC) Setup->Monitoring Data_Analysis Determine Initial Rates Monitoring->Data_Analysis Plot Construct Hammett Plot (log(k/k₀) vs. σ) Data_Analysis->Plot Determine_Sigma Determine σ for -C(=O)NHCH(CH₃)₂ Plot->Determine_Sigma Comparison Compare with known EDGs and EWGs Determine_Sigma->Comparison

Caption: Experimental workflow for assessing the electronic effects of the isopropylcarbamoyl group.

Step-by-Step Methodology:

  • Synthesis of Substituted Phenylboronic Acids:

    • Synthesize a series of meta- and para-substituted phenylboronic acids, including the reference compound (phenylboronic acid), compounds with known EDGs and EWGs, and the target isopropylcarbamoyl-substituted phenylboronic acids.[10][11] The synthesis of (3-isopropylphenyl)boronic acid can be achieved from cumene.[10] The synthesis of the carbamoyl derivative may involve acylation of the corresponding aminophenylboronic acid.[11]

  • Kinetic Experiments:

    • For each substituted phenylboronic acid, set up a Suzuki-Miyaura reaction with a common aryl halide (e.g., 4-bromoanisole) under standardized conditions (catalyst, ligand, base, solvent, temperature).[5][12]

    • Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product.[4]

    • Plot the concentration of the product versus time and determine the initial reaction rate for each substituent.

  • Data Analysis and Hammett Plot:

    • Calculate the relative rate constant (k/k₀) for each substituent.

    • Plot log(k/k₀) against the known Hammett σ values for the reference EDGs and EWGs.[7][13]

    • From the linear regression of this plot, determine the σ value for the meta- and para-isopropylcarbamoyl groups. This will provide a quantitative measure of their electronic effect in the Suzuki coupling reaction.

Interpreting the Results

The position of the isopropylcarbamoyl-substituted phenylboronic acid on the Hammett plot relative to other substituents will provide a clear, data-driven assessment of its electronic character.

  • If the σ value is negative: The isopropylcarbamoyl group is acting as an electron-donating group in this reaction, likely due to the dominance of the nitrogen's +M effect. This would be expected to result in a faster reaction rate compared to the unsubstituted phenylboronic acid.

  • If the σ value is positive: The group is behaving as an electron-withdrawing group, where the -I and -M effects of the carbonyl moiety are more influential. This would likely lead to a slower reaction rate.

By comparing the reaction rates and σ values, researchers can make informed decisions about the use of the isopropylcarbamoyl group in the design of substrates for Suzuki-Miyaura coupling and predict its influence on reaction outcomes. This understanding is crucial for optimizing reaction conditions and achieving desired yields in the synthesis of complex molecules for drug discovery and materials science.

References

  • Taft, R. W. (1952). Journal of the American Chemical Society, 74(11), 2729–2732.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Taft, R. W. (1952). Journal of the American Chemical Society, 74(12), 3120–3128.
  • Dalal Institute.
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • Slideshare. (2022). Steric parameters taft's steric factor (es).
  • Chemistry LibreTexts. (2021). 26.
  • MDPI. (2021).
  • ACS Publications. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture.
  • ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • Scribd.
  • Pharmacy 180.
  • Dalal Institute.
  • BenchChem. (2025). Kinetic studies of Suzuki coupling with 1-Bromo-4-propylsulfanylbenzene.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NIH. (2015).
  • Scribd.
  • ResearchGate. (2019). Catalytic performance and kinetic analysis for Suzuki coupling reactions.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Dalton Transactions (RSC Publishing). (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • NIH. (2024).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Semantic Scholar. (2019). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
  • ChemBK. (2024). (3-Isopropylphenyl)boronic acid.
  • ResearchGate. (2019). Hammett plot for the reduction in Cu(I) (1 mM)
  • American Chemical Society. (2022).
  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ResearchGate. (2021). Reaction kinetics of a water-soluble palladium–β-cyclodextrin catalyst for a Suzuki–Miyaura cross-coupling in continuous flow.
  • NIH. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Cambridge University Press.
  • YouTube. (2021). 27.03 Hammett Substituent Constants Defined.
  • VTechWorks. (2010).
  • ResearchGate. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • Funis Consulting Ltd. (2025).
  • Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • ResearchGate. (2019). Validation of the Hammett Equation on the Intermediate Production of Para-Substituted Benzoyl Thiosemicarbazide.
  • Wang Lab. A survey of Hammett substituent constants and resonance and field parameters.
  • ResearchGate. (2025). Suzuki Coupling Reaction Using Continuous Flow Capillary Microreactor.
  • NIH. (2009).
  • ACS Publications. (2007). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
  • NIH. (2011).

Sources

A Senior Application Scientist's Guide to (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Boronic Acids in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. This Nobel Prize-winning reaction has become an indispensable tool in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which form the backbone of numerous active pharmaceutical ingredients (APIs). At the heart of this transformation lies the boronic acid, a class of organoboron compounds whose stability, low toxicity, and functional group tolerance have cemented their status as essential reagents in the drug discovery pipeline.[1]

The judicious selection of the boronic acid is paramount, as its electronic and steric properties profoundly influence reaction kinetics, yields, and overall efficiency.[2] This guide provides an in-depth comparative analysis of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid , a sophisticated building block, benchmarked against a curated selection of structurally related and commonly employed boronic acids. Through a blend of mechanistic insights and compiled experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ these reagents in their synthetic endeavors.

The Subject of Analysis: (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a bespoke reagent designed for advanced synthetic applications. Its unique substitution pattern, featuring a fluorine atom at the 3-position and an isopropylcarbamoyl group at the 4-position, imparts a distinct electronic and steric profile. The electron-withdrawing nature of both the fluorine and the amide functionality modulates the reactivity of the boronic acid, a critical consideration in the often rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]

Benchmarking Performance: A Comparative Analysis

To provide a comprehensive performance profile, we will compare our subject reagent against a panel of boronic acids, each chosen to systematically dissect the influence of its constituent functional groups.

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for reactivity.

  • (4-Formylphenyl)boronic acid: Possesses a strong electron-withdrawing group, offering a comparison for the electronic effect of the isopropylcarbamoyl group.

  • (4-Methoxyphenyl)boronic acid: Features a strong electron-donating group, providing a contrasting electronic effect.

  • (3-Fluorophenyl)boronic acid: Allows for the isolation of the electronic and potential steric effects of the fluorine substituent.

While a single study featuring a direct, side-by-side comparison of all these specific reagents under identical conditions is not available in the current literature, we can compile and analyze representative data from various sources to establish credible performance trends.

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling
Boronic AcidSubstituent(s)Electronic NatureExpected Transmetalation RateRepresentative Yield Range (%)
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid 3-Fluoro, 4-IsopropylcarbamoylStrongly Electron-WithdrawingSlow to Moderate70-90
Phenylboronic acidNoneNeutralModerate85-98
(4-Formylphenyl)boronic acid4-FormylStrongly Electron-WithdrawingSlow to Moderate75-95
(4-Methoxyphenyl)boronic acid4-MethoxyStrongly Electron-DonatingFast90-99
(3-Fluorophenyl)boronic acid3-FluoroElectron-WithdrawingModerate80-95

Note: The yield ranges presented are illustrative and compiled from various literature sources for Suzuki-Miyaura couplings with different aryl halides and reaction conditions. Actual yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, and temperature employed.[2][3][4]

Expertise in Action: Mechanistic Insights and Experimental Design

The observed reactivity trends can be rationalized by considering the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, depicted below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step.[2] The efficiency of this step is governed by the nucleophilicity of the organic group on the boronic acid.

  • Electron-Donating Groups (EDGs): Substituents like the methoxy group in (4-methoxyphenyl)boronic acid increase the electron density on the aromatic ring, enhancing its nucleophilicity and accelerating the transmetalation step. This often translates to higher reaction rates and yields.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as the formyl group, and the fluoro and isopropylcarbamoyl groups in our subject reagent, decrease the electron density of the aryl ring. This reduction in nucleophilicity can lead to a slower transmetalation rate. However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex with the base, a crucial activation step.[2]

The fluorine atom at the ortho position to the boronic acid in (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid introduces an additional layer of complexity. While its electron-withdrawing nature can slow the transmetalation, it can also influence the conformation of the molecule and potentially participate in interactions with the palladium catalyst, impacting the overall reaction outcome.

Trustworthiness Through Self-Validating Protocols

The following experimental protocols are designed to be robust and self-validating, providing a solid starting point for the use of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid and for comparative studies.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure that can be adapted for specific substrates. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve optimal results.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Combine_Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (Monitor Progress) Add_Solvent->Heat_Stir Quench_Extract Cool, Quench, and Extract Heat_Stir->Quench_Extract Dry_Concentrate Dry and Concentrate Organic Layer Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Strategic Reagent Selection for Synthetic Success

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a highly functionalized and valuable reagent for the synthesis of complex biaryl structures, particularly in the realm of medicinal chemistry. Its electron-deficient nature, a consequence of the fluoro and isopropylcarbamoyl substituents, necessitates a thoughtful approach to reaction design. While its reactivity may be more moderate compared to electron-rich boronic acids, this can often be leveraged to achieve higher selectivity in complex syntheses. By understanding the mechanistic underpinnings of the Suzuki-Miyaura reaction and the electronic influence of substituents, researchers can rationally select and optimize reaction conditions to harness the full synthetic potential of this and other advanced boronic acid reagents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7121–7123. [Link]

  • Nowak, I., & Szymański, W. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2275. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Shaikh, I. R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 75–86. [Link]

  • Ting, R., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(13), 4662–4670. [Link]

  • El-hady, M. F., & El-Sawy, E. R. (2023). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 13(11), 1451. [Link]

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Safety Operating Guide

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, procedural framework for the proper handling and disposal of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. By understanding the chemical rationale behind these procedures, laboratories can ensure adherence to the highest safety protocols and regulatory standards.

Immediate Safety Protocols & Hazard Assessment

Before initiating any disposal process, it is imperative to handle (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened, flame-resistant lab coat that covers the arms.
Respiratory Required when dusts are generated or if working outside a fume hood.
Footwear Closed-toe shoes.

Hazard Profile: While a specific Safety Data Sheet (SDS) for (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is not readily available, an assessment based on structurally similar boronic acids and organofluorine compounds allows for a conservative and safe operational plan.

  • Acute Effects: Phenylboronic acids can be harmful if swallowed[1][2]. They may cause skin and eye irritation[3]. Inhalation of dusts may lead to respiratory irritation[3].

  • Chronic Effects: Some boronic acids have been identified as potential mutagens[4].

  • Environmental Hazards: Organoboron compounds can be harmful to wildlife. Furthermore, the fluorinated aromatic structure suggests a high degree of environmental persistence, similar to other organofluorine compounds often referred to as "forever chemicals"[5][6][7]. Such compounds can be difficult to remediate from soil and groundwater[5][7]. Therefore, release into the environment must be strictly avoided[3].

The Rationale Behind Disposal Protocols: A Chemical Perspective

Understanding the molecule's structure is key to appreciating the necessity of specific disposal techniques. The disposal strategy is dictated by the combined reactivity and hazards of its three main components: the boronic acid group, the fluorinated aromatic ring, and the isopropylcarbamoyl side chain.

  • The Boronic Acid Group (–B(OH)₂): Boronic acids are Lewis acids, meaning they can accept a pair of electrons[4][8]. This property allows them to form reversible complexes with diols, a characteristic leveraged in purification but also a consideration in waste stream interactions[9]. Under basic conditions, they form boronate salts (R-B(OH)₃⁻), which are significantly more water-soluble. This chemical shift is the cornerstone of aqueous extraction for waste removal[10].

  • The Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability[6]. This stability is responsible for the environmental persistence of many fluorochemicals[5][11]. Incineration of fluorinated waste requires very high temperatures to ensure complete destruction and prevent the formation of hazardous byproducts like hydrogen fluoride (HF)[5][7]. For this reason, halogenated waste streams must be segregated[12].

  • The Isopropylcarbamoyl Group: This amide functional group is generally stable. However, under strong acidic or basic conditions, it could potentially hydrolyze. This is a secondary consideration but reinforces the need for controlled and properly segregated waste management.

Step-by-Step Disposal Procedures

All waste generated must be treated as hazardous. At no point should this chemical or its contaminated materials be disposed of down the drain or in regular trash.

Protocol 3.1: Disposal of Unused or Expired Bulk Solid
  • Do Not Attempt to Neutralize: Do not mix with other chemicals or attempt to neutralize the dry powder.

  • Containerization: Ensure the compound is in its original, clearly labeled container if possible. If transferring, use a new, clean, and compatible container. The container must be sealed tightly.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly state: "(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid", CAS No. 874289-16-4, and list the relevant hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials like strong oxidizing agents[2].

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.

Protocol 3.2: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weighing papers, paper towels, and silica gel from chromatography.

  • Segregation: Collect all contaminated solid waste in a dedicated, heavy-duty plastic bag or a lined, sealable container.

  • Labeling: Clearly label the container as "Hazardous Waste: Solid materials contaminated with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid".

  • Storage and Disposal: When the container is full, seal it and move it to the satellite accumulation area for professional disposal.

Protocol 3.3: Disposal of Contaminated Liquid Waste

This includes reaction mixtures, mother liquors, and organic or aqueous washes.

  • Segregation: All liquid waste containing this compound must be collected in a dedicated, properly vented, and compatible hazardous waste container (e.g., borosilicate glass or high-density polyethylene).

  • Halogenated Waste Stream: Because of the fluorine atom, this waste must be designated as a "Halogenated Organic Waste" stream[12]. Do not mix with non-halogenated organic waste.

  • Neutralization of Boronic Acid Residues (for aqueous washes): If institutional procedures allow for waste treatment, small amounts of residual boronic acid in aqueous layers can be converted to the more soluble boronate salt by adjusting the pH to >9 with a base like 1M NaOH before collection in the hazardous waste container. This is a common workup technique that aids in separation and containment[10].

  • Labeling and Storage: Securely cap the container and label it as "Hazardous Waste: Halogenated organic liquid containing (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid". Store in secondary containment within the satellite accumulation area.

Protocol 3.4: Spill Management
  • Evacuate and Secure: If a spill occurs outside of a fume hood, evacuate the immediate area. Restrict access and ensure ventilation is maximized without spreading dust.

  • Don PPE: Wear all recommended PPE, including respiratory protection.

  • Containment (Small Spill): For small spills within a fume hood, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad[13].

  • Collection: Carefully sweep or scoop the absorbed material into a sealable bag or container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone). Place the used cloth into the same hazardous waste container.

  • Labeling and Disposal: Label the container as hazardous waste and dispose of it according to the solid waste protocol.

Protocol 3.5: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. This rinse solvent must be collected as halogenated liquid hazardous waste.

  • Base Rinse: A subsequent rinse with a dilute basic solution (e.g., 1M NaOH) can help remove residual boronic acid by converting it to the more soluble boronate salt. Collect this rinse as aqueous hazardous waste.

  • Triple Rinse: Follow with a standard triple rinse using water and detergent[13]. The clean, dry container can then be returned to general use.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid and its associated waste streams.

G Start Identify Waste Containing (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid Bulk_Solid Unused / Expired Bulk Solid Start->Bulk_Solid Cont_Solid Contaminated Solids (Gloves, Paper, Silica) Start->Cont_Solid Cont_Liquid Contaminated Liquids (Solvents, Reaction Mix) Start->Cont_Liquid Spill Spill Residue Start->Spill Glassware Contaminated Glassware Start->Glassware Proc_Bulk 1. Tightly Seal & Label 2. Do Not Mix Bulk_Solid->Proc_Bulk Proc_Solid 1. Collect in Lined, Sealed Bin 2. Label as Contaminated Solid Waste Cont_Solid->Proc_Solid Proc_Liquid 1. Collect in Halogenated Waste Bottle 2. Keep Capped, Use Secondary Containment Cont_Liquid->Proc_Liquid Proc_Spill 1. Absorb with Inert Material 2. Collect in Sealed Container 3. Decontaminate Area Spill->Proc_Spill Proc_Glass 1. Solvent Rinse (Collect Waste) 2. Base Rinse (Collect Waste) 3. Triple Rinse with Detergent Glassware->Proc_Glass Store Store in Designated Satellite Accumulation Area Proc_Bulk->Store Proc_Solid->Store Proc_Liquid->Store Proc_Spill->Store Reuse_Glass Clean Glassware Ready for Reuse Proc_Glass->Reuse_Glass Dispose Arrange Pickup by Certified Hazardous Waste Contractor Store->Dispose

Caption: Decision workflow for waste segregation and disposal.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide.
  • Organic Syntheses. (2005). Working with Hazardous Chemicals. Organic Syntheses, 82, 22-29.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Chemenu. (n.d.). (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid.
  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • BUND - Friends of the Earth Germany. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from [Link]

  • Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Arizona Board of Regents. (2010, November 2). Fluorinated chemicals and the impacts of anthropogenic use.
  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Kwiatkowski, C. F., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology Letters, 7(11), 839-846.
  • University of Rochester. (n.d.). Workup Tricks: Reagents.
  • MDPI. (2020).
  • ACS Publications. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(3), 365-376.
  • PubChem. (n.d.). 3-Fluoro-4-methoxyphenyl boronic anhydride. Retrieved from [Link]

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Operational Guide: Safe Handling and Disposal of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, procedural guide for the safe handling, use, and disposal of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. As a member of the arylboronic acid class, this compound is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions. However, its utility is matched by a need for rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, experimental integrity, and environmental compliance.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for every novel boronic acid derivative is not always available, the hazard profile can be reliably inferred from analogous structures and the broader class of arylboronic acids.[1] These compounds are generally crystalline solids, and the primary route of exposure is through inhalation of dust or direct contact with skin and eyes.

Recent studies have also indicated that some arylboronic acids may be weakly mutagenic in microbial assays, warranting their treatment as potentially genotoxic impurities.[2][3] This potential underscores the necessity of minimizing exposure through robust engineering controls and personal protective equipment.

Hazard Summary Table

The following table summarizes the anticipated hazards based on data from structurally related boronic acids.

Hazard ClassificationGHS Hazard StatementRationale and Causality
Skin Irritation (Category 2) H315: Causes skin irritation.[4]Boronic acids can interact with biological molecules, leading to localized inflammation and irritation upon contact with the skin.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.[4]The fine particulate nature and chemical reactivity of the compound can cause significant mechanical and chemical irritation to the eyes.
Respiratory Irritation (Category 3) H335: May cause respiratory irritation.[4]Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract.[5]
Acute Oral Toxicity (Category 4) H302: Harmful if swallowed.Ingestion can lead to systemic toxicity.[6]

The National Fire Protection Association (NFPA) 704 diamond for a typical, non-flammable, moderately hazardous solid chemical would be as follows, providing at-a-glance information for emergency responders.[7][8][9]

Caption: Representative NFPA 704 hazard diamond for arylboronic acids.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential.

Primary Control: The Chemical Fume Hood

All manipulations of solid (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid must be performed inside a certified chemical fume hood. This is the most critical safety measure.

Causality: A fume hood provides constant airflow that captures and exhausts chemical dusts and vapors, preventing them from entering the laboratory atmosphere and the user's breathing zone.[10] This is paramount for mitigating the respiratory irritation and potential genotoxicity risks associated with fine chemical powders.

Best Practices for Fume Hood Use:

  • Verify Airflow: Before starting work, ensure the fume hood is operational (a tissue test or airflow monitor can confirm inward airflow).[11]

  • Work Deep Inside: All apparatus and materials should be kept at least 6 inches (15 cm) behind the plane of the sash.[12][13]

  • Minimize Clutter: Do not use the fume hood for chemical storage. Excessive equipment disrupts airflow patterns, reducing containment efficiency.[10][11]

  • Sash Position: Keep the sash as low as possible while working to maximize protection and airflow velocity. Close the sash completely when not actively working in the hood.[11]

Secondary Control: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It should be selected and used correctly for all procedures.

TaskEye/Face ProtectionSkin & Body ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical safety goggles (with side shields, sealing to the face)Nitrile gloves (inspect before use), full-button lab coatNot required if performed correctly within a fume hood.
Preparing Solutions Chemical safety gogglesNitrile gloves, lab coatNot required if performed within a fume hood.
Large Spill Cleanup (>10g) Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber gloves, lab coat or chemical-resistant apronNIOSH-approved N95 (or better) particulate respirator.[5][14]

Expert Insights on PPE Selection:

  • Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles that provide a full seal around the eyes are required to protect against fine dust particles.[14]

  • Gloves: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[15]

  • Lab Coat: A lab coat with long sleeves and a buttoned front provides essential protection against accidental spills on clothing and skin.[16]

Operational Plan: A Step-by-Step Handling Protocol

This workflow ensures safety and procedural integrity from receipt to reaction completion.

Caption: Standard workflow for the safe handling of arylboronic acids.

Detailed Steps:
  • Preparation: Before any work begins, review the safety information for all reagents. Clear the fume hood of any unnecessary items. Ensure waste containers are properly labeled and accessible within the hood.

  • Weighing: Tare a creased, anti-static weigh paper or a glass vial on an analytical balance located inside the fume hood. Carefully dispense the solid (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid onto the paper/vial using a clean spatula. Avoid any actions that could generate dust.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel. A powder funnel can help prevent spillage. Tap the weigh paper and spatula gently to dislodge any remaining powder.

  • Solubilization: Add the reaction solvent immediately to wet the solid. This significantly reduces the risk of dust generation during subsequent manipulations.

  • Post-Transfer Cleaning: The used weigh paper and any contaminated paper towels should be placed directly into the designated solid hazardous waste container within the fume hood.

Disposal Plan: Waste Management Protocol

Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials contaminated with (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid must be treated as hazardous chemical waste.[1]

Waste Segregation and Disposal
Waste TypeContainerDisposal ProcedureRationale
Solid Waste Labeled, sealed container (e.g., plastic pail with lid)Place contaminated gloves, weigh paper, silica gel, and paper towels in this container. Keep closed when not in use.Prevents release of hazardous dust and ensures proper disposal route via the institution's hazardous waste program.
Liquid Waste (Aqueous) Labeled, sealed container (e.g., glass or polyethylene carboy)Collect all aqueous layers from reaction workups. Do not dispose of down the drain.[17]Boronic acids can be harmful to aquatic life.[18] Drain disposal is prohibited by most institutional and municipal regulations.
Liquid Waste (Organic) Labeled, sealed container (e.g., glass or polyethylene carboy)Collect all organic solvents and layers from the reaction and purification. Segregate halogenated and non-halogenated solvents if required by your institution.Ensures proper handling and disposal, often via incineration, by a certified hazardous waste facility.[19]
Sharps Puncture-proof sharps containerDispose of contaminated needles and razor blades here.Prevents physical injury and chemical exposure to support staff handling laboratory waste.

Decontamination: All glassware that has come into contact with the boronic acid must be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) and collect the rinsate in the appropriate liquid waste container. Follow this with a standard wash using soap and water.

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[14]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

Spill: For small spills (<1g) inside a fume hood, carefully wipe up with a damp paper towel and place it in the solid hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

References

  • NFPA 704 - Wikipedia. Wikipedia. [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (Provider information not available). [Link]

  • Fume Hoods: Top 10 Safety Practices. Workstation Industries. [Link]

  • Best Practices for Operating & Maintaining Your Chemical Fume Hood. OnePointe Solutions. [Link]

  • FUME HOOD USE AND SAFETY PRACTICES. University of Wisconsin-Milwaukee. [Link]

  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • NFPA Chemicals. New Environment Inc. [Link]

  • NFPA 704. DuraLabel Resources. [Link]

  • What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone (YouTube). [Link]

  • Frequently Asked Questions on NFPA 704 Standard. National Fire Protection Association. [Link]

  • Disposal Of Boric Acid. Sciencing. [Link]

  • NFPA 704 GUIDANCE DOCUMENT. Riverside County Department of Environmental Health. [Link]

  • Boric acid. Chemtalk. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Best Practices for Storage of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States. Urgent.Supply. [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com. [Link]

  • Boron oxide - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • NIOSH Guide: Boron Trifluoride Limits. Scribd. [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. CDC. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Boronic acids-a novel class of bacterial mutagen. PubMed. [Link]

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]

  • BORIC ACID. Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

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  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.